2-Bromo-4-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJZASWOJHHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189300 | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
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Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35764-15-9 | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35764-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.909 | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-4-(trifluoromethyl)benzonitrile: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group (–CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a highly sought-after moiety in drug design and the development of advanced materials.[1][2] 2-Bromo-4-(trifluoromethyl)benzonitrile, a trifunctional arene, stands out as a particularly valuable building block. Its structure combines the influential trifluoromethyl group, a versatile nitrile functionality, and a reactive bromine atom, offering a triad of synthetic handles for complex molecular construction.[3]
This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and application in key organic transformations. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic intermediate.
Core Characteristics and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe handling, storage, and effective use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35764-15-9 | [4][5] |
| Molecular Formula | C₈H₃BrF₃N | [4][6] |
| Molecular Weight | 250.02 g/mol | [6][7] |
| Boiling Point | 252 °C | [8] |
| Density | 1.71 g/cm³ | [8] |
| Appearance | White to off-white solid |
The presence of the electron-withdrawing trifluoromethyl and nitrile groups on the aromatic ring significantly influences its electronic nature, making the bromine atom susceptible to a variety of palladium-catalyzed cross-coupling reactions.
Synthesis Pathway: A Representative Approach
While multiple synthetic routes to substituted benzonitriles exist, a common and reliable strategy involves the dehydration of a corresponding benzamide. The following protocol is adapted from the synthesis of the isomeric 4-Bromo-2-(trifluoromethyl)benzonitrile and represents a robust method for accessing the target compound from its benzamide precursor.[6] The causality behind this choice lies in the mild conditions and high efficiency of modern dehydrating agents.
Diagram: Synthetic Workflow
Caption: Synthetic pathway from benzoic acid to benzonitrile.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)benzamide
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, prepare a concentrated solution of ammonium hydroxide or bubble ammonia gas through an anhydrous solvent at 0 °C.
-
Slowly add the acid chloride solution to the ammonia solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(trifluoromethyl)benzamide, which can often be used in the next step without further purification.
Step 2: Dehydration to this compound
-
In a round-bottom flask, suspend 2-Bromo-4-(trifluoromethyl)benzamide (1.0 eq) in a suitable solvent such as pyridine or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a dehydrating agent such as trifluoroacetic anhydride (TFAA) (1.1 eq) or phosphorus pentoxide (P₂O₅) (0.5 eq). The choice of a powerful dehydrating agent is crucial for driving the reaction to completion under mild conditions.[4]
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Key Transformations: A Gateway to Molecular Complexity
The synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[9]
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is an efficient method for the coupling of terminal alkynes with aryl halides, providing access to conjugated enynes and aryl alkynes.[5][10]
Representative Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Add a terminal alkyne (1.1-1.5 eq) and a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA).
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in numerous pharmaceuticals.[11][12]
Representative Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).
-
Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Spectroscopic Characterization: A Comparative Overview
While specific spectral data for this compound should be acquired for each synthesized batch, the following table provides representative ¹H, ¹³C, and ¹⁹F NMR data for structurally related compounds. This serves as a valuable reference for confirming the identity and purity of the target molecule.
Table 2: Comparative NMR Data of Related Benzonitriles
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Source |
| 4-(Trifluoromethyl)benzonitrile | 7.84 (d, J = 8.6 Hz, 2H), 7.79 (d, J = 8.6 Hz, 2H) | 134.6 (d, J = 33.6 Hz), 132.7, 126.2 (t, J = 3.7 Hz), 123.1 (d, J = 274.0 Hz), 117.4, 116.1 (q, J = 1.4 Hz) | -63.5 (s, 3F) | [13] |
| 2-(Trifluoromethyl)benzonitrile | 7.86-7.68 (m, 4H) | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2 | -62.05 (s, 3F) | [7] |
For this compound, one would expect a more complex aromatic region in the ¹H NMR spectrum due to the reduced symmetry. The ¹³C NMR will show characteristic quartets for the trifluoromethyl carbon and the carbon to which it is attached, with coupling constants (J-coupling) in the expected ranges. The ¹⁹F NMR should exhibit a singlet at a chemical shift characteristic of an aryl-CF₃ group.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is a hazardous substance and must be handled with appropriate care.
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive bromine atom, a synthetically malleable nitrile group, and the influential trifluoromethyl moiety provides a powerful platform for the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The synthetic and reaction protocols detailed in this guide, grounded in established chemical principles, offer a solid foundation for researchers to harness the full potential of this important intermediate. As with any chemical process, careful optimization and adherence to safety protocols are essential for successful and reproducible results.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(trifluoromethyl)benzonitrile
Abstract
2-Bromo-4-(trifluoromethyl)benzonitrile, identified by CAS number 35764-15-9, is a highly functionalized aromatic compound of significant interest in modern chemical synthesis. Its unique molecular architecture, featuring a nitrile, a bromine atom, and a trifluoromethyl group, makes it a versatile building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of these functional groups provides distinct reactivity, enabling its use in a wide array of synthetic transformations. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its characterization, and insights into its synthetic utility and safe handling.
Core Physicochemical & Structural Properties
The utility of this compound in synthesis is a direct consequence of its inherent chemical and physical properties. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is prized in medicinal chemistry for its ability to enhance metabolic stability and increase the lipophilicity of drug molecules.[2] The bromine atom serves as a versatile synthetic handle, particularly for metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into various other functionalities.[3]
Key Property Data
The fundamental properties of this compound are summarized below, providing a critical data foundation for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 35764-15-9 | [4][5] |
| Molecular Formula | C₈H₃BrF₃N | [4][5][6] |
| Molecular Weight | 250.02 g/mol | [4][5][6] |
| Appearance | White to off-white solid/powder | [7] |
| Boiling Point | 252 °C | [4] |
| Density | 1.71 g/cm³ | [4] |
| Flash Point | 106 °C | [4] |
| Purity (Typical) | ≥95% - ≥98% | [6][8] |
| IUPAC Name | This compound | [5] |
Spectroscopic Profile
Structural elucidation and confirmation are paramount. The expected spectroscopic signatures for this compound are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic region would display a complex splitting pattern for the three protons on the benzene ring, consistent with their positions relative to the electron-withdrawing and bulky substituents.
-
¹³C NMR : Signals corresponding to the eight carbon atoms would be observed, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The nitrile carbon would appear in the downfield region (~115-120 ppm).
-
¹⁹F NMR : A sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group.[9]
-
-
Infrared (IR) Spectroscopy : Key vibrational frequencies would confirm the presence of the primary functional groups. A strong, sharp absorption band around 2220-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[10] Bands corresponding to C-F stretches are expected in the 1100-1300 cm⁻¹ region, and the C-Br stretch would appear at lower frequencies.
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, serving as a definitive confirmation of its presence.
Experimental Characterization Workflows
To ensure the identity, purity, and stability of this compound, a series of well-defined analytical protocols are essential. These workflows are designed to be self-validating, providing orthogonal data to build a complete profile of the material.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality : DSC is the preferred method for determining the melting point of a pure crystalline solid. It measures the heat flow required to change the temperature of a sample, providing a highly accurate and reproducible melting endotherm, which is indicative of both the melting point and the purity of the sample.
Methodology :
-
Sample Preparation : Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation : Hermetically seal the pan to prevent any loss of material through sublimation. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup : Place the sample and reference pans into the DSC cell.
-
Thermal Program :
-
Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.
-
Continue heating to a temperature approximately 20 °C above the completion of the melt.
-
-
Data Analysis : Analyze the resulting thermogram. The onset of the melting endotherm is typically reported as the melting point. The peak shape can provide qualitative information about purity.
Caption: Workflow for Melting Point Determination by DSC.
Protocol: Structural Analysis via NMR Spectroscopy
Causality : NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, it provides detailed information about the connectivity of atoms and the overall molecular structure.
Methodology :
-
Sample Preparation : Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Tuning : Insert the sample into the NMR spectrometer. The instrument should be tuned to the frequencies of the nuclei being observed (¹H, ¹³C, ¹⁹F) and the field should be locked onto the deuterium signal of the solvent.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition : Acquire a one-dimensional fluorine spectrum. This is typically a quick experiment due to the 100% natural abundance of ¹⁹F.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation : Integrate the ¹H signals, and assign chemical shifts for all observed nuclei. Analyze coupling patterns to confirm the substitution pattern on the aromatic ring.
Caption: Workflow for Structural Elucidation by NMR Spectroscopy.
Synthetic Applications & Chemical Reactivity
This compound is a valuable intermediate primarily due to its capacity to undergo a variety of chemical transformations.
-
Cross-Coupling Reactions : The C-Br bond is highly susceptible to participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the straightforward introduction of aryl, alkynyl, or amino groups at the 2-position, enabling the construction of complex molecular scaffolds.[3]
-
Nitrile Group Transformations : The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This flexibility allows for further derivatization, making it a key precursor in multi-step syntheses.
-
Influence in Drug Design : As a building block, it introduces the trifluoromethyl group, which is known to improve key drug-like properties such as metabolic stability, membrane permeability, and binding affinity by altering the electronic nature and lipophilicity of the final molecule.[2][11]
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety.
Hazard Identification
Based on aggregated GHS data, this compound presents the following hazards:
-
H302 : Harmful if swallowed.[5]
-
H315 : Causes skin irritation.[5]
-
H319 : Causes serious eye irritation.[5]
-
H335 : May cause respiratory irritation.[5]
-
It may also be harmful in contact with skin (H312) and harmful if inhaled (H332).[5]
Recommended Handling & Storage Practices
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a cornerstone intermediate for chemists in the pharmaceutical, agrochemical, and material science industries. Its well-defined physicochemical properties, combined with its predictable and versatile reactivity, make it an invaluable tool for the synthesis of novel, high-value compounds. A thorough understanding of its characteristics and adherence to proper analytical and safety protocols are essential for its effective and safe utilization in research and development.
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An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzonitrile: A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-4-(trifluoromethyl)benzonitrile, a pivotal intermediate in the fields of pharmaceutical and agrochemical research and development. With its unique trifluoromethyl, bromo, and nitrile functionalities, this compound offers a versatile platform for the synthesis of complex molecular architectures. This document delves into its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for its effective utilization.
Core Molecular Attributes of this compound
This compound, with the CAS number 35764-15-9, is a substituted aromatic compound. Its molecular structure is characterized by a benzene ring functionalized with a bromine atom at the 2-position, a trifluoromethyl group at the 4-position, and a nitrile group at the 1-position.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃BrF₃N | |
| Molecular Weight | 250.02 g/mol | |
| CAS Number | 35764-15-9 | |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 252.3 °C at 760 mmHg | |
| Purity | Typically ≥98% |
The trifluoromethyl group (-CF₃) is a key feature, known for its strong electron-withdrawing nature and high lipophilicity.[1] Its incorporation into organic molecules can significantly enhance metabolic stability and binding affinity, making it a desirable moiety in drug design.[2] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions.[1] The nitrile group can be further transformed into amines, carboxylic acids, or other functional groups.[3]
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, trifluoromethyl, and nitrile substituents.
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be indicative of the substituent effects.
IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant absorptions will correspond to C-H, C-F, C-Br, and aromatic C=C stretching and bending vibrations.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general multi-step synthetic route for the related isomer, 4-Bromo-2-(trifluoromethyl)benzonitrile, has been described.[4] This process typically starts from the corresponding substituted benzoic acid and proceeds through the formation of an acid chloride and an amide, followed by dehydration to the nitrile.
A Plausible Synthetic Approach:
A common strategy for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction, which involves the diazotization of an aniline derivative followed by treatment with a cyanide salt, typically copper(I) cyanide. A plausible synthetic route could therefore begin with the nitration of 1-bromo-3-(trifluoromethyl)benzene, followed by reduction of the nitro group to an amine, diazotization, and finally the Sandmeyer reaction to yield this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, particularly the bromine atom, which is an excellent leaving group in metal-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids and esters to introduce new aryl or vinyl substituents. The electron-withdrawing nature of the trifluoromethyl and nitrile groups can influence the reaction conditions required for optimal yields.[5]
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing access to a diverse array of substituted anilines. The coupling of this compound with various primary and secondary amines is a key step in the synthesis of many biologically active compounds.[1]
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. These products are valuable intermediates for further transformations.[1]
Applications in Pharmaceutical Synthesis:
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance drug-like properties.[2] Consequently, this compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). While specific examples of its use in the synthesis of named drug candidates were not explicitly detailed in the provided search results, its structural motifs are present in a variety of pharmaceuticals. For instance, benzonitrile derivatives are key components in drugs like letrozole and enzalutamide.[6]
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the key safety considerations and should be supplemented with a thorough review of the material's Safety Data Sheet (SDS).
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[8]
Commercial Availability
This compound is commercially available from a number of chemical suppliers. It is typically offered in various purities, with ≥98% being common for research and development purposes.
Table 2: Selected Commercial Suppliers
| Supplier | Available Quantities | Purity |
| Sigma-Aldrich | Gram quantities | 97% |
| Oakwood Chemical | Milligram to gram quantities | 95+% |
| Aladdin Scientific Corporation | 1g, 5g, 25g | ≥98% |
| Sunway Pharm Ltd | Gram to multi-gram quantities | 97% |
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, enabling the construction of complex and novel molecular structures. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective and responsible use in the laboratory. This guide provides a foundational understanding to aid researchers and scientists in leveraging the full potential of this versatile intermediate.
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- Caltech CCE.General Lab Safety Procedure.
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- NINGBO INNO PHARMCHEM CO.,LTD.Unlock Advanced Synthesis with this compound.
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- Google Patents.Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Organic Chemistry Portal.Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- Google Patents.Process for the synthesis of organic compounds.
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- Journal of Biomedical Research & Environmental Sciences.Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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A Senior Application Scientist's Guide to 2-Bromo-4-(trifluoromethyl)benzonitrile: Structure, Reactivity, and Synthetic Utility
This technical guide provides an in-depth analysis of 2-Bromo-4-(trifluoromethyl)benzonitrile, a key fluorinated building block for researchers and professionals in drug development and materials science. We will explore its fundamental properties, strategic applications in synthesis, and provide field-proven protocols for its most critical transformations.
Core Molecular Profile and Physicochemical Properties
This compound is a trifunctional aromatic compound featuring a bromine atom, a nitrile group, and a trifluoromethyl group.[1][2] This unique arrangement of substituents dictates its chemical behavior and establishes its value as a versatile synthetic intermediate.[3] The IUPAC name for this compound is this compound.[4]
The core structure consists of a benzene ring substituted at position 1 with a nitrile (-CN) group, at position 2 with a bromine (-Br) atom, and at position 4 with a trifluoromethyl (-CF3) group.
Caption: Chemical structure of this compound.
The trifluoromethyl group acts as a strong electron-withdrawing group and increases the molecule's lipophilicity, a feature highly desirable in medicinal chemistry for improving metabolic stability.[2][5] The bromine atom serves as a versatile synthetic handle, functioning as an excellent leaving group in metal-catalyzed cross-coupling reactions.[2] The nitrile group, also electron-withdrawing, can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic systems.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35764-15-9 | [2][4][7] |
| Molecular Formula | C₈H₃BrF₃N | [1][4][8] |
| Molecular Weight | 250.01 g/mol | [1][4] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 43-44 °C | [1][9] |
| Boiling Point | ~239.7 °C at 760 mmHg | [1][9] |
| Density | ~1.7 g/cm³ | [1] |
Spectroscopic Characterization
Authenticating the structure and purity of this compound is paramount. Standard spectroscopic methods provide a definitive fingerprint of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the positions of the bromine, nitrile, and trifluoromethyl substituents.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single, sharp signal is expected, characteristic of the -CF₃ group.
-
IR (Infrared) Spectroscopy: Key vibrational frequencies include a sharp, strong absorption band around 2230 cm⁻¹ for the nitrile (C≡N) stretch. The C-Br, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be present in the fingerprint region.[10][11]
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.[12]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for the facile construction of complex molecular architectures, making it a cornerstone intermediate for drug discovery and materials science.[2][3]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[13][14] For this compound, this reaction enables the coupling of various aryl or vinyl boronic acids (or their esters) at the C2 position.
Causality in Protocol Design: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical.[15] The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step.[15][16] The electron-deficient nature of the aromatic ring in the substrate generally facilitates the initial oxidative addition step.[17]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[17]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O, via syringe.
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.
-
Monitoring: Track the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[18][19] This reaction allows for the coupling of primary or secondary amines with this compound.
Causality in Protocol Design: This transformation also relies on a palladium catalyst, but typically requires specialized, sterically hindered phosphine ligands (e.g., XantPhos, SPhos) to facilitate the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[20][21] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine, forming the active palladium-amido intermediate.[22]
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An In-Depth Technical Guide to the Solubility of 2-Bromo-4-(trifluoromethyl)benzonitrile
Foreword: The Critical Role of Solubility in Advancing Pharmaceutical and Agrochemical Research
Physicochemical Profile of 2-Bromo-4-(trifluoromethyl)benzonitrile
A thorough understanding of a compound's physical and chemical properties is the first step in predicting its solubility behavior. The structural features of this compound—a substituted aromatic nitrile—provide clues to its potential interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrF₃N | PubChem[2][3] |
| Molecular Weight | 250.01 g/mol | PubChem[2][3] |
| Appearance | White to almost white powder or lump (based on isomer data) | Sigma-Aldrich[4] |
| Melting Point | 37-44 °C (data for the 4-bromo-2-(trifluoromethyl)benzonitrile isomer) | Chem-Impex[5], Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications[6] |
| Boiling Point | 239.7 ± 35.0 °C at 760 mmHg (data for the 4-bromo-2-(trifluoromethyl)benzonitrile isomer) | Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications[6] |
| CAS Number | 35764-15-9 | PubChem[2][3] |
The presence of a polar nitrile group (-C≡N) and the highly electronegative trifluoromethyl group (-CF₃) suggests that this compound will exhibit some degree of polarity. However, the bulky, nonpolar brominated benzene ring will contribute to its lipophilicity. This dual nature indicates that its solubility will be highly dependent on the chosen solvent. It is predicted to be soluble in polar organic solvents.[7]
The Significance of Solubility Data in Research and Development
The solubility of this compound is a critical parameter that influences multiple stages of research and development:
-
Synthetic Chemistry: In organic synthesis, this compound serves as a vital intermediate.[1] Knowledge of its solubility is essential for selecting appropriate reaction solvents, ensuring optimal reaction kinetics, and facilitating product purification through crystallization.
-
Drug Discovery and Development: The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and lipophilicity.[8] As a precursor to such molecules, understanding the solubility of this compound is the first step in addressing potential bioavailability challenges of the final active pharmaceutical ingredient (API).
-
Agrochemical Formulation: In the development of pesticides and herbicides, the solubility of intermediates and final products dictates the formulation strategy, impacting efficacy and environmental fate.[5]
The following diagram illustrates the central role of solubility data in a typical research and development workflow.
Caption: The workflow highlights how solubility determination is a pivotal step that informs subsequent stages of research and development.
Understanding Thermodynamic vs. Kinetic Solubility
Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under a specific set of conditions (temperature, pressure) where the solution is in equilibrium with an excess of the solid compound. This value is intrinsic to the compound and solvent system.
-
Kinetic Solubility: This is often a higher, non-equilibrium value obtained when a compound is rapidly dissolved, frequently from a concentrated stock solution (e.g., in DMSO), into an aqueous buffer.[5] It represents the concentration at which the compound precipitates out of solution and is highly dependent on the experimental method.[4][7]
For the purpose of building a robust physicochemical profile for this compound, determining its thermodynamic solubility is paramount.
Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It is a reliable and reproducible technique when executed with precision.
Objective: To determine the thermodynamic solubility of this compound in a range of common laboratory solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, and water)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately pipette a known volume of each solvent into the corresponding vials.
-
-
Equilibration:
-
Securely cap the vials and place them in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, although the optimal time should be determined empirically.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
The following diagram outlines the workflow for the shake-flask method.
Caption: A step-by-step workflow for determining thermodynamic solubility using the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
Table of Expected Solubility Data for this compound at 25 °C
| Solvent | Predicted Solubility | Experimentally Determined Solubility (g/L or mol/L) |
| Water | Low | To be determined |
| Methanol | Moderate to High | To be determined |
| Ethanol | Moderate to High | To be determined |
| Acetone | High | To be determined |
| Acetonitrile | Moderate to High | To be determined |
| Tetrahydrofuran (THF) | High | To be determined |
| Dimethylformamide (DMF) | High | To be determined |
| Dimethyl Sulfoxide (DMSO) | High | To be determined |
| Toluene | Moderate | To be determined |
Interpretation of Results:
-
High solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone, THF) is expected due to the polar nature of the nitrile and trifluoromethyl groups.
-
Moderate to high solubility in polar protic solvents (e.g., methanol, ethanol) is also anticipated, although hydrogen bonding interactions may be less favorable compared to the interactions with polar aprotic solvents.
-
Moderate solubility in nonpolar aromatic solvents (e.g., toluene) may be observed due to the aromatic nature of the benzene ring.
-
Low solubility in water is predicted due to the overall lipophilic character of the molecule, dominated by the brominated benzene ring.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By following the detailed shake-flask methodology, researchers can generate high-quality, reliable thermodynamic solubility data. This information is not merely a physical constant but a critical piece of the puzzle in the development of new pharmaceuticals and agrochemicals, enabling informed decisions in synthesis, formulation, and biological testing.
References
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- The Role of 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Drug Discovery. [Link]
- Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced M
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
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An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-(trifluoromethyl)benzonitrile
Introduction: The Strategic Value of 2-Bromo-4-(trifluoromethyl)benzonitrile in Modern Synthesis
This compound (CAS No. 35764-15-9) is a highly functionalized aromatic building block of significant interest to researchers in pharmaceutical and agrochemical development. Its unique trifluoromethyl and bromo substituents provide distinct reactivity, making it a valuable precursor for creating complex molecular structures.[1] The trifluoromethyl group is particularly prized for its ability to enhance critical properties in drug candidates, such as metabolic stability and lipophilicity, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions.[2]
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and a representative experimental workflow for this compound. The content herein is intended for laboratory professionals—researchers, scientists, and process chemists—who are trained in the handling of hazardous materials. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Profile
A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice. This compound is classified as a hazardous substance, primarily due to its acute toxicity and irritant properties.[3]
GHS Classification and Key Hazards
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the compound's intrinsic hazards.
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | [3][4] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | [3][4] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3] |
The presence of the nitrile (-C≡N) group introduces the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during combustion. This necessitates stringent controls to prevent inadvertent exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the potential for inhalation and dermal contact. All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[3] The fume hood provides critical containment of dust and vapors, preventing their release into the general laboratory atmosphere. An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time.[5]
Personal Protective Equipment (PPE): A Self-Validating Barrier
The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.[6]
-
Hand Protection: Double-gloving is mandatory. An inner nitrile glove provides a primary barrier, while a heavier, chemical-resistant outer glove (e.g., butyl rubber or neoprene) offers extended protection against both the compound and reaction solvents.[5][7] The rationale for double-gloving is to protect against undetected punctures in the outer glove and provide a clean inner glove for handling non-contaminated items or during doffing.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[7] When there is a significant risk of splashing, such as during transfers of larger quantities or workup procedures, a full-face shield must be worn in conjunction with safety goggles.
-
Body Protection: A flame-retardant laboratory coat is required. For operations with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[8] All clothing should be long-sleeved, and closed-toe shoes are mandatory.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.[9] For highly contaminated environments, a self-contained breathing apparatus (SCBA) is required.[10]
Safe Storage and Handling Protocols
Proper storage and handling are critical to maintaining the compound's integrity and preventing hazardous situations.
Storage Requirements
-
Container: Keep the container tightly closed to prevent atmospheric moisture ingress and sublimation of the solid.[4]
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic substances.[4] The storage area should be locked to restrict access to authorized personnel only.[5]
-
Segregation: Crucially, store this compound away from strong acids, strong oxidizing agents, and bases.[8] Contact with acid can liberate lethal hydrogen cyanide gas.
Handling Procedures
-
Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Dispensing: When weighing and transferring the solid, use anti-static weigh paper and appropriate spatulas to minimize dust generation.[11]
-
Inert Atmosphere: For many of its applications in catalysis, reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of catalysts and reagents.[12]
-
Hygiene: Wash hands and face thoroughly with soap and water after handling, even if gloves were worn.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[13] this compound is an excellent substrate for this reaction. The following protocol provides a detailed, step-by-step methodology.
Reaction: Synthesis of 2-(4-methoxyphenyl)-4-(trifluoromethyl)benzonitrile
Materials and Reagents
-
This compound (1.0 equiv.)
-
(4-methoxyphenyl)boronic acid (1.2 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.[12]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst. The use of a pre-catalyst is crucial for reproducibility and efficiency.
-
Inerting: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane to water). The water is essential for the transmetalation step of the catalytic cycle.[14]
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup - Quenching and Extraction: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Workup - Washing and Drying: Combine the organic layers and wash them with water, followed by brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Emergency Procedures: Preparedness and Response
Despite the best precautions, accidental spills or exposures can occur. A well-defined and practiced emergency plan is critical.
Accidental Exposure
-
Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration (do NOT use mouth-to-mouth resuscitation to avoid rescuer exposure).[1] Call 911 for immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] A safety shower must be used for large area contact.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, at an emergency eyewash station.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Immediately call a poison control center or 911.[4]
Causality Note: The rapid and thorough flushing with water is designed to physically remove the chemical and dilute any remaining residue, minimizing its absorption and corrosive/irritant action. Immediate medical attention is crucial due to the compound's acute toxicity.
Spill Response
The response procedure depends on the scale of the spill.
-
Minor Spill (contained within a fume hood):
-
Ensure appropriate PPE is worn (double gloves, goggles, lab coat).
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[15] Do not use combustible materials like paper towels as the primary absorbent.
-
Working from the outside in, carefully sweep the absorbed material into a designated hazardous waste container.[16]
-
Decontaminate the spill area. For benzonitriles, this involves a two-step process: first, wipe the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach (sodium hypochlorite) solution.[1][4] The alkaline buffer helps to hydrolyze any residual nitrile, and the bleach oxidizes it to less toxic cyanate.
-
Place all contaminated materials (gloves, wipes, absorbent) into a sealed, properly labeled hazardous waste container for disposal.
-
-
Major Spill (outside a fume hood or >100 mL):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.[16]
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Call your institution's emergency response number (e.g., Environmental Health & Safety) and 911. Provide details on the chemical spilled, the quantity, and the location.
-
Do not attempt to clean up a major spill unless you are part of a trained emergency response team with the appropriate respiratory protection (SCBA).[10]
-
Waste Disposal
All waste containing this compound, including crude reaction mixtures, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[11] Collect waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for the disposal of acutely toxic and halogenated organic waste. Never dispose of this chemical down the drain.
Conclusion
This compound is a powerful synthetic intermediate whose utility is matched by its significant hazard profile. By understanding the chemical reasoning behind safety protocols—from the necessity of an inert atmosphere in catalysis to the specific two-step decontamination process for spills—researchers can establish a self-validating system of safety. Adherence to the engineering controls, PPE requirements, and emergency procedures outlined in this guide is not merely procedural; it is a fundamental aspect of responsible scientific practice that enables the innovative potential of this compound to be realized safely and effectively.
References
- Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]
- Sodium Cyanide Emergency Response Procedures and Protection Key Points. (2025, June 27). LinkedIn. [Link]
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]
- James Madison University. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]
- Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. [Link]
- University of Illinois. (n.d.). Complicated Chemical Spills. Division of Research Safety. [Link]
- Exploring 4-Bromo-2-(trifluoromethyl)
- SPILL CLEANUP QUICK REFERENCE. (n.d.). University of California, Berkeley. [Link]
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- TBEP Labs. (2019, April). Chemical Spill Clean-Up. [Link]
- Chemistry LibreTexts. (2023, June 30).
- Wikipedia. (n.d.).
- The Organic Chemistry NRO. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]
- OUCI. (n.d.). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. [Link]
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- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
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2-Bromo-4-(trifluoromethyl)benzonitrile MSDS information
An In-Depth Technical Guide to the Safe Handling and Hazard Profile of 2-Bromo-4-(trifluoromethyl)benzonitrile
Introduction
This compound is a substituted aromatic nitrile that serves as a key building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom, a nitrile group, and an electron-withdrawing trifluoromethyl group, makes it a versatile intermediate for creating complex molecular structures.[1] This compound is frequently utilized by researchers and drug development professionals in the synthesis of novel pharmaceutical and agrochemical agents, where its functional groups are pivotal for modulating biological activity and enhancing product efficacy.[1]
Given its reactivity and toxicological profile, a comprehensive understanding of its material safety properties is not merely a regulatory formality but a critical prerequisite for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of the hazards, safe handling protocols, and emergency procedures associated with this compound, grounded in authoritative safety data.
Chemical and Physical Properties
The physical state and properties of a chemical dictate the necessary engineering controls and handling precautions. This compound is a solid at room temperature, which can mitigate the risk of vapor inhalation compared to volatile liquids, but introduces the hazard of airborne dust.
| Property | Value | Source(s) |
| CAS Number | 35764-15-9 | [2][3][4][5] |
| Molecular Formula | C₈H₃BrF₃N | [2][3][5] |
| Molecular Weight | 250.01 g/mol | [2][5] |
| Appearance | White to off-white solid, powder, or crystal | |
| Boiling Point | 252 °C | [6] |
| Density | 1.71 g/cm³ | [6] |
| Flash Point | 106 °C | [6] |
| Storage Temperature | 2 - 8 °C is recommended for long-term stability | [6] |
Hazard Identification and GHS Classification
Under the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary concerns are its acute toxicity and irritant properties.[2] The nitrile (-C≡N) functionality is a significant toxicophore; in the body, it can metabolize to release cyanide ions, which are potent inhibitors of cellular respiration. This potential mechanism justifies the high acute toxicity ratings.
| GHS Classification | Hazard Class & Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 / Category 4 | H311/H312: Toxic or Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 / Category 4 | H331/H332: Toxic or Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Data synthesized from multiple MSDS sources indicating slight variations in categorization between suppliers.[2][7][8][9]
Hazard Pictograms:
-
Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).
-
Exclamation Mark (GHS07): Indicates irritant, skin sensitizer, acute toxicity (harmful), or narcotic effects.
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential. The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
Engineering Controls
The primary engineering control is to handle the material in a certified chemical fume hood.[10] This is non-negotiable. The fume hood contains dust and vapors, pulling them away from the operator's breathing zone and preventing contamination of the general laboratory environment. The facility should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[10]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required Personal Protective Equipment (see Section 4) before entering the handling area.
-
Weighing: If weighing the solid, perform this task inside the fume hood or in a ventilated balance enclosure to contain any dust. Use anti-static tools and equipment where necessary.
-
Transfer: When transferring the chemical, use spatulas and other tools that minimize the generation of dust. Avoid pouring the dry powder directly.
-
In Solution: Whenever possible, work with the compound in a solution to minimize dust hazards.
-
Cleanup: After handling, decontaminate all surfaces within the fume hood. Wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first) to avoid cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after work is complete.[7] Do not eat, drink, or smoke in the laboratory.[7]
Caption: Decision tree for first aid response to an exposure event.
Fire-Fighting Measures & Stability/Reactivity
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂). [7]Choose extinguishing media appropriate for the surrounding fire.
-
Specific Hazards: The compound is combustible but not highly flammable. In a fire, it may decompose to emit highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen cyanide, and hydrogen bromide gas. [11]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing. * Chemical Stability: Stable under recommended storage conditions. [12]* Conditions to Avoid: Avoid heat, open flames, and sources of ignition. [12]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [12]
Storage and Disposal
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety. Disposal must be handled with care to prevent environmental contamination.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. [7]The container must be kept tightly closed. [7]Store in a locked cabinet or area accessible only to authorized personnel. [7][12]* Disposal: This material and its container must be disposed of as hazardous waste. [7]Disposal should be entrusted to a licensed and approved waste disposal company. [7][12]Do not allow the product to enter drains or waterways. [11]
References
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- 4-Bromo-2-(trifluoromethyl)benzonitrile.
- Exploring 4-Bromo-2-(trifluoromethyl)
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- Safety Data Sheet. (2021, May 1). Angene Chemical. [Link]
- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile. Cole-Parmer. [Link]
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Spectroscopic data for 2-Bromo-4-(trifluoromethyl)benzonitrile (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-(trifluoromethyl)benzonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 35764-15-9), a key intermediate in pharmaceutical and agrochemical synthesis. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights to ensure scientific integrity.
The molecular structure, presented below, dictates the spectroscopic fingerprint we expect to observe. The arrangement of a bromine atom, a nitrile group, and a trifluoromethyl group on the benzene ring creates a unique electronic environment, which is precisely what these analytical techniques are designed to probe.
Molecular Structure:
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.[2] For this compound, the ¹H and ¹³C NMR spectra are definitive, revealing the precise arrangement of substituents on the aromatic ring.
¹H NMR Analysis
The aromatic region of a ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is highly sensitive to the electronic effects of substituents.[3][4][5] The electron-withdrawing nature of the nitrile (-CN), trifluoromethyl (-CF₃), and bromo (-Br) groups deshields the aromatic protons, shifting their resonances downfield. The 1,2,4-trisubstituted pattern gives rise to three distinct signals for the three aromatic protons.
Interpreting the Spectrum: The expected splitting pattern arises from spin-spin coupling between adjacent (ortho), meta, and para protons.
-
H-6: This proton is adjacent to H-5 (ortho-coupling, J ≈ 8-10 Hz) and will appear as a doublet.
-
H-5: This proton is coupled to H-6 (ortho-coupling) and H-3 (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.
-
H-3: This proton is only coupled to H-5 (meta-coupling) and will appear as a narrow doublet or a singlet, as meta-coupling can sometimes be very small.
Experimental ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.05 | d | J = 1.6 |
| H-5 | 7.90 | dd | J = 8.4, 1.6 |
| H-6 | 7.83 | d | J = 8.4 |
| Data acquired in CDCl₃ at 400 MHz. Note: Specific shifts can vary slightly based on solvent and instrument. |
¹³C NMR Analysis
In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal.[4] Given the lack of symmetry in this compound, all eight carbons are chemically non-equivalent and should produce eight distinct resonances. The strong electronegativity of the fluorine atoms causes the -CF₃ carbon to appear as a quartet due to one-bond C-F coupling (¹JCF), a hallmark of this functional group. The nitrile carbon is typically found significantly downfield.
Experimental ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Description |
| C4 | 135.3 (q, ²JCF = 33.7 Hz) | Carbon bearing CF₃ |
| C6 | 135.1 | Aromatic CH |
| C5 | 130.1 | Aromatic CH |
| C3 | 129.5 (q, ³JCF = 3.6 Hz) | Aromatic CH |
| C1 | 122.9 (q, ¹JCF = 272.7 Hz) | Trifluoromethyl Carbon |
| C2 | 117.3 | Carbon bearing Br |
| -CN | 116.1 | Nitrile Carbon |
| C1 | 113.5 | Carbon bearing CN |
| Data acquired in CDCl₃ at 101 MHz. Note: Assignments are predictive and based on substituent effects. |
Protocol for NMR Data Acquisition
The reliability of spectroscopic data hinges on a robust experimental protocol.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Record both ¹H and ¹³C spectra at a constant temperature, typically 25°C. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
NMR Workflow Diagram
Caption: Standard workflow for NMR sample analysis.
Part 2: Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective technique for identifying functional groups within a molecule.[2] The absorption of IR radiation at specific frequencies corresponds to the vibrational energies of chemical bonds.
Interpretation of Key IR Absorptions
For this compound, the IR spectrum is dominated by a few highly characteristic bands.
-
Nitrile (-C≡N) Stretch: This is the most diagnostic peak. The C≡N triple bond vibration results in a sharp and intense absorption band typically found between 2220-2240 cm⁻¹.[6] Its presence is a clear confirmation of the nitrile group.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring appear at frequencies just above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ range.[3][5]
-
Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches give rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region.[3][5]
-
C-F Stretches: The highly polar C-F bonds of the trifluoromethyl group produce very strong and often broad absorption bands in the 1000-1350 cm⁻¹ region. These are often the most intense signals in the fingerprint region.
Summary of IR Data
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| ~2235 | -C≡N Stretch | Strong, Sharp |
| 3050-3100 | Aromatic C-H Stretch | Medium to Weak |
| 1450-1600 | Aromatic C=C Stretch | Medium, Multiple Bands |
| 1320, 1175, 1140 | C-F Stretches | Very Strong |
| Note: These are typical values; actual peak positions may vary slightly. |
Protocol for IR Data Acquisition
-
Sample Preparation (KBr Method): Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment first.[6] Then, place the KBr pellet in the sample holder. Co-add 16 to 32 scans to improve the signal-to-noise ratio over a typical range of 4000-400 cm⁻¹.[6]
-
Processing: The resulting spectrum is automatically ratioed against the background by the instrument software to produce the final transmittance or absorbance spectrum.
IR Spectroscopy Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.
Interpretation of the Mass Spectrum
-
Molecular Ion (M⁺): The most critical feature is the molecular ion peak. For this compound, the calculated exact mass is 248.9401 Da.[1] A key diagnostic feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2). This isotopic pattern is an unambiguous indicator of the presence of a single bromine atom.
-
Key Fragmentation: Under electron ionization (EI), the molecular ion can fragment in predictable ways. Common fragmentation pathways for this molecule would include:
-
Loss of Br•: [M-Br]⁺
-
Loss of CN•: [M-CN]⁺
-
Loss of CF₃•: [M-CF₃]⁺
-
Summary of MS Data
| m/z (mass-to-charge) | Interpretation | Notes |
| 249 / 251 | [M]⁺ / [M+2]⁺ | Molecular ion peaks, characteristic 1:1 Br isotope pattern |
| 170 | [M-Br]⁺ | Loss of a bromine radical |
| 121 | [M-Br-CN]⁺ | Subsequent loss of a nitrile radical |
| Note: Fragmentation is based on common pathways for substituted aromatics. |
Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides sufficient energy to generate a parent molecular ion and induce reproducible fragmentation patterns.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
Mass Spectrometry Workflow Diagram
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a self-validating and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the precise substitution pattern on the aromatic ring, the IR spectrum confirms the presence of key nitrile and trifluoromethyl functional groups, and mass spectrometry verifies the elemental composition and molecular weight. This multi-technique approach is fundamental to ensuring the quality and identity of chemical compounds in research and development.
References
- Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. (n.d.). Benchchem.
- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. (n.d.). Benchchem.
- Spectroscopy Tutorial: Aromatics. (n.d.). Organic Chemistry at CU Boulder.
- NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate.
- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- This compound. (n.d.). PubChem.
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Potential applications of 2-Bromo-4-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzonitrile: Applications and Synthetic Utility
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 35764-15-9), a highly functionalized aromatic building block. We delve into its unique chemical properties, which arise from the synergistic effects of its three distinct functional groups: the bromine atom, the trifluoromethyl group, and the nitrile moiety. This document serves as a critical resource for researchers, chemists, and professionals in drug development and materials science, exploring the compound's extensive applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Detailed synthetic protocols, reaction mechanisms, and safety considerations are presented to empower scientific innovation.
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern organic synthesis, the efficiency and novelty of a target molecule are often dictated by the strategic selection of its starting materials. This compound has emerged as a cornerstone intermediate, valued for the orthogonal reactivity of its functional groups.[1] The strategic placement of a bromine atom, a trifluoromethyl group, and a nitrile function on a benzene ring creates a molecule primed for sequential, selective transformations.
-
The Trifluoromethyl Group (-CF3): This moiety is a bioisostere for various groups and is prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3] Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring.[4]
-
The Bromine Atom (-Br): Positioned ortho to the nitrile, the bromine atom serves as an excellent leaving group and a versatile handle for a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5] This allows for the facile construction of complex molecular scaffolds.
-
The Nitrile Group (-CN): The nitrile group is a valuable precursor for further functionalization. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems, such as oxadiazoles, which are relevant in medicinal chemistry.[5]
This unique combination of reactive sites makes this compound an invaluable precursor for creating diverse libraries of compounds for high-throughput screening and for the efficient synthesis of high-value final products.[1]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in research and manufacturing.
| Property | Value | Source |
| CAS Number | 35764-15-9 | [6][7] |
| Molecular Formula | C₈H₃BrF₃N | [6][7] |
| Molecular Weight | 250.02 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 43-44 °C | |
| Boiling Point | ~239.7 °C at 760 mmHg | |
| Purity | Typically ≥95-98% | [7][8] |
Core Applications in Pharmaceutical Synthesis
The structural attributes of this compound make it a highly sought-after intermediate in the pharmaceutical industry. Its utility spans the synthesis of active pharmaceutical ingredients (APIs) across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and antiviral agents.[2][5]
Rationale for Use in Drug Discovery
The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to optimize drug-like properties.[9] By starting with a building block that already contains this critical moiety, synthetic routes are shortened, and the challenges associated with late-stage trifluoromethylation are circumvented. The bromine atom provides a reliable reaction site for building the carbon skeleton of the drug molecule, while the nitrile group can be retained or transformed in later steps to tune solubility or interact with biological targets.
General Synthetic Workflow
The diagram below illustrates a conceptual workflow for utilizing this compound in a drug discovery program. The process begins with core elaboration via cross-coupling, followed by modification of the nitrile group and final diversification.
Caption: Conceptual workflow for API synthesis.
Applications in Agrochemical Development
Similar to pharmaceuticals, the agrochemical industry leverages the unique properties of the trifluoromethyl group to enhance the efficacy and stability of pesticides and herbicides.[10] The electron-withdrawing nature of the -CF3 group can increase the potency of active ingredients.[10] this compound serves as a key intermediate for producing next-generation crop protection agents.
Synthesis of Herbicidal and Pesticidal Scaffolds
The compound is used to construct complex heterocyclic systems that form the core of many modern agrochemicals. The synthetic logic follows that of pharmaceutical development, where the bromine is replaced via coupling reactions to build the main structure, and the nitrile may be transformed to modulate the final properties of the molecule.
Utility in Materials Science
The demand for advanced materials with superior thermal stability, specific electronic properties, and high performance drives innovation in polymer and materials science. Trifluoromethyl-containing aromatic compounds are known to be precursors to high-performance polymers, liquid crystals, and materials for electronic applications.[4]
The inherent stability conferred by the C-F bonds and the unique electronic signature of the -CF3 group make this compound an attractive monomer or precursor for:
-
High-Performance Polymers: Enhancing thermal resistance and optical clarity.[4]
-
Liquid Crystals: Modifying electronic properties for display technologies.
-
Electronic Materials: Contributing to charge transport capabilities in organic electronics.[4]
Key Synthetic Transformations
The versatility of this compound stems from the distinct reactivity of its functional groups. The following diagram outlines the primary synthetic pathways available from this starting material.
Caption: Key synthetic transformations.
Experimental Protocols
The following protocols are provided as representative examples of synthetic transformations involving this compound. Researchers should adapt these procedures based on their specific substrates and laboratory conditions.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Objective: To synthesize a 2-aryl-4-(trifluoromethyl)benzonitrile derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, ligand, and the degassed solvent mixture (Toluene/Water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-(trifluoromethyl)benzonitrile.
Causality: The choice of a palladium catalyst and a phosphine ligand is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base (K₂CO₃) is required to activate the boronic acid for the transmetalation step. Using a degassed solvent system under an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) active catalyst.
Safety and Handling
Proper handling of this compound is imperative for laboratory safety. The compound is classified with several hazards.[6][7]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][7]
-
Precautionary Statements:
-
Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes.[11][12]
-
Response:
-
IF SWALLOWED: Call a POISON CENTER or doctor.
-
IF ON SKIN: Wash with plenty of soap and water.[12]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store locked up in a well-ventilated, dry, and cool place. Keep the container tightly closed.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]
-
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[11][12]
Conclusion
This compound is a powerful and versatile chemical intermediate whose value is rooted in the distinct and complementary reactivity of its three functional groups. Its widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in modern chemical research and development. This guide has provided a technical framework for understanding its properties, applications, and safe handling, with the goal of facilitating its effective use in the laboratory and beyond. As the demand for more complex and efficient molecules grows, the role of such strategic building blocks will only become more critical.
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The Synthetic Heart of a Prostate Cancer Fighter: A Technical Guide to 2-Bromo-4-(trifluoromethyl)benzonitrile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-4-(trifluoromethyl)benzonitrile, a key chemical intermediate in modern medicinal chemistry. While direct biological activity of this compound is not extensively documented, its significance lies in its pivotal role as a building block for potent therapeutic agents. This document will explore the chemical and physical properties of this compound and detail its primary application in the synthesis of the second-generation androgen receptor antagonist, Enzalutamide. We will dissect the synthetic pathways, experimental protocols, and the ultimate biological impact of the molecules derived from this versatile precursor, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Unseen Pillar of a Potent Drug
In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with critical, yet often unheralded, chemical intermediates. This compound is a prime example of such a compound. On its own, it is a relatively simple aromatic molecule, but its true value is realized in its application as a sophisticated starting material for complex, biologically active compounds.
This guide will illuminate the crucial role of this compound, not as a standalone therapeutic, but as a foundational element in the creation of drugs that have a significant impact on diseases such as prostate cancer. We will delve into its chemical characteristics that make it an ideal synthetic partner and provide a comprehensive overview of its most notable application.
Physicochemical Properties of this compound
A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. The unique combination of a bromine atom, a trifluoromethyl group, and a nitrile group on the benzene ring endows this compound with a specific reactivity profile that is highly advantageous in multi-step organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrF₃N | [1] |
| Molecular Weight | 250.01 g/mol | [1] |
| CAS Number | 35764-15-9 | [1] |
| Appearance | White powder | [2] |
| Melting Point | 43-44 °C | [2] |
| Boiling Point | 239.7±35.0 °C at 760 mmHg | [2] |
| Density | 1.7±0.1 g/cm³ | [2] |
The trifluoromethyl group is a key feature, known to enhance the metabolic stability and lipophilicity of drug molecules. The bromine atom provides a reactive site for various cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. The nitrile group can be further functionalized, adding to the compound's versatility.
Core Application: A Gateway to a Potent Androgen Receptor Antagonist
The most significant and well-documented application of this compound is as a key precursor in the synthesis of Enzalutamide.
The Biological Significance of Enzalutamide
Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor.[3] It is used in the treatment of castration-resistant prostate cancer.[3] Unlike first-generation antiandrogens, Enzalutamide not only blocks the binding of androgens to the AR but also prevents AR nuclear translocation and its interaction with DNA. This multi-faceted mechanism of action makes it a highly effective therapeutic agent.
Synthetic Pathway to Enzalutamide
The synthesis of Enzalutamide from this compound is a multi-step process that highlights the utility of this intermediate. While several synthetic routes have been developed, a common strategy involves the reaction of a derivative of this compound with a hydantoin moiety.
A crucial step in many synthesis routes is the conversion of 4-amino-2-(trifluoromethyl)benzonitrile to 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. This isothiocyanate derivative then undergoes a cyclization reaction.
Experimental Protocol: A Representative Synthesis of an Enzalutamide Precursor
The following is a generalized protocol based on common synthetic strategies for Enzalutamide:
Step 1: Formation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile
-
Starting Material: 4-amino-2-(trifluoromethyl)benzonitrile.
-
Reagent: Thiophosgene or a related reagent.
-
Solvent: A suitable organic solvent such as dichloromethane or toluene.
-
Procedure: The 4-amino-2-(trifluoromethyl)benzonitrile is dissolved in the solvent and cooled. The thiophosgene is added dropwise, and the reaction is stirred at a controlled temperature until completion.
-
Work-up: The reaction mixture is washed with an aqueous solution to remove any unreacted reagents and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure to yield the desired 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.
Step 2: Cyclization to form the Thiohydantoin Core
-
Reactants: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile and a suitable amino acid derivative, such as 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.[4]
-
Base: An organic base like triethylamine is typically used to facilitate the reaction.[4]
-
Solvent: A solvent such as toluene or dichloromethane.[4]
-
Procedure: The reactants are dissolved in the solvent, and the base is added. The mixture is heated to facilitate the cyclization reaction. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the product is isolated through a series of steps that may include extraction, washing, and crystallization to yield the Enzalutamide precursor.
Diagram: Generalized Synthetic Workflow
Caption: Generalized workflow for Enzalutamide synthesis.
Beyond Enzalutamide: A Platform for Further Discovery
The utility of this compound is not limited to the synthesis of Enzalutamide. Its reactive functional groups make it a valuable starting point for the creation of a diverse library of compounds. The bromine atom can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce a wide range of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.
This versatility makes this compound a compound of significant interest for medicinal chemists engaged in lead optimization and the development of novel therapeutics targeting a variety of biological pathways.
Conclusion: A Small Molecule with a Large Impact
While this compound may not possess significant biological activity in its own right, its role in the synthesis of life-saving drugs like Enzalutamide is undeniable. It serves as a testament to the critical importance of chemical intermediates in the drug discovery and development pipeline. The strategic placement of its functional groups provides a robust platform for the construction of complex molecular architectures with potent and specific biological activities. As the quest for novel therapeutics continues, the demand for versatile and reliable building blocks like this compound will undoubtedly remain high, solidifying its place as a cornerstone of modern medicinal chemistry.
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Synthesis of 2-Bromo-4-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-4-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science. The strategic arrangement of the bromo, trifluoromethyl, and nitrile functional groups makes this compound a versatile intermediate for introducing unique electronic and lipophilic properties into target molecules.[1] This document emphasizes the well-established Sandmeyer reaction as the principal and most reliable synthetic route, offering a detailed, field-proven experimental protocol. We will dissect the underlying chemical principles, explore critical process parameters, and provide troubleshooting insights to empower researchers in drug development and fine chemical synthesis.
The Strategic Importance of this compound
In the landscape of organic synthesis, intermediates are the linchpins that enable the construction of complex molecular architectures. This compound (CAS: 35764-15-9) has emerged as a high-value intermediate due to the synergistic interplay of its three functional groups.[1]
-
Trifluoromethyl Group (-CF₃): This moiety is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2]
-
Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group and a prime participant in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
-
Nitrile Group (-CN): The nitrile functionality is a valuable precursor that can be transformed into other essential groups, including primary amines (via reduction) or carboxylic acids (via hydrolysis), further expanding the synthetic possibilities.[3]
This unique combination makes this compound a sought-after precursor for developing novel pharmaceuticals, agrochemicals, and high-performance materials.[1]
A Comparative Analysis of Synthetic Strategies
While several theoretical routes to this compound can be envisioned, they differ significantly in terms of efficiency, regioselectivity, and practicality. The choice of synthetic pathway is dictated by the availability of starting materials, scalability, and the desired purity of the final product.
Preferred Pathway: The Sandmeyer Reaction
The most widely employed and trusted method for synthesizing this compound is the Sandmeyer reaction.[4][5][6] This classic transformation provides a reliable means of converting an aromatic amino group into a bromide via a diazonium salt intermediate, catalyzed by a copper(I) salt.[7]
The process begins with the diazotization of the precursor, 2-amino-4-(trifluoromethyl)benzonitrile, in a strong acidic medium (typically HBr) with sodium nitrite at low temperatures (0–5 °C) to form a transient aryldiazonium salt. This intermediate is then introduced to a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group with bromide, releasing nitrogen gas and forming the desired product.
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][6] The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, which then decomposes into an aryl radical and nitrogen gas. The aryl radical subsequently abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and yielding the final aryl bromide. This catalytic cycle makes the reaction highly efficient.
Alternative Pathways: Considerations and Challenges
Direct Electrophilic Bromination: One might consider the direct bromination of 4-(trifluoromethyl)benzonitrile. However, this approach is fraught with challenges related to regioselectivity. Both the nitrile (-CN) and trifluoromethyl (-CF₃) groups are meta-directing deactivators. While the CF₃ group is a stronger deactivator, the directing effects would likely lead to a mixture of isomers, primarily 3-bromo-4-(trifluoromethyl)benzonitrile, making the isolation of the desired 2-bromo isomer difficult and inefficient.
Multi-step Synthesis from Benzoic Acid: Another potential route, adapted from the synthesis of the 4-bromo-2-trifluoromethyl isomer, involves starting with 2-bromo-4-(trifluoromethyl)benzoic acid.[3] This multi-step process would require the conversion of the carboxylic acid to a primary amide, followed by a dehydration reaction to yield the nitrile. While chemically sound, this pathway is longer and less atom-economical than the Sandmeyer reaction.
Recommended Experimental Protocol: The Sandmeyer Reaction
This protocol details the synthesis of this compound from its corresponding aniline precursor. It is a self-validating system designed for robustness and reproducibility.
Overall Synthetic Workflow
The diagram below outlines the two-stage process for the synthesis via the Sandmeyer reaction.
Caption: Radical mechanism of the Sandmeyer bromination reaction.
Safety and Handling
-
Reagents: Hydrobromic acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Organic solvents are flammable. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry. This protocol is designed to use the salt in situ without isolation, which is a critical safety measure. The reaction must be kept cold to ensure the stability of the diazonium intermediate.
-
Reaction: The reaction evolves nitrogen gas, so the apparatus should not be sealed. Ensure adequate pressure relief.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the Sandmeyer reaction of 2-amino-4-(trifluoromethyl)benzonitrile. This method offers high yields and excellent regiochemical control. Careful management of reaction temperature during the diazotization step is paramount for both safety and reaction efficiency. By following the detailed protocol and understanding the underlying mechanistic principles, researchers can confidently produce this valuable intermediate for applications in drug discovery and advanced materials synthesis.
References
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- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
- Benchchem. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials.
- Guidechem. (n.d.). How to prepare 4-Bromo-2-(trifluoromethyl)benzonitrile? - FAQ.
- Google Patents. (n.d.). CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications.
- PubChem. (n.d.). This compound.
- Oakwood Chemical. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-(trifluoromethyl)benzonitrile: Key Intermediate for Organic Synthesis.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)benzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Drug Discovery.
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Role of 2-Bromo-5-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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A Technical Guide to Sourcing and Utilization of 2-Bromo-4-(trifluoromethyl)benzonitrile for Advanced Research and Development
This guide provides an in-depth technical overview of 2-Bromo-4-(trifluoromethyl)benzonitrile (CAS No. 35764-15-9), a critical building block for researchers, medicinal chemists, and professionals in the pharmaceutical and agrochemical industries. We will explore its chemical properties, identify reputable commercial suppliers, discuss crucial quality control measures, and provide expert insights into its safe handling and application in complex organic synthesis.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic nitrile possessing a unique combination of reactive functional groups. The presence of a bromine atom, a nitrile group, and a trifluoromethyl moiety on the benzene ring makes it a highly versatile intermediate in the synthesis of novel organic molecules.[1] The trifluoromethyl group, in particular, is highly sought after in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromine atom serves as a convenient handle for various cross-coupling reactions, while the nitrile group can be readily transformed into other functional groups such as amines and carboxylic acids.[1]
Commercial Suppliers and Procurement Strategy
A reliable supply of high-purity starting materials is the cornerstone of successful research and development. For a specialized reagent like this compound, selecting the right supplier is a critical decision. The following table summarizes key information for several reputable commercial suppliers.
| Supplier | Catalog Number (Example) | Purity Specification | Available Quantities |
| Aladdin Scientific Corporation | B184000 | ≥98% | 1g, 5g, 25g |
| Oakwood Chemical | 077893 | 95+% | 250mg, 1g |
| Sigma-Aldrich (distributor) | SY3H3D677B02 (from Synthonix) | 97% | 1g, 5g, 10g |
| Crysdot LLC | CD12079055 | 97% | 100g, 500g |
Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Researchers should always obtain the latest information directly from the supplier.
Workflow for Supplier Qualification
The following diagram illustrates a robust workflow for qualifying a new supplier for a critical reagent like this compound.
Caption: A typical workflow for qualifying a chemical supplier.
Quality Control and Analytical Validation
Ensuring the purity and identity of this compound is paramount to the reproducibility of experimental results. A typical Certificate of Analysis (CoA) should be requested from the supplier, and in-house verification is highly recommended.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹⁹F NMR spectrum is also highly informative for trifluoromethyl-containing compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying any volatile impurities.[2][3]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Experimental Protocol: In-House QC by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectrum and integrate the signals. The aromatic region should show a characteristic splitting pattern consistent with the substitution pattern of the molecule. Compare the obtained spectrum with reference spectra if available.
Synthesis and Potential Impurities
Understanding the synthetic route of this compound can provide insights into potential impurities. A common synthetic pathway involves the Sandmeyer reaction of a corresponding aniline derivative. For instance, a related compound, 2-bromo-4-methylbenzonitrile, is synthesized from 3-bromo-4-aminotoluene.[4][5] A plausible route to this compound could involve similar steps.
Potential impurities to be aware of include:
-
Starting materials or reagents from the synthesis.
-
Isomers or regioisomers formed during the bromination or other steps.
-
Residual solvents.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.
-
Pharmaceuticals: It is a key intermediate in the synthesis of various drug candidates. For example, it has been used in the preparation of compounds for treating tumors.[6] Its derivatives have also been explored in the development of kinase inhibitors, which are crucial in cancer therapy.[7][8]
-
Agrochemicals: The trifluoromethyl group is known to enhance the efficacy of pesticides and herbicides, making this compound a useful starting material in agrochemical research.[1]
-
Organic Synthesis: The bromine atom can be readily displaced or used in various coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings.
The following diagram illustrates the key reactive sites of this compound and their potential transformations.
Caption: Reactivity map of this compound.
Safe Handling and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Causes skin and serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Recommended Safety Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed and store locked up.[10]
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features provide a versatile platform for the synthesis of novel and complex molecules. By implementing a rigorous supplier qualification process, conducting thorough in-house quality control, and adhering to strict safety protocols, researchers can confidently utilize this powerful building block to advance their research and development programs.
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An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzonitrile: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethyl (–CF3) group, with its potent electron-withdrawing nature and high lipophilicity, can dramatically alter the physicochemical and biological properties of a parent molecule.[1][2] 2-Bromo-4-(trifluoromethyl)benzonitrile (CAS: 35764-15-9) has emerged as a pivotal building block in this context. This guide provides an in-depth technical overview of its synthesis, chemical reactivity, and diverse applications, tailored for researchers, scientists, and professionals in drug development.[3]
This versatile compound features a benzonitrile core substituted with a bromine atom and a trifluoromethyl group. This unique arrangement of functional groups provides a powerful handle for synthetic chemists to construct complex molecular architectures. The bromine atom serves as a versatile linchpin for various cross-coupling reactions, while the trifluoromethyl and nitrile groups modulate the electronic properties of the aromatic ring, influencing its reactivity and the characteristics of the resulting products.[1][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis.
| Property | Value | Reference |
| CAS Number | 35764-15-9 | [5] |
| Molecular Formula | C₈H₃BrF₃N | [5] |
| Molecular Weight | 250.02 g/mol | [6] |
| Boiling Point | 252 °C | [6] |
| Density | 1.71 g/cm³ | [6] |
| Flash Point | 106 °C | [6] |
| Appearance | White to light yellow crystalline powder | [4] |
Spectroscopic Data:
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While comprehensive, publicly available, and fully assigned spectra can be challenging to consolidate, typical spectral features are well-documented in the literature and commercial databases.[7][8][9][10]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group (typically a quartet due to C-F coupling).
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), C-Br stretching, and C-F stretching vibrations of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route starts from 4-bromo-2-(trifluoromethyl)benzoic acid.
Synthetic Workflow for this compound.
Step-by-Step Synthetic Protocol:
-
Synthesis of 4-Bromo-2-(trifluoromethyl)benzoyl chloride:
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-(trifluoromethyl)benzoic acid, dichloromethane, and thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture in an oil bath at 60°C for approximately 3.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting 4-bromo-2-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
-
-
Synthesis of 4-Bromo-2-(trifluoromethyl)benzamide:
-
In a separate three-necked flask, prepare a mixture of 25% aqueous ammonia and dichloromethane, and cool it to -13°C in an ice-salt bath.
-
Slowly add a solution of 4-bromo-2-(trifluoromethyl)benzoyl chloride in dichloromethane to the cooled ammonia mixture, maintaining the temperature below 10°C.
-
After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature for 1.5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate the excess ammonia under reduced pressure. Adjust the pH to 4, filter the precipitate, and dry to obtain 4-bromo-2-(trifluoromethyl)benzamide.
-
-
Synthesis of this compound:
-
In a three-necked flask, cool N,N-dimethylformamide to -15°C and slowly add thionyl chloride.
-
Add dichloroethane to the mixture.
-
While maintaining the temperature below -13°C, add 4-bromo-2-(trifluoromethyl)benzamide in portions.
-
Slowly raise the temperature to 85°C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the final product, this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution.[1][11]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[12][13] this compound is an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl product.[14][15]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound, the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl alkyne.[12][13]
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups makes the aromatic ring of this compound susceptible to nucleophilic attack, facilitating the displacement of the bromide ion.[16][17][18][19]
Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Representative Protocol for Nucleophilic Aromatic Substitution:
-
Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the nucleophile (e.g., an alcohol, amine, or thiol) and a suitable base (e.g., potassium carbonate or sodium hydride) to the solution.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of target molecules with applications in medicinal chemistry and materials science.[1][2]
Medicinal Chemistry: The trifluoromethyl group is a bioisostere for several functional groups and can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2][20] Consequently, this compound is a key starting material for the synthesis of various inhibitors and modulators of biological targets. For instance, it has been employed in the synthesis of compounds targeting cannabinoid receptors for the potential treatment of central nervous system disorders.[11]
Materials Science: The inherent stability and unique electronic properties conferred by the trifluoromethyl and nitrile groups make this compound a precursor for high-performance polymers, liquid crystals, and other advanced materials.[1] These materials often exhibit enhanced thermal resistance and desirable optical or electronic properties.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[5][21][22]
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive bromine atom and electron-withdrawing trifluoromethyl and nitrile groups provides chemists with a powerful tool for the construction of complex molecules with applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory and in industrial processes. As the demand for novel fluorinated compounds continues to grow, the importance of key intermediates like this compound is set to increase, driving further innovation in science and technology.
References
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- 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6. Sigma-Aldrich.
- This compound | C8H3BrF3N | CID 3015802. PubChem.
- This compound CAS#: 35764-15-9. ChemicalBook.
- Exploring 4-Bromo-2-(trifluoromethyl)
- How to prepare 4-Bromo-2-(trifluoromethyl)benzonitrile?. Guidechem.
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- 2-Bromo-4-fluorobenzonitrile | CAS Number 36282-26-5. Ossila.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
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- SAFETY D
- Nucleophilic Arom
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- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). StuDocu.
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- Nucleophilic arom
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
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- Spectroscopy Data for Undergradu
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022).
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Cole-Parmer.
- Unlocking Potential: The Role of 2-Bromo-5-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Bromo-4-methylbenzonitrile.
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The Strategic Role of the Trifluoromethyl Group in 2-Bromo-4-(trifluoromethyl)benzonitrile: A Technical Guide for Chemical Innovation
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-4-(trifluoromethyl)benzonitrile, a versatile building block in modern organic synthesis. We will dissect the pivotal role of the trifluoromethyl (CF₃) group, exploring how its unique electronic and steric properties, in synergy with the bromo and nitrile functionalities, dictate the molecule's reactivity and unlock its potential in the development of pharmaceuticals and advanced materials. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, field-proven experimental guidance.
Introduction: The Power of Fluorine in Molecular Design
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among fluorinated motifs, the trifluoromethyl group (-CF₃) stands out for its profound impact on a molecule's physicochemical properties.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly sought-after substituent for optimizing the performance of bioactive compounds and functional materials.[1][2]
This compound emerges as a particularly valuable synthon, presenting a trifluoromethyl group on a benzonitrile scaffold that is further functionalized with a reactive bromine atom. This unique combination of functional groups provides a powerful platform for the construction of complex molecular architectures.
Physicochemical Properties and Molecular Architecture
The molecular structure of this compound features a benzene ring substituted with a bromine atom at the 2-position, a nitrile group at the 1-position, and a trifluoromethyl group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrF₃N | |
| Molecular Weight | 250.02 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not widely reported | |
| Boiling Point | ~252 °C (Predicted) | |
| Density | ~1.71 g/cm³ (Predicted) |
The key to understanding the utility of this molecule lies in the interplay of its functional groups, particularly the profound influence of the trifluoromethyl moiety.
The Electron-Withdrawing Powerhouse: The Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I effect). This arises from the high electronegativity of the three fluorine atoms. This electron-withdrawing nature has several critical consequences for the reactivity of the aromatic ring:
-
Activation for Nucleophilic Aromatic Substitution (SNA_r): The CF₃ group, in concert with the nitrile group, significantly depletes the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.
-
Deactivation for Electrophilic Aromatic Substitution (EAS): Conversely, the electron-deficient ring is deactivated towards electrophilic attack. When such reactions do occur, the trifluoromethyl group acts as a meta-director.
-
Modulation of Acidity and Basicity: The CF₃ group can influence the pKa of nearby functional groups, a crucial factor in drug-receptor interactions.
The Versatile Handle: The Bromine Atom
The bromine atom at the 2-position serves as a versatile synthetic handle. Its C-Br bond is readily activated by transition metal catalysts, making it an excellent leaving group for a wide array of cross-coupling reactions. This allows for the strategic introduction of diverse carbon and heteroatom-based substituents.
The Synergistic Effect
The combination of the trifluoromethyl, bromo, and nitrile groups on the same aromatic scaffold creates a unique reactivity profile. The strong electron-withdrawing character of both the CF₃ and CN groups enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.
Caption: Interplay of functional groups in this compound.
Synthetic Utility and Applications
The unique structural features of this compound make it a valuable intermediate in the synthesis of a range of high-value molecules, particularly in the pharmaceutical industry.
Cornerstone of Cross-Coupling Reactions
This molecule is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Caption: Key cross-coupling reactions utilizing this compound.
Application in Pharmaceutical Synthesis: The Case of Anti-Androgens
While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the structural motif is central to the synthesis of important pharmaceuticals. For instance, the closely related compound, 4-amino-2-(trifluoromethyl)benzonitrile, is a key precursor for the anti-cancer drug Bicalutamide , used in the treatment of prostate cancer. The synthesis of another prominent anti-androgen, Darolutamide , involves a key intermediate, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, which can be prepared from 4-bromo-2-chlorobenzonitrile via a Suzuki coupling. This highlights the importance of the substituted bromobenzonitrile scaffold in accessing complex drug molecules.
The trifluoromethyl group in these drugs is crucial for their biological activity, often enhancing binding affinity to the androgen receptor and improving metabolic stability, leading to a longer half-life in the body.
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using a substrate analogous to this compound. This protocol is based on established procedures for similar aryl bromides and serves as a robust starting point for optimization.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a biaryl compound from an aryl bromide and a boronic acid.
Materials:
-
This compound (or analogous aryl bromide) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the purified product with the expected data for the target biaryl compound. The disappearance of the starting aryl bromide spot on the TLC plate is a primary indicator of reaction completion.
Characterization and Spectroscopic Analysis
While a comprehensive set of publicly available spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals: six for the aromatic carbons (including the two carbons attached to the bromine and nitrile groups), one for the nitrile carbon, and one for the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. Bands corresponding to C-Br, C-F, and aromatic C-H and C=C vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Future Outlook: Applications in Materials Science
The unique electronic properties conferred by the trifluoromethyl and nitrile groups make this compound and its derivatives promising candidates for applications in materials science. Benzonitrile-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs) as components of thermally activated delayed fluorescence (TADF) emitters.[1][3] The strong electron-withdrawing nature of the trifluoromethylbenzonitrile core can be exploited to tune the electronic energy levels of organic materials, potentially leading to the development of new, high-performance electronic and optoelectronic devices. Further research into the synthesis of novel materials derived from this versatile building block is a promising avenue for future innovation.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The strategic placement of the trifluoromethyl group, in conjunction with the bromo and nitrile functionalities, creates a unique chemical entity with a well-defined reactivity profile. Its utility in constructing complex molecules, particularly through transition metal-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, applications, and practical synthetic considerations, aiming to empower scientists to leverage the full potential of this powerful molecule in their research endeavors.
References
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- Oakwood Chemical. (n.d.). This compound.
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- Vertex AI Search. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design.
- Wikipedia. (2023). Bicalutamide.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- QMRO Home. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Queen Mary University of London.
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Methodological & Application
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-(trifluoromethyl)benzonitrile
An Application Guide for the Synthesis of Novel Biaryl Nitriles
Introduction: The Strategic Importance of Trifluoromethylated Biaryl Nitriles
The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its widespread adoption is due to mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of many boronic acid reagents.[3][4]
This application note provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling using 2-Bromo-4-(trifluoromethyl)benzonitrile . This substrate is of particular interest in drug discovery and materials science. The molecule features two potent electron-withdrawing groups: a nitrile (-CN) and a trifluoromethyl (-CF₃) group. This electronic profile makes the aryl bromide highly activated towards the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[2][5] However, the ortho-position of the bromine atom introduces steric considerations that necessitate careful selection of the catalyst system to achieve high efficiency and yield.[6][7] This guide will dissect the mechanistic rationale behind component selection and provide a robust, validated protocol for researchers.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing the reaction for specific substrates. The cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the this compound. This step forms a square planar Palladium(II) intermediate. The electron-deficient nature of the aryl bromide substrate accelerates this key activation step.[2]
-
Transmetalation: Before the organoboron reagent can participate, it must be activated by a base. The base reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [Ar'-B(OH)₃]⁻).[1][4] This boronate then exchanges its organic group with the halide on the Pd(II) center, a process known as transmetalation, to form a new di-organopalladium(II) complex.[1][2]
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Component Selection: A Rationale for Success
The success of coupling an electron-deficient and sterically influenced substrate like this compound hinges on the synergistic interplay of the catalyst, ligand, base, and solvent.
-
Palladium Pre-catalyst: While many Pd(0) and Pd(II) sources are effective, pre-catalysts like [Pd(dppf)Cl₂] or combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specific ligand are commonly used. For this substrate, a Pd(II) source that is readily reduced in situ to the active Pd(0) species is a reliable choice.
-
Ligand Selection (Critical): The ortho-bromo group introduces steric hindrance that can slow the reaction. To overcome this, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly recommended.[6][7][9] Ligands such as SPhos, XPhos, or JohnPhos are designed to accelerate both the oxidative addition and the final reductive elimination step, making them ideal for challenging substrates.[9][10] They stabilize the monoligated Pd(0) species, which is often the most active catalyst.
-
The Role of the Base: A base is essential for activating the boronic acid for transmetalation.[4] The choice of base can significantly impact yield.
-
Potassium Carbonate (K₂CO₃): A versatile and cost-effective choice suitable for many systems.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective when carbonates are not, particularly with more sterically hindered boronic acids.[11]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, known for its high solubility in organic solvents and ability to accelerate sluggish reactions.
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Aprotic polar solvents are standard.[1][2]
-
1,4-Dioxane / Water: A classic combination that provides good solubility for both the organic substrates and the inorganic base.[3]
-
Toluene / Water: Another excellent biphasic system, particularly for higher temperature reactions.
-
Tetrahydrofuran (THF): A common choice, though its lower boiling point limits the reaction temperature.
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Reaction Parameters Table
| Component | Chemical Name | Mol. Wt. | Stoichiometry | Amount (for 1 mmol scale) |
| Aryl Halide | This compound | 250.03 | 1.0 equiv | 250 mg (1.0 mmol) |
| Boronic Acid | Arylboronic Acid (generic) | Varies | 1.2 equiv | 1.2 mmol |
| Pd Pre-catalyst | [Pd(dppf)Cl₂]·CH₂Cl₂ | 816.64 | 0.02 equiv (2 mol%) | 16.3 mg |
| Base | Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 equiv | 425 mg (2.0 mmol) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | - | ~0.2 M | 5 mL (4 mL Dioxane + 1 mL H₂O) |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (250 mg, 1.0 mmol, 1.0 equiv), the chosen arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv).
-
Add the palladium pre-catalyst, [Pd(dppf)Cl₂]·CH₂Cl₂ (16.3 mg, 0.02 mmol, 2 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
-
Solvent Addition:
-
Prepare the solvent mixture by degassing 1,4-Dioxane and deionized water separately by bubbling Argon through them for 15-20 minutes.
-
Under a positive pressure of inert gas, add 4.0 mL of degassed 1,4-dioxane followed by 1.0 mL of degassed water via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating mantle set to 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.
-
-
Work-up Procedure:
-
Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[3]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure biaryl product.[3][12]
-
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling protocol.
Field Insights & Troubleshooting
Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations.
-
Low Conversion / Sluggish Reaction:
-
Ligand: The ligand is the most common point of failure. If using a standard ligand like that in Pd(dppf)Cl₂, consider switching to a more active Buchwald-type ligand (e.g., SPhos).
-
Base: The reaction may be base-sensitive. If K₃PO₄ is ineffective, screen other bases like Cs₂CO₃.
-
Temperature: Ensure the internal reaction temperature is at the desired setpoint. Increasing the temperature to 110-120 °C (if the solvent allows) can significantly increase the rate.
-
-
Side Product Formation:
-
Homocoupling of Boronic Acid: This side reaction, forming an Ar'-Ar' dimer, is often caused by the presence of oxygen.[2] Ensure the degassing procedure is thorough and a positive inert atmosphere is maintained.
-
Protodeboronation: This is the premature cleavage of the C-B bond of the boronic acid.[2] It can be exacerbated by excess water or prolonged reaction times at high temperatures. Using freshly opened boronic acid or switching to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[2]
-
Dehalogenation: The starting aryl bromide is reduced to the corresponding arene. This is less common but can occur.[2] Screening different solvent/base combinations may be necessary.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable biaryl nitrile compounds. The electron-deficient nature of the substrate facilitates the key oxidative addition step, while the potential for steric hindrance can be readily overcome by employing modern, bulky monophosphine ligands. The protocol detailed herein provides a validated and reliable starting point for researchers. By understanding the underlying mechanism and key reaction parameters, scientists can effectively troubleshoot and optimize this powerful transformation for their specific synthetic targets.
References
- Title: Suzuki reaction Source: Wikipedia URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source: Dalton Transactions (RSC Publishing) URL:[Link]
- Title: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes Source: National Institutes of Health (NIH) URL:[Link]
- Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of San Diego URL:[Link]
- Title: The Suzuki coupling reactions of aryl bromides with phenylboronic acid Source: ResearchG
- Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health (NIH) URL:[Link]
- Title: Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL:[Link]
- Title: A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction Source: ResearchG
- Title: Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution Source: ACS C
- Title: Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands Source: Scilit URL:[Link]
- Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL:[Link]
- Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect Source: ResearchG
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
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Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-(trifluoromethyl)benzonitrile
Introduction: Strategic Importance of Aryl Alkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[1][2][3] This powerful transformation, catalyzed by palladium and typically a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] Arylalkynes, the products of this reaction, are crucial building blocks due to their rigid, linear geometry and rich reactivity, serving as precursors for a diverse array of more complex molecular architectures.[4]
This guide provides a detailed examination of the Sonogashira coupling as applied to 2-Bromo-4-(trifluoromethyl)benzonitrile, an electron-deficient aryl bromide. The presence of both a nitrile (-CN) and a trifluoromethyl (-CF3) group significantly influences the substrate's reactivity. This document will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and discuss key experimental considerations to empower researchers in drug development and chemical synthesis to successfully utilize this important transformation.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for rational troubleshooting and optimization.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, in this case, this compound. This is often the rate-determining step and is influenced by the strength of the carbon-halogen bond (C-I > C-Br > C-Cl).[3][5] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species generated in the copper cycle. The final step is reductive elimination, which forms the desired arylalkyne product and regenerates the Pd(0) catalyst.[6]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[7][8] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.[8]
Experimental Design for an Electron-Deficient Substrate
This compound presents specific challenges and considerations due to its electronic properties. The electron-withdrawing nature of the nitrile and trifluoromethyl groups activates the aryl bromide towards oxidative addition, which can be advantageous. However, these groups can also influence side reactions and catalyst stability.
Key Reaction Parameters & Optimization
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | Dichlorobis(triphenylphosphine)palladium(II) is often more stable and convenient to handle.[8] For challenging couplings, more active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be beneficial. |
| Copper(I) Source | Copper(I) iodide (CuI) (0.5-2 mol%) | CuI is the most common and effective co-catalyst. Its loading should be kept low to minimize the primary side reaction: Glaser-type homocoupling of the terminal alkyne.[9] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Amine bases are crucial; they act as a solvent, a base to neutralize the HBr formed, and can facilitate the reduction of Pd(II) to the active Pd(0) species.[2][10] Typically used in excess or as the solvent. |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | THF is a good general-purpose solvent. DMF can be used for less reactive partners as it allows for higher reaction temperatures. All solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[10] |
| Temperature | Room Temperature to 60 °C | Due to the activated nature of the aryl bromide, the reaction should proceed under mild conditions.[1] Start at room temperature and gently heat if the reaction is sluggish. Higher temperatures can increase the rate of side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen.[9] Maintaining an inert atmosphere throughout the setup and reaction is critical for reproducibility and high yields. |
Detailed Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) (3-5 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inerting the System: Seal the flask and evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe, followed by triethylamine. Stir the resulting suspension for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.[5]
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(alkynyl)-4-(trifluoromethyl)benzonitrile.
Troubleshooting and Advanced Considerations
-
Glaser Homocoupling: The most common side reaction is the formation of a diyne from the homocoupling of the terminal alkyne, promoted by copper and oxygen.[9] To mitigate this, ensure a rigorously oxygen-free environment, use the minimum effective amount of CuI, and add the alkyne slowly to the reaction mixture.
-
Copper-Free Conditions: If homocoupling is a persistent issue, a copper-free Sonogashira protocol can be employed.[1][11] These reactions often require more active palladium catalysts with bulky, electron-rich ligands (e.g., Pd(P(t-Bu)₃)₂) and may necessitate higher temperatures.[10]
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition. This is typically caused by oxygen or impurities in the reagents. Using high-purity, anhydrous, and degassed reagents is critical.[10]
Conclusion
The Sonogashira coupling of this compound is a highly effective method for synthesizing valuable substituted arylalkynes. By understanding the dual catalytic mechanism and carefully controlling key reaction parameters such as catalyst choice, solvent purity, and atmospheric conditions, researchers can consistently achieve high yields of the desired products. The protocols and insights provided herein serve as a robust foundation for the successful application of this pivotal reaction in the fields of medicinal chemistry and materials science.
References
- Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem. 2008;1(1-2):91-6.
- Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. 2015-11-02.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. 2020-04-20.
- Sonogashira coupling. Wikipedia.
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. Benchchem.
- Optimization of reaction conditions for the Sonogashira reaction a.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption.
- Palladium‐Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temper
- Sonogashira Coupling. Chemistry LibreTexts. 2024-08-05.
- Sonogashira Coupling. Organic Chemistry Portal.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Sonogashira coupling in natural product synthesis.
- Sonogashira Coupling: A Comparative Guide to Aryl Bromide and Aryl Chloride Reactivity. Benchchem.
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a].
- The Sonogashira Coupling Reaction Mechanism. YouTube. 2024-07-31.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). 2021-02-10.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Sonogashira Coupling. NROChemistry.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Technical Support Center: Sonogashira Coupling of 2-Bromo-5-iodobenzonitrile. Benchchem.
- Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine. Benchchem.
- Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. 2026-01-09.
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(trifluoromethyl)benzonitrile
Introduction: The Strategic Importance of 2-Bromo-4-(trifluoromethyl)benzonitrile
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (–CF3) is particularly prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] this compound has emerged as a highly valuable and versatile building block for chemists.[2] Its structure is strategically functionalized: the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, the trifluoromethyl group imparts its beneficial electronic properties, and the nitrile group offers a site for further chemical transformations.[2]
This guide provides in-depth technical application notes and detailed protocols for the most pivotal palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust starting points for researchers, scientists, and drug development professionals, with explanations grounded in mechanistic principles to empower rational optimization.
The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized the art of the possible in chemical synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions universally proceed through a common catalytic cycle, which allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild conditions.[4][5] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (in this case, this compound), inserting itself into the carbon-bromine bond. This oxidizes the palladium from the 0 to the +2 state.[3][6]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide.[6] In C-N couplings, the amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.[7]
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
The efficiency and success of this cycle are critically dependent on the choice of ligands, base, and solvent, which modulate the catalyst's reactivity and stability.[8][9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[5][10] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[11] For this compound, this allows for the direct introduction of diverse aromatic and heteroaromatic rings.
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective.[10] These dialkylbiaryl phosphine ligands promote the formation of the active monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step, especially with electron-deficient aryl bromides like our substrate.[8][10]
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is crucial. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used.[13] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a concentration of 0.1-0.2 M with respect to the starting aryl bromide.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 90 | 8 |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 16 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[7][14] This reaction has profoundly impacted medicinal chemistry, as the arylamine motif is a key component of countless pharmaceutical agents.[15]
Causality Behind Protocol Choices:
-
Catalyst System: The choice of ligand is paramount. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl ligands (e.g., dppf) are state-of-the-art.[7][15] These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting. Using pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species in situ, can improve reproducibility.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or a pre-formed amine-palladium complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried reaction vial or Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | NaOtBu (1.4) | Toluene | 110 | 18 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.1) | Dioxane | 100 | 24 |
| 3 | Xantphos Pd G3 (2) | - | DBU (2.0) | Toluene | 100 | 20 |
digraph "Buchwald_Hartwig_Workflow" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];start [label="Start: Reagents in\nOven-Dried Flask", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; inert_atm [label="Establish Inert\nAtmosphere (Ar/N2)"]; add_reagents [label="Add Ar-Br, Amine,\nBase, Pd Catalyst/Ligand"]; add_solvent [label="Add Anhydrous,\nDegassed Solvent"]; heat_stir [label="Heat & Stir\n(90-110°C)"]; monitor [label="Monitor Progress\n(LC-MS/GC-MS)"]; workup [label="Cool, Quench,\n& Extract"]; purify [label="Dry, Concentrate,\n& Purify (Chromatography)"]; end_product [label="Final Product:\nArylamine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> inert_atm; inert_atm -> add_reagents; add_reagents -> add_solvent; add_solvent -> heat_stir; heat_stir -> monitor; monitor -> workup [label="Reaction\nComplete"]; workup -> purify; purify -> end_product; }
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction is the most reliable method for coupling terminal alkynes with aryl halides, producing substituted alkynes.[17][18] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[17][19] The resulting internal alkynes are valuable precursors for a wide array of more complex molecules and heterocycles.[11]
Causality Behind Protocol Choices:
-
Catalyst System: The classic system uses a palladium(0) source, often formed in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[20] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is key for the transmetalation step onto the palladium center.[20]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential. It serves both to neutralize the HBr formed during the reaction and as the solvent in many cases.[20]
-
Solvent: Anhydrous THF or DMF can be used as co-solvents, particularly if the reagents are not fully soluble in the amine base.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (1-5 mol%).
-
Solvent and Base Addition: Add anhydrous THF and degassed triethylamine (Et₃N, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The electron-withdrawing nature of the substrate may necessitate mild heating to achieve a reasonable reaction rate.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3.0) | THF | 50 | 6 |
| 2 | Pd(PPh₃)₄ (2.5) | CuI (2.5) | DIPEA (2.5) | DMF | 60 | 4 |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | - (Copper-free) | TMP (2.0) | DMSO | RT | 3 |
Note: Copper-free Sonogashira protocols, often using highly active ligands, are also available and can be advantageous for avoiding issues with alkyne homocoupling and simplifying purification.[21]
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be unlocked through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile pathways to construct diverse and complex molecular architectures. By understanding the mechanistic underpinnings of these transformations and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently synthesize novel compounds for the advancement of pharmaceutical and materials science. The protocols provided herein serve as a validated foundation upon which further innovation can be built.
References
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
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- LibreTexts Chemistry. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Powers, D. C., & Ritter, T. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(9), 849–861.
- Perrin, L. (2011). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL thèses.
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Published online January 22, 2025.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications.
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). The Role of 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Drug Discovery.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- Ningbo Inno Pharmchem Co., Ltd. (2026, January 2). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials.
- Wikipedia. (n.d.). Sonogashira coupling.
- LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination.
- De La Cruz, M. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
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- Wang, D., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3622–3625*.
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- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 219–226.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Pharmaceutical Potential: The Role of 4-(Trifluoromethyl)benzonitrile in Drug Synthesis.
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Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-(trifluoromethyl)benzonitrile
Introduction: The Strategic Value of a Trifluoromethylated Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (–CF3) group, in particular, is prized for its ability to enhance crucial pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Bromo-4-(trifluoromethyl)benzonitrile stands out as a highly versatile and valuable starting material for the synthesis of complex pharmaceutical intermediates. Its unique architecture, featuring a trifluoromethyl group, a nitrile moiety, and a reactive bromine atom, offers a trifecta of synthetic handles for elaborate molecular construction.[1]
The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2] Simultaneously, the nitrile group can be transformed into other key functional groups, such as primary amines or carboxylic acids, which are ubiquitous in active pharmaceutical ingredients (APIs). This guide provides detailed protocols and technical insights into the principal synthetic transformations of this compound, empowering researchers to leverage its full potential in the development of novel therapeutics.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in contemporary organic synthesis, allowing for the precise and efficient construction of complex molecular frameworks under relatively mild conditions. For this compound, the electron-withdrawing nature of the trifluoromethyl and nitrile groups enhances the reactivity of the C-Br bond towards oxidative addition, making it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is an indispensable method for creating C(sp²)-C(sp²) bonds, forming the biaryl cores found in numerous pharmaceuticals.[3] The reaction's tolerance for a wide range of functional groups and its typically high yields make it a go-to strategy in drug development.[4]
Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[3]
-
Ligand: For electron-deficient aryl bromides, electron-rich and sterically hindered phosphine ligands like SPhos or XPhos are often employed. These ligands facilitate the oxidative addition step and promote the reductive elimination to form the product.[5]
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[4]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 2-Aryl-4-(trifluoromethyl)benzonitrile
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a concentration of ~0.1 M with respect to the starting aryl bromide.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final biaryl product.[6]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 |
| 3 | 3-Pyridinylboronic acid | [Pd(dppf)Cl₂] (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O | 100 | 12 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a transformation of immense importance as the arylamine motif is a key feature in countless pharmaceuticals.[7] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, as well as ammonia equivalents.[2][8]
Causality of Experimental Design:
-
Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are highly effective. They promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to bind to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose.[10] Weaker bases can be used but often require higher temperatures or more reactive catalyst systems.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.[10]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)benzonitriles
-
Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon.
-
Reagent Addition: Add this compound (1.0 equiv) followed by anhydrous toluene (to ~0.2 M). Finally, add the amine (1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | t-BuXPhos (4) | LiHMDS (1.5) | THF | 80 |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction is the most reliable method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[11][12] This reaction is instrumental in synthesizing intermediates for pharmaceuticals and advanced materials, where the linear, rigid nature of the alkyne linker is often a key design element.[13]
Causality of Experimental Design:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[11] The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.[14]
-
Conditions: The reaction is typically run under anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalysts.[11]
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Detailed Protocol: Synthesis of 2-Alkynyl-4-(trifluoromethyl)benzonitrile
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (CuI, 1-2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent/Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0-3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 3-12 hours until TLC/LC-MS analysis indicates completion.
-
Work-up: Cool the reaction mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite® to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[14]
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N (2) | THF | RT |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (2) | DIPA (3) | Toluene | 50 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | Et₃N (2) | DMF | RT |
Part 2: Transformations of the Cyano Group
The nitrile functional group is a versatile synthon that can be readily converted into two of the most important functional groups in medicinal chemistry: carboxylic acids and primary amines.
Hydrolysis to Carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation. The resulting 2-Bromo-4-(trifluoromethyl)benzoic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives.[15] Due to the electron-withdrawing groups on the aromatic ring, forcing conditions are often necessary.
Causality of Experimental Design: Strong acid-catalyzed hydrolysis is an effective method. Concentrated hydrobromic (HBr) or hydrochloric (HCl) acid at elevated temperatures can achieve complete conversion.[16] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
Detailed Protocol: Synthesis of 2-Bromo-4-(trifluoromethyl)benzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equiv) and constant boiling aqueous hydrobromic acid (48% HBr).
-
Reaction: Heat the mixture to reflux (approx. 125 °C) and maintain for 24-36 hours. The reaction can be monitored by observing the dissolution of the starting material and the eventual formation of a precipitate upon cooling.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation of the product.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as 1,2-dichloroethane or a toluene/cyclohexane mixture, to afford pure 2-Bromo-4-(trifluoromethyl)benzoic acid.[16]
Reduction to Primary Amine
Reduction of the nitrile provides direct access to the corresponding benzylamine, another critical building block for many APIs. 2-Bromo-4-(trifluoromethyl)benzylamine can be used in reductive amination reactions or as a nucleophile in substitution reactions.
Causality of Experimental Design: Catalytic hydrogenation is a clean and efficient method for nitrile reduction.[1]
-
Catalyst: Raney Nickel (Raney Ni) is a highly effective and commonly used catalyst for this transformation. Palladium on carbon (Pd/C) can also be used.
-
Hydrogen Source: High-pressure hydrogen gas (H₂) is the reductant.
-
Solvent: Alcoholic solvents like ethanol or methanol are typically used. The addition of ammonia can help to suppress the formation of secondary amine byproducts.
Detailed Protocol: Synthesis of 2-Bromo-4-(trifluoromethyl)benzylamine
-
Reactor Setup: To a high-pressure hydrogenation reactor, add a solution of this compound (1.0 equiv) in ethanol.
-
Catalyst Addition: Carefully add Raney Nickel (5-10 wt% loading) and a small amount of aqueous ammonia to the solution.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi). Heat the mixture (e.g., 50-70 °C) with efficient stirring.
-
Reaction Monitoring: Monitor the reaction by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to an HCl salt and recrystallization.[1]
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a diverse array of pharmaceutical intermediates. Through judicious application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and functional group transformations of the nitrile moiety, researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide serve as a robust foundation for the development of novel chemical entities, accelerating the journey from chemical synthesis to therapeutic innovation.
References
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- Leonid, K., et al. (2000). Asymmetric Synthesis of the R-Enantiomer of Bicalutamide (Casodex). Journal of Medicinal Chemistry, 43(3), 581-590).
- Al-Hadedi, A. A. M., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 25(24), 6033.
- Google Patents. (2017). A kind of preparation method of Bicalutamide intermediate (CN106748884A).
- NROChemistry. Sonogashira Coupling.
- ResearchGate. (2025). Synthesis of Potential Impurities of Bicalutamide.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.
- Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Google Patents. (2019). Synthetic method of lenvatinib (CN109734661B).
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
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- Google Patents. (2020). Synthetic method of lenvatinib and novel intermediate (CN111349045A).
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- Shroder, M. The Sonogashira Coupling.
- Google Patents. (1989). Production of 2-nitro-4-trifluoromethylbenzoic acid (US4868333A).
- European Patent Office. (2020). PROCESS FOR THE PREPARATION OF LENVATINIB (EP 3620452 A1).
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The Strategic Role of 2-Bromo-4-(trifluoromethyl)benzonitrile in the Synthesis of Advanced Agrochemicals
Abstract
This document provides a detailed technical guide for researchers and chemical development professionals on the application of 2-Bromo-4-(trifluoromethyl)benzonitrile and its close structural analogs in the synthesis of modern agrochemicals. We will delve into the strategic importance of this fluorinated building block, focusing on its application in the synthesis of high-value succinate dehydrogenase inhibitor (SDHI) fungicides. This guide will elucidate the key chemical transformations, provide detailed experimental protocols for a representative synthesis, and discuss the underlying principles that make this class of molecules essential for contemporary crop protection.
Introduction: The Significance of Fluorinated Intermediates in Agrochemicals
The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern agrochemical design. The trifluoromethyl group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and improved biological activity. This compound is a versatile chemical intermediate that leverages these benefits. Its structure, featuring a reactive bromine atom, a bio-active trifluoromethyl group, and a versatile nitrile functionality, makes it a highly sought-after precursor in the synthesis of complex agrochemical active ingredients.
The bromine atom serves as a key handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups can also influence the reactivity of the aromatic ring, making it amenable to various synthetic transformations.
Application in the Synthesis of SDHI Fungicides
A prominent application of intermediates structurally related to this compound is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. This class of fungicides acts by inhibiting Complex II in the mitochondrial respiratory chain of fungi, a crucial enzyme for their energy production. Bixafen and Fluxapyroxad are two leading examples of SDHI fungicides whose synthesis relies on the strategic construction of a biaryl or aryl-pyrazole backbone.
The synthesis of these complex molecules often involves a critical Suzuki-Miyaura cross-coupling reaction to create the central biaryl linkage. While this compound itself is a valuable building block, closely related analogs like 2-bromo-4-fluoroaniline or 2-bromo-4-fluoronitrobenzene are frequently employed in patented industrial syntheses. The protocols and principles discussed are directly applicable to syntheses starting from this compound.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of SDHI fungicide synthesis, this reaction is pivotal for coupling the fluorinated aromatic ring (derived from a bromo-aniline or bromo-benzonitrile derivative) with a second aromatic or heteroaromatic ring system.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in the Suzuki-Miyaura coupling step. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have enabled the efficient coupling of even challenging substrates.
Detailed Experimental Protocol: Synthesis of a Bixafen Analog Intermediate
The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction for the synthesis of a key intermediate used in the production of Bixafen, a potent SDHI fungicide. This protocol is adapted from established procedures found in the patent literature for structurally similar compounds.[1][2][3][4]
Reaction: Suzuki-Miyaura coupling of 2-bromo-4-fluoroaniline with neopentyl 3,4-dichlorophenylboronic ester.
Objective: To synthesize 3',4'-dichloro-5-fluorobiphenyl-2-amine, a key intermediate for Bixafen.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| 2-Bromo-4-fluoroaniline | 367-24-8 | 190.02 | 20.0 | 1.0 |
| Neopentyl 3,4-dichlorophenylboronic ester | - | 261.00 (approx.) | 24.0 | 1.2 |
| Pd-P(t-Bu3)-G3 (Palladium Precatalyst) | 1445085-82-4 | 574.15 | 0.40 | 0.02 |
| Potassium trimethylsilanolate (TMSOK) | 2004-14-0 | 128.29 | - | - |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Addition funnel
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Flame-dry the apparatus under vacuum and allow it to cool under a nitrogen atmosphere.
-
Charging Reagents: To the flask, add neopentyl 3,4-dichlorophenylboronic ester (6.21 g, 24.0 mmol, 1.2 equiv) and the Pd-P(t-Bu3)-G3 precatalyst (229 mg, 0.40 mmol, 0.02 equiv).[3]
-
Solvent and Reactant Addition: Add anhydrous THF (50 mL) to the flask. In a separate flask, dissolve 2-bromo-4-fluoroaniline (3.80 g, 20.0 mmol, 1.0 equiv) in anhydrous THF (30 mL). Transfer this solution to the addition funnel.
-
Base Addition and Reaction Initiation: Prepare a solution of potassium trimethylsilanolate (TMSOK) in THF. Slowly add the TMSOK solution to the main reaction flask. The reaction is exothermic, and the temperature may rise to around 40-45°C.[3]
-
Aniline Addition: After the addition of the base, add the solution of 2-bromo-4-fluoroaniline from the addition funnel to the reaction mixture dropwise over 15-20 minutes.
-
Reaction Monitoring: Heat the reaction mixture to reflux (around 65°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude 3',4'-dichloro-5-fluorobiphenyl-2-amine by column chromatography on silica gel or by recrystallization.
Expected Results and Characterization
The expected product is 3',4'-dichloro-5-fluorobiphenyl-2-amine. The yield of this reaction is typically high, often exceeding 90% after purification. The final product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity.
Final Amide Coupling to Yield Bixafen
The synthesized 3',4'-dichloro-5-fluorobiphenyl-2-amine intermediate is then coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to yield the final product, Bixafen.[1][5] This is a standard amide bond formation reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.
Conclusion
This compound and its closely related analogs are indispensable building blocks in the synthesis of modern agrochemicals, particularly SDHI fungicides. The protocols and strategies outlined in this document, centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, provide a clear pathway for the efficient synthesis of these high-value compounds. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are paramount to achieving high yields and purity, paving the way for the development of next-generation crop protection agents.
References
- Kinarm, P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(44), 16695–16704.
- Bayer CropScience AG. (2010). Fungicide pyrazole carboxamides derivatives. WO2010130767A2.
- Zhejiang University. (2023). A kind of synthetic method of bixafen. CN116178264A.
- Du Pont. (1993). Pyrazole carboxanilide fungicides and use. US5223526A.
- Sumitomo Chemical Company, Limited. (1988). Pyrazolecarboxamide derivative and fungicide containing it as active ingredient. US4742074A.
- Nanjing Red Sun Co., Ltd. (2021). Synthesis method of fluxapyroxad based on Suzuki reaction. CN113549247A.
- Syngenta Participations AG. (2024). Pyrazole carboxamide compound and use thereof. WO2024174912A1.
- Li, Z.-H., et al. (2019). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Organic Process Research & Development, 23(9), 2011-2016.
- American Chemical Society. (n.d.). Discovery of a new chemotype of SDHI fungicides through bioisosteric replacements.
- Jiangsu Lanfeng Bio-chemical Co., Ltd. (2022). Synthetic method of fluxapyroxad intermediate. CN113666827B.
- Sichuan University. (2013). Preparation and application of bixafen type derivatives. CN103333112A.
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- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sichuan University. (2013). Preparation and application research of fluxapyroxad analogue derivative. CN103333113A.
- Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Shubham. (n.d.). 2-Amino-3-Bromo-5-NitroBenzotrifluoride.
- Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Fungicide Resistance Action Committee. (n.d.). SDHI Fungicides.
- Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
- International Journal of ChemTech Research. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives.
- ResearchGate. (2025). Synthetic studies of fluorine-containing compounds for household insecticides. Request PDF.
- Fungicide Resistance Action Committee. (n.d.). SDHI WG Minutes.
- Fungicide Resistance Action Committee. (n.d.). List of fungal species with resistance reports towards SDHI fungicides and mutations in the succinate dehydrogenase gene.
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Application Notes and Protocols for the Preparation of Kinase Inhibitors Utilizing 2-Bromo-4-(trifluoromethyl)benzonitrile
Introduction: The Strategic Role of the 2-Bromo-4-(trifluoromethyl)benzonitrile Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] The development of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes represents a cornerstone of targeted therapy.
This guide focuses on the utility of a highly versatile chemical building block: This compound . This compound is not merely a starting material but a strategic scaffold for constructing potent and specific kinase inhibitors. Its value lies in the synergistic interplay of its three key functional components:
-
The Bromine Atom: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon (e.g., Suzuki-Miyaura coupling) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, which are essential for constructing the core structures of many kinase inhibitors.[3][4][5][6]
-
The Trifluoromethyl (-CF₃) Group: This moiety is a privileged feature in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to the target kinase.[7]
-
The Benzonitrile Moiety: The nitrile group is a key pharmacophoric element found in numerous approved kinase inhibitors. It frequently acts as a hydrogen bond acceptor, enabling critical interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for inhibitors.[2]
This document provides a detailed exploration of synthetic strategies, step-by-step protocols, and the underlying scientific rationale for leveraging this compound in the synthesis of a representative pyrimidine-based kinase inhibitor, a scaffold known to target a wide range of kinases.
Core Synthetic Strategy: A Modular Approach to Pyrimidine-Based Inhibitors
The overarching strategy involves a modular, two-step approach that is both efficient and highly adaptable for creating a library of diverse inhibitor analogues. The core concept is to first use the bromine handle on the starting material to install the central heterocyclic scaffold (a pyrimidine ring) and then to functionalize this core to build the final inhibitor.
-
Step 1: Suzuki-Miyaura Cross-Coupling. This reaction is employed to form a C-C bond between this compound and a suitably functionalized pyrimidine boronic ester. This step efficiently constructs the core phenyl-pyrimidine structure. The Suzuki-Miyaura coupling is chosen for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.[5][6][8]
-
Step 2: Sequential Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring, now attached to the trifluoromethyl-benzonitrile moiety, is further functionalized with chloro-groups, which act as leaving groups for SNAr reactions. By reacting this intermediate sequentially with different amines, we can strategically install side chains that will occupy different pockets of the kinase active site, allowing for the fine-tuning of potency and selectivity.
This synthetic design is illustrated in the workflow diagram below.
Safety and Handling
Proper safety precautions are paramount when working with the reagents outlined in these protocols.
-
This compound and Related Compounds: These compounds are classified as harmful if swallowed, in contact with skin, or if inhaled. They cause skin and serious eye irritation.[9] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] In case of contact, wash the affected area immediately with plenty of water.[10][11]
-
Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle with care to avoid inhalation of dust or contact with skin.
-
Solvents and Bases: Solvents like 1,4-dioxane and toluene have specific health risks and should be handled accordingly in a fume hood.[12] Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11] Dispose of all chemical waste according to institutional guidelines.[10][11]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling to Synthesize 5-(2-Cyano-5-(trifluoromethyl)phenyl)-4,6-dichloropyrimidine
This protocol details the palladium-catalyzed cross-coupling to form the core structure.
Materials:
-
This compound
-
4,6-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask and inert gas line (Nitrogen or Argon)
| Reagent | M.W. ( g/mol ) | Equiv. | Moles (mmol) | Amount |
| This compound | 250.02 | 1.0 | 4.0 | 1.0 g |
| 4,6-Dichloro-5-(pinacolborane)pyrimidine | 276.92 | 1.2 | 4.8 | 1.33 g |
| Pd(dppf)Cl₂ | 731.70 | 0.05 | 0.2 | 146 mg |
| K₂CO₃ | 138.21 | 2.5 | 10.0 | 1.38 g |
| 1,4-Dioxane | - | - | - | 20 mL |
| Water | - | - | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the pyrimidine boronic ester, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(dppf)Cl₂, to the flask.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure phenyl-dichloropyrimidine intermediate.
Protocol 2: Sequential SNAr for Final Inhibitor Synthesis
This protocol describes the diversification of the dichloropyrimidine intermediate. This example uses aniline as the first amine and cyclopropylamine as the second.
A. First Amination
Materials:
-
5-(2-Cyano-5-(trifluoromethyl)phenyl)-4,6-dichloropyrimidine (from Protocol 1)
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
| Reagent | M.W. ( g/mol ) | Equiv. | Moles (mmol) | Amount |
| Phenyl-dichloropyrimidine Intermediate | 318.09 | 1.0 | 2.0 | 636 mg |
| Aniline | 93.13 | 1.1 | 2.2 | 205 mg (0.2 mL) |
| DIPEA | 129.24 | 1.5 | 3.0 | 388 mg (0.52 mL) |
| n-Butanol | - | - | - | 10 mL |
Procedure:
-
Dissolve the phenyl-dichloropyrimidine intermediate in n-butanol in a round-bottom flask.
-
Add aniline and DIPEA to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the mono-substituted product.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude material by flash column chromatography to isolate the mono-amino intermediate.
B. Second Amination
Materials:
-
Mono-amino intermediate from step 2A
-
Cyclopropylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
| Reagent | M.W. ( g/mol ) | Equiv. | Moles (mmol) | Amount |
| Mono-amino Intermediate | 375.78 | 1.0 | 1.5 | 564 mg |
| Cyclopropylamine | 57.10 | 2.0 | 3.0 | 171 mg (0.21 mL) |
| DIPEA | 129.24 | 2.0 | 3.0 | 388 mg (0.52 mL) |
| n-Butanol | - | - | - | 10 mL |
Procedure:
-
Dissolve the purified mono-amino intermediate in n-butanol in a sealed tube or microwave vial.
-
Add cyclopropylamine and DIPEA.
-
Heat the reaction to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS until completion.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or preparative HPLC to yield the target kinase inhibitor.
Characterization and Analysis
The identity and purity of the synthesized inhibitor must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and for studying the interactions between inhibitors and kinases.[13][14]
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To confirm the carbon skeleton.
-
¹⁹F NMR: Particularly useful for confirming the presence and environment of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final products. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Application: Kinase Inhibition and Biological Context
The synthesized compounds are designed to act as ATP-competitive kinase inhibitors. They function by occupying the ATP-binding site of a target kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Once synthesized and purified, the compounds would be subjected to a series of biological assays:
-
In Vitro Kinase Assays: The inhibitory activity of the compound against a panel of target kinases is determined. The results are typically expressed as an IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Cellular Assays: The anti-proliferative effects of the compounds are evaluated in relevant cancer cell lines. This helps to determine if the compound's enzymatic inhibition translates to a functional effect in a cellular context.
The structure-activity relationship (SAR) data from these assays guides the synthesis of further analogues, with the goal of optimizing potency, selectivity, and drug-like properties.
Conclusion
This compound is a highly strategic starting material for the synthesis of novel kinase inhibitors. Its unique combination of a versatile synthetic handle (bromine) and key pharmacophoric features (trifluoromethyl, nitrile) allows for the efficient construction of diverse and potent molecular architectures. The modular synthetic approach detailed in this guide, combining Suzuki-Miyaura coupling and SNAr reactions, provides a robust and flexible platform for drug discovery professionals to generate libraries of potential therapeutic agents for preclinical evaluation.
References
- Pellecchia, M., et al. (2014). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. PMC - PubMed Central.
- A-Risek, M. A., et al. (2015). A Selective NMR Probe to Monitor the Conformational Transition from Inactive to Active Kinase. PMC - NIH.
- Al-Warhi, T., et al. (2022). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. PMC - NIH.
- Luo, Y., et al. (2010). Convenient Synthesis of Sorafenib and Its Derivatives.
- Pellecchia, M., et al. (2014). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. ACS Publications.
- Angene Chemical. (2021). Safety Data Sheet for 2-Bromo-5-(trifluoromethyl)benzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials.
- McGregor, M. J. (2007). A pharmacophore map of small molecule protein kinase inhibitors. PubMed.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
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2-Bromo-4-(trifluoromethyl)benzonitrile as a building block for heterocyclic compounds
Application Notes & Protocols: 2-Bromo-4-(trifluoromethyl)benzonitrile
A Versatile Building Block for the Synthesis of Advanced Heterocyclic Compounds
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and materials science, the rational design of complex molecules hinges on the availability of versatile and strategically functionalized building blocks. This compound (CAS No: 35764-15-9) has emerged as a preeminent scaffold for this purpose.[1][2] Its utility is derived from a unique trifecta of functional groups on a stable benzene ring:
-
A Reactive Bromine Atom: Positioned at C-2, the bromine atom serves as an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]
-
An Electron-Withdrawing Trifluoromethyl (CF₃) Group: Located at C-4 (para to the bromine), this group profoundly influences the molecule's electronic properties. It strongly activates the ring for nucleophilic aromatic substitution (SNAr) and is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity in drug candidates.[3][4]
-
A Versatile Nitrile (CN) Group: The nitrile functionality is a valuable precursor that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form various heterocyclic rings.
This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of novel heterocyclic structures.
Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties and safety requirements is paramount before any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35764-15-9 | [1][2] |
| Molecular Formula | C₈H₃BrF₃N | [1][2] |
| Molecular Weight | 250.01 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 43-44 °C | [5] |
| Boiling Point | 239.7 °C at 760 mmHg | [5] |
| Density | ~1.7 g/cm³ | [6] |
Safety and Handling Precautions
This compound is classified as hazardous and must be handled with appropriate care.[7][8][9]
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, vapor, or mist. Prevent contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation occurs.[7][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention.[7][9]
-
Ingestion: Immediately call a poison center or doctor. Do not induce vomiting.[8][9]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6][7]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthesis, and this compound is an ideal substrate. These reactions allow for the modular construction of complex molecules by selectively forming new bonds at the C-2 position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid.[11][12] This reaction is fundamental for synthesizing precursors to a vast range of polycyclic aromatic and heterocyclic systems.
The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex.[13]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[11][14] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the reactive boronate species.[14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.[13]
This protocol provides a general method for coupling this compound with a generic arylboronic acid.[15]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., 5 mL of DMF or a Toluene/H₂O mixture) via syringe.[15]
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Table 2: Typical Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Toluene/H₂O | 90-98 | Highly active system, suitable for lower catalyst loadings.[15] |
| PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ | DMF | 88-96 | Effective for a broad range of boronic acids.[15] |
| Pd(PPh₃)₄ (5%) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 85-95 | A classic, reliable catalyst for many substrates. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[16][17] This is a critical transformation for producing scaffolds found in countless pharmaceuticals.
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[16] The choice of ligand is critical; sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[18] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[19]
This protocol provides a general method for the amination of this compound.[19]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing nature of the trifluoromethyl group, combined with the nitrile group, makes the aromatic ring of this compound highly electron-deficient. This activates the C-2 position for nucleophilic aromatic substitution (SNAr), where a strong nucleophile can directly displace the bromide.[20][21]
Causality and Mechanistic Insight
The SNAr mechanism is a two-step addition-elimination process.[22][23]
-
Addition: A strong nucleophile (e.g., RO⁻, R₂N⁻) attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, where it is strongly stabilized by the trifluoromethyl group.[21][23]
-
Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and forming the final substituted product.
General Experimental Protocol: SNAr Reaction
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO, add the nucleophile (e.g., sodium methoxide, morpholine, 1.5 equiv.).
-
Reaction Conditions: Heat the reaction mixture (e.g., 80-120 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Cool the reaction, pour it into water, and extract with an organic solvent. Wash the organic layer with water and brine, then dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography or recrystallization.
General Experimental Workflow
A systematic approach is crucial for reproducible results in synthetic chemistry. The following diagram outlines a generalized workflow applicable to the protocols described in this guide.
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Application Note & Protocol: The Mizoroki-Heck Reaction with 2-Bromo-4-(trifluoromethyl)benzonitrile
Abstract: The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis for its powerful ability to form carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful execution of the Mizoroki-Heck cross-coupling reaction using 2-bromo-4-(trifluoromethyl)benzonitrile. This substrate is of particular interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the versatile nitrile moiety, making it a valuable building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol, explain the causality behind experimental choices, and offer insights into key reaction parameters.
Introduction to the Mizoroki-Heck Reaction
First discovered by Tsutomu Mizoroki and Richard F. Heck, the Mizoroki-Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[1][3][4] This transformation was a seminal development in cross-coupling chemistry, earning Heck a share of the 2010 Nobel Prize in Chemistry.[3] The reaction follows a Pd(0)/Pd(II) catalytic cycle and is indispensable for the synthesis of substituted alkenes, which are precursors to a vast array of complex molecules.[3][5]
The substrate, this compound, possesses strong electron-withdrawing groups (-CN and -CF₃), which generally facilitate the rate-determining oxidative addition step of the catalytic cycle.[6] This guide provides a robust protocol for coupling this aryl bromide with alkenes, such as styrene, to generate valuable trifluoromethylated stilbene derivatives.
The Catalytic Cycle: Mechanism of Action
Understanding the reaction mechanism is critical for troubleshooting and optimization. The widely accepted catalytic cycle involves four key steps, beginning with an active Pd(0) species.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step for aryl bromides.[6][8]
-
Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates from the palladium center to one of the alkene carbons in a syn addition, forming a new carbon-carbon bond.[1][5][6]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated. This step is stereospecific and regenerates the double bond, leading predominantly to the thermodynamically stable trans-(E)-alkene product.[2][6]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HBr). This facilitates the reductive elimination of H-X from the hydrido-palladium(II) species, regenerating the active Pd(0) catalyst and closing the cycle.[6][9]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Application Protocol: Synthesis of (E)-2-(4-Styryl)-4-(trifluoromethyl)benzonitrile
This protocol details the coupling of this compound with styrene. It is designed to be a robust starting point for further optimization.
Materials and Reagents
| Reagent | Formula | M.W. | Typical Grade |
| This compound | C₈H₃BrF₃N | 250.02 | >98% |
| Styrene | C₈H₈ | 104.15 | >99%, inhibitor-free |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | Catalyst grade |
| Triphenylphosphine | PPh₃ | 262.29 | >99% |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous, >99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |
Experimental Workflow
Caption: Step-by-step experimental workflow for the Heck reaction.
Step-by-Step Methodology
Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.0 mmol, 1.0 equiv), palladium(II) acetate (45 mg, 0.2 mmol, 5 mol%), triphenylphosphine (105 mg, 0.4 mmol, 10 mol%), and potassium carbonate (829 mg, 6.0 mmol, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Addition of Solvent and Alkene: Through the septum, add anhydrous DMF (20 mL) via syringe, followed by styrene (0.55 mL, 4.8 mmol, 1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 40 mL) and then with brine (1 x 40 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Key Parameters and Scientific Rationale
The success of the Mizoroki-Heck reaction is highly dependent on the careful selection of several parameters. The rationale behind these choices is crucial for adapting the protocol to different substrates.
| Parameter | Recommended Choice | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂ | Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[9][10] Other sources like Pd₂(dba)₃ can also be effective. |
| Ligand | Triphenylphosphine (PPh₃) | Ligands stabilize the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[6] PPh₃ is a cost-effective choice. For less reactive aryl bromides or chlorides, bulkier, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) may be required to promote oxidative addition.[2][11] |
| Base | K₂CO₃, Et₃N, NaOAc | The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[1][9] Inorganic bases like K₂CO₃ are often used for their low cost and effectiveness. Organic bases like triethylamine (Et₃N) can also act as a solvent in some cases.[3][12] |
| Solvent | DMF, NMP, DMAc | Polar aprotic solvents are standard as they effectively dissolve the reagents and can stabilize charged intermediates in the catalytic cycle.[13][14] N-Methyl-2-pyrrolidone (NMP) is often a good choice for higher temperatures.[15] |
| Temperature | 80 - 140 °C | Heck reactions with aryl bromides typically require elevated temperatures to facilitate the oxidative addition step and ensure a reasonable reaction rate.[15][16] |
| Additives | Phase-Transfer Catalysts (e.g., TBAB) | In some systems, particularly with inorganic bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates and yields by enhancing the solubility of the base.[17] |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the Mizoroki-Heck reaction using this compound. By understanding the underlying mechanism and the critical role of each reaction component, researchers can confidently apply and adapt this powerful C-C bond-forming methodology. The protocol serves as a reliable foundation for the synthesis of complex trifluoromethyl-containing molecules, enabling further advancements in drug discovery and materials science.
References
- Title: Heck reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: A Robust First-Pass Protocol for the Heck–Mizoroki Reaction Source: ACS Public
- Title: Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle Source: Organic Letters - ACS Public
- Title: Heck reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Heck Reaction: Mechanism, Steps & Real-World Uses Explained Source: Vedantu URL:[Link]
- Title: Heck Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: RSC Publishing URL:[Link]
- Title: Mechanisms of the Mizoroki–Heck Reaction Source: SciSpace URL:[Link]
- Title: Heck Reaction Mechanism Source: BYJU'S URL:[Link]
- Title: Palladium-Catalyzed Reductive Heck Coupling of Alkenes Source: PMC - NIH URL:[Link]
- Title: The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst Source: ACS Public
- Title: Palladium-catalyzed intermolecular Heck reaction of alkyl halides Source: RSC Publishing URL:[Link]
- Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL:[Link]
- Title: A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands Source: Organometallics - ACS Public
- Title: A Robust First-Pass Protocol for the Heck–Mizoroki Reaction Source: ResearchG
- Title: Chemistry Heck Reaction Source: s
- Title: Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study Source: SpringerLink URL:[Link]
- Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: PMC - NIH URL:[Link]
- Title: Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions Source: NIH URL:[Link]
- Title: Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a Source: ResearchG
- Title: Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Heck reaction – Knowledge and References Source: Taylor & Francis Online URL:[Link]
- Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source: MDPI URL:[Link]
- Title: Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)
- Title: Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides Source: National Center for Biotechnology Inform
- Title: Mizoroki-Heck Reaction Source: SynArchive URL:[Link]
- URL: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2011-12-Nagib-Nature.
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Application Notes and Protocols for Cyanation Reactions Involving 2-Bromo-4-(trifluoromethyl)benzonitrile
Introduction: Strategic Importance of Aryl Nitriles and the Role of 2-Bromo-4-(trifluoromethyl)benzonitrile
Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials. Their prevalence stems from the versatility of the nitrile group, which serves as a key intermediate for the synthesis of amines, carboxylic acids, amides, and tetrazoles. The subject of this guide, this compound, is a particularly valuable building block. It features a highly electron-deficient aromatic ring due to the presence of two powerful electron-withdrawing groups: a nitrile and a trifluoromethyl group. This electronic nature makes it an interesting substrate for nucleophilic substitution and a challenging yet rewarding candidate for transition metal-catalyzed cross-coupling reactions, including the crucial cyanation reaction to furnish 2,4-dicyano-1-(trifluoromethyl)benzene, a precursor for various advanced materials and bioactive compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing cyanation reactions on this compound. We will delve into the mechanistic underpinnings of various catalytic systems, offer detailed, field-proven protocols, and discuss the critical safety considerations inherent in working with cyanide reagents.
Understanding the Substrate: The Electronic Landscape of this compound
The reactivity of this compound in transition metal-catalyzed cyanation is profoundly influenced by its electronic properties. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group through both inductive and resonance effects, while the nitrile (-CN) group is also strongly electron-withdrawing. Their combined presence significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution and influences the oxidative addition step in catalytic cycles. The bromine atom at the 2-position is sterically accessible, making it a suitable handle for cross-coupling reactions.
Choosing the Right Tool for the Job: A Comparative Overview of Catalytic Systems
The conversion of aryl halides to aryl nitriles has been historically accomplished through harsh methods like the Rosenmund-von Braun reaction, which often requires stoichiometric copper cyanide and high temperatures.[1] Modern organic synthesis, however, heavily relies on more efficient and versatile transition metal-catalyzed methods. The three primary catalytic systems for the cyanation of aryl halides are based on palladium, nickel, and copper.
| Catalytic System | Typical Catalysts/Ligands | Cyanide Source | Key Advantages | Potential Challenges |
| Palladium-catalyzed | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., dppf, XPhos) | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | Broad substrate scope, high functional group tolerance, well-understood mechanism. | Catalyst poisoning by excess cyanide, cost of palladium.[2][3] |
| Nickel-catalyzed | NiCl₂·6H₂O, Ni(COD)₂ with ligands (e.g., dppf, bipyridine) | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | Lower cost than palladium, effective for electron-deficient substrates.[4][5] | Sensitivity to air and moisture, potential for side reactions. |
| Copper-catalyzed | CuI, Cu₂O with diamine or other ligands | KCN, NaCN, K₄[Fe(CN)₆] | Low cost, effective for specific substrates.[6] | Often requires higher temperatures, can have narrower substrate scope than palladium. |
For a highly electron-deficient substrate like this compound, both palladium and nickel-based systems are expected to be effective. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is highly recommended to enhance the safety and environmental benignity of the process.[2][7]
Mechanistic Insights: The "Why" Behind the "How"
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycles for palladium, nickel, and copper-catalyzed cyanation share common fundamental steps, though with nuances for each metal.
The Palladium Catalytic Cycle: A Well-Trod Path
The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) cycle:
Figure 1: Generalized catalytic cycle for palladium-catalyzed cyanation.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II)-aryl intermediate. This is often the rate-limiting step.
-
Transmetalation: The bromide on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., K₄[Fe(CN)₆]).
-
Reductive Elimination: The aryl and cyanide groups on the palladium complex couple and are eliminated as the final aryl nitrile product, regenerating the Pd(0) catalyst.
A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide ions, which can coordinate strongly to the palladium center and inhibit the catalytic cycle.[3] The use of K₄[Fe(CN)₆] mitigates this issue as the cyanide is released slowly into the reaction medium.[2]
Nickel and Copper Catalysis: Variations on a Theme
Nickel-catalyzed cyanations follow a similar catalytic cycle to palladium, often involving Ni(0)/Ni(II) intermediates. Nickel catalysts can be particularly effective for electron-deficient aryl halides.[4] Copper-catalyzed cyanations, reminiscent of the Ullmann reaction, can proceed through Cu(I)/Cu(III) intermediates, and the mechanism can be more complex and varied depending on the specific reaction conditions and ligands employed.
Application Protocols: From Benchtop to Scale-Up
The following protocols are designed to be robust and reproducible. However, as with any chemical reaction, optimization may be necessary for specific applications and scales.
Safety First: Handling Cyanide Reagents
EXTREME CAUTION IS ADVISED. Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[8] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. Therefore, avoid contact with acids. K₄[Fe(CN)₆] is significantly less toxic than simple alkali metal cyanides, but should still be handled with care.[9]
Protocol 1: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)
This protocol is recommended for its high functional group tolerance and the use of a less toxic cyanide source.
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water, degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.6 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,4-dicyano-1-(trifluoromethyl)benzene.[10]
Protocol 2: Nickel-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)
This protocol offers a more cost-effective alternative to palladium catalysis.
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (Zn)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add NiCl₂·6H₂O (0.05 mmol, 5 mol%), dppf (0.05 mmol, 5 mol%), and Zn powder (0.1 mmol, 10 mol%) to a dry Schlenk tube.
-
Add anhydrous DMAc (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.6 mmol), and DMAP (0.2 mmol, 20 mol%).
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.[10]
Workflow Visualization
Figure 2: General experimental workflow for transition metal-catalyzed cyanation.
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents are strictly anhydrous. Degassing the solvents thoroughly is also crucial. An increase in catalyst loading or reaction temperature may be beneficial.
-
Byproduct Formation: The formation of hydrodehalogenated byproduct (where the bromine is replaced by hydrogen) can sometimes be observed. This can be minimized by ensuring a sufficiently active catalytic system and avoiding sources of protic impurities.
-
Catalyst Deactivation: If using highly active cyanide sources like KCN, slow addition of the cyanide reagent can help to maintain a low concentration in the reaction mixture and prevent catalyst poisoning.
-
Ligand Choice: The choice of ligand is critical. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands often give the best results. A ligand screen may be necessary for optimal performance.
Conclusion
The cyanation of this compound is a valuable transformation for the synthesis of advanced intermediates. Both palladium and nickel-catalyzed systems offer viable routes, with the use of K₄[Fe(CN)₆] being a significant advancement in terms of safety and practicality. By understanding the underlying mechanistic principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently perform this important reaction.
References
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- Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal.
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] | ACS Catalysis - ACS Publications.
- Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Publishing.
- Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay.
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
- Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids.
- ChemInform Abstract: Efficient Cyanation of Aryl Bromides with K 4 [Fe(CN) 6 ] Catalyzed by a Palladium-Indolylphosphine Complex. | Request PDF - ResearchGate.
- Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. - ResearchGate.
- Nickel-Catalyzed Cyanation of Aryl Halides - MDPI.
- Comparison of different catalytic systems in the cyanation reaction. - ResearchGate.
- Potassium Cyanide Safe Handling Guideline.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry - Chinese Chemical Society.
- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
- Comparison of cyanation reactions. Conditions: Reactions were conducted... - ResearchGate.
- Organic Syntheses Procedure.
- Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications.
- An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents.
- Oxidatively-induced aromatic cyanation mediated by Ni(III) - Illinois Experts.
- Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides - DSpace@MIT.
- Chapter 1.
- Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC - NIH.
- Mechanistic study of the cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation reaction: the origin of the regioselectivity - Dalton Transactions (RSC Publishing).
- MIT Open Access Articles Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications.
- Cyanation – Knowledge and References - Taylor & Francis.
- Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.
- Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction - Organic Chemistry Portal.
- Rosenmund-von Braun Reaction - Organic Chemistry Portal.
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed.
- Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction - PubMed.
- Cyanation of aromatic halides - Google Patents.
- Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale - ResearchGate.
- Metal-mediated C−CN Bond Activation in Organic Synthesis - Xingwei Li.
- A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylati - SciSpace.
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Application Notes & Protocols for the Synthesis of Novel API Scaffolds Using 2-Bromo-4-(trifluoromethyl)benzonitrile
Introduction: Strategic Value in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel Active Pharmaceutical Ingredients (APIs). 2-Bromo-4-(trifluoromethyl)benzonitrile has emerged as a highly valuable and versatile building block for synthesizing complex molecular architectures.[1][2] Its utility is rooted in a trifecta of strategically positioned functional groups:
-
The Trifluoromethyl (-CF₃) Group: This moiety is a cornerstone of contemporary medicinal chemistry. Its incorporation into a drug candidate can significantly enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
-
The Bromo Group: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in API synthesis.[1][4]
-
The Nitrile Group: The nitrile functionality offers latent reactivity, serving as a precursor that can be transformed into other key functional groups, such as primary amines or carboxylic acids, in later synthetic stages.
This guide provides detailed, field-proven protocols for leveraging this compound in two of the most powerful and widely adopted cross-coupling reactions in pharmaceutical development: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods enable the synthesis of advanced biaryl and N-aryl amine scaffolds, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors.[5][6][7]
Core Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, a common motif in kinase inhibitors.[6] The reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[8][9] The catalytic cycle is a well-understood process involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[10]
Protocol 1: Synthesis of 2-Aryl-4-(trifluoromethyl)benzonitrile Scaffolds
This protocol details a generalized procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Experimental Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging Flow Chemistry for Reactions of 2-Bromo-4-(trifluoromethyl)benzonitrile
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block Meets a Transformative Technology
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] 2-Bromo-4-(trifluoromethyl)benzonitrile stands out as a particularly valuable trifluoromethyl-containing building block.[4][5] Its structure offers a trifecta of reactive sites: the trifluoromethyl group as a key modulator, a nitrile moiety that can be transformed into amines or carboxylic acids, and a bromine atom that serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[4]
Traditionally, the synthesis of complex molecules using such intermediates has been performed in batch reactors. However, continuous flow chemistry has emerged as a superior paradigm, offering enhanced control, safety, and efficiency.[6][7][8][9] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides exceptional heat and mass transfer, allows for the safe handling of hazardous reagents and exothermic reactions, and facilitates seamless scalability from laboratory discovery to industrial production.[8][10][11]
This guide provides detailed application notes and protocols for three critical transformations of this compound, demonstrating how the precision of flow chemistry can be harnessed to unlock new synthetic possibilities for researchers, scientists, and drug development professionals.
Application 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction Principle & Rationale for Flow Chemistry
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for installing amine functionalities onto aromatic rings.[12] The reaction proceeds via a two-step addition-elimination sequence, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[13][14] The presence of strong electron-withdrawing groups, such as the nitrile and trifluoromethyl substituents on this compound, activates the ring, making it highly susceptible to nucleophilic attack.[13]
Flow chemistry offers distinct advantages for SNAr reactions:
-
Precise Temperature Control: SNAr reactions can be highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, preventing runaway reactions and minimizing the formation of side products.[11]
-
Handling of Volatile Reagents: When using low-boiling-point amines (e.g., dimethylamine), a sealed and pressurized flow system prevents reagent loss and ensures accurate stoichiometry, which is challenging in an open batch vessel.[12]
-
Rapid Optimization: Reaction parameters such as temperature, residence time, and stoichiometry can be screened rapidly using automated flow platforms, significantly accelerating process development.[9]
Experimental Protocol: SNAr with Morpholine
This protocol details the reaction of this compound with morpholine to yield 2-morpholino-4-(trifluoromethyl)benzonitrile.
Reagent Preparation:
-
Stream A (Aryl Halide): Prepare a 0.5 M solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).
-
Stream B (Nucleophile): Prepare a 1.2 M solution of morpholine in anhydrous DMSO. This represents 2.4 equivalents relative to the limiting reagent.
Flow Reactor Setup:
-
Utilize a flow chemistry system equipped with two high-pressure liquid chromatography (HPLC) pumps, a T-mixer, and a 10 mL stainless steel reactor coil.
-
Place the reactor coil in a heater module capable of maintaining a stable temperature.
-
Install a 100 psi back-pressure regulator (BPR) downstream of the reactor coil to ensure the solvent remains in the liquid phase at elevated temperatures.
Reaction Execution:
-
Set the heater module to 120 °C.
-
Pump Stream A at a flow rate of 0.42 mL/min.
-
Pump Stream B at a flow rate of 0.42 mL/min.
-
The combined flow rate will be 0.84 mL/min, resulting in a residence time of approximately 11.9 minutes in the 10 mL reactor.
-
Allow the system to reach a steady state for at least 3 residence times (approx. 36 minutes) before collecting the product.
-
Collect the reactor output in a flask containing a 1 M aqueous solution of HCl to quench the reaction and neutralize any unreacted amine.
Work-up and Analysis:
-
Extract the quenched reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by LCMS to determine conversion. The product can be further purified by column chromatography.
Data Presentation: SNAr Reaction Parameters
| Parameter | Value | Rationale |
| Substrate Conc. | 0.5 M | Balances throughput with solubility. |
| Nucleophile | Morpholine (2.4 eq.) | Excess drives the reaction to completion. |
| Solvent | DMSO | Aprotic polar solvent, ideal for SNAr. |
| Temperature | 120 °C | Provides sufficient thermal energy for activation. |
| Residence Time | 11.9 min | Optimized for high conversion without degradation. |
| Pressure | 100 psi | Prevents solvent boiling and ensures stable flow. |
| Expected Outcome | >95% Conversion | High efficiency is expected under these conditions. |
Visualization: SNAr Experimental Workflow
Caption: Workflow for the continuous flow SNAr reaction.
Application 2: Suzuki-Miyaura Cross-Coupling
Reaction Principle & Rationale for Flow Chemistry
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][15] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product.[3] This reaction is indispensable for constructing the complex molecular scaffolds found in many pharmaceuticals.[3]
Executing Suzuki couplings in flow offers significant process advantages:
-
Improved Mass Transfer: Many Suzuki reactions are heterogeneous, involving solid bases (e.g., K₂CO₃) and catalysts. Flow systems, especially packed-bed reactors, can handle these slurries efficiently, improving contact between phases and boosting reaction rates.[16][17]
-
Enhanced Safety and Heat Management: The oxidative addition step can be highly exothermic. Flow reactors mitigate thermal risks, ensuring a stable and predictable process.[11]
-
Catalyst Immobilization and Reuse: Heterogeneous palladium catalysts can be packed into a column reactor (packed-bed), allowing the product stream to flow through. This simplifies purification by eliminating catalyst contamination in the product and allows for catalyst reuse, improving process sustainability.[16][18]
Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 2-(4-methoxyphenyl)-4-(trifluoromethyl)benzonitrile using a heterogeneous palladium catalyst in a packed-bed reactor.
Reagent Preparation:
-
Reagent Solution: Prepare a single stock solution in a 3:1 mixture of 1,4-Dioxane and Water containing:
-
This compound (0.2 M)
-
4-Methoxyphenylboronic acid (0.24 M, 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (0.4 M, 2.0 equivalents). Note: A soluble organic base is chosen to prevent clogging of the system before the catalyst bed.[17]
-
Flow Reactor Setup:
-
Use a flow system with one HPLC pump.
-
Pack a commercially available column reactor (e.g., 5 cm length x 4.6 mm ID) with a heterogeneous palladium catalyst on a solid support (e.g., SiliaCat DPP-Pd).
-
Place the packed-bed reactor inside a column heater module.
-
Install a 150 psi BPR downstream of the reactor.
Reaction Execution:
-
Set the column heater to 130 °C.
-
Pump the prepared reagent solution through the system at a flow rate of 0.2 mL/min.
-
Calculate the residence time based on the void volume of the packed-bed reactor (typically ~5-10 minutes for this setup).
-
After allowing the system to stabilize, collect the output.
Work-up and Analysis:
-
The output stream is largely free of palladium due to the heterogeneous catalyst.[16]
-
Dilute the collected solution with water and extract with ethyl acetate.
-
Wash the organic phase, dry, and concentrate. Analyze by LCMS and NMR to confirm product formation and purity.
Data Presentation: Suzuki Coupling Reaction Parameters
| Parameter | Value | Rationale |
| Substrate Conc. | 0.2 M | A moderate concentration to ensure solubility of all components. |
| Coupling Partner | 4-Methoxyphenylboronic acid (1.2 eq.) | Slight excess ensures full consumption of the aryl bromide. |
| Catalyst | Heterogeneous Pd on solid support | Simplifies work-up and allows for catalyst reuse.[18] |
| Base | DIPEA (2.0 eq.) | Soluble organic base to maintain a homogeneous solution and prevent clogging.[17] |
| Solvent | 1,4-Dioxane / Water (3:1) | Common solvent system for Suzuki reactions. |
| Temperature | 130 °C | Accelerates the rate-limiting steps of the catalytic cycle. |
| Expected Outcome | >90% Conversion | Packed-bed reactors offer high efficiency for this transformation. |
Visualization: Suzuki Coupling Experimental Workflow
Caption: Workflow for Suzuki coupling using a packed-bed reactor.
Application 3: Buchwald-Hartwig Amination
Reaction Principle & Rationale for Flow Chemistry
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking amines with aryl halides.[19][20] This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[19] The reaction requires a palladium precursor, a phosphine ligand, and a base.[19]
Flow chemistry is particularly well-suited for Buchwald-Hartwig aminations:
-
Homogeneous Conditions: While heterogeneous catalysts exist, many high-performance Buchwald-Hartwig catalyst systems are homogeneous. The precise mixing and temperature control in flow ensures consistent catalyst activity and prevents decomposition.[21][22]
-
Safety with Strong Bases: These reactions often employ strong, reactive bases like sodium tert-butoxide (NaOtBu).[23] In a flow reactor, only a small amount of the reaction mixture is at high temperature at any given time, significantly improving the safety profile compared to a large, hot batch reactor.[10]
-
Telescoped Reactions: The output from a Buchwald-Hartwig flow reaction can be directly fed into a subsequent reactor for in-line quenching or further transformation, avoiding manual work-up of sensitive intermediates.[24][25]
Experimental Protocol: Amination with N-Methylpiperazine
This protocol details the coupling of this compound with N-methylpiperazine, a common structural motif in active pharmaceutical ingredients (APIs).
Reagent Preparation:
-
Stream A (Aryl Halide/Catalyst): Prepare a solution in anhydrous toluene containing:
-
This compound (0.4 M)
-
N-Methylpiperazine (0.48 M, 1.2 equivalents)
-
A suitable Pd-precatalyst (e.g., XantPhos Pd G3, 1 mol%) and ligand.
-
-
Stream B (Base): Prepare a 0.6 M solution of Sodium tert-butoxide (NaOtBu) in anhydrous Tetrahydrofuran (THF). Note: The base is kept in a separate stream to prevent premature catalyst decomposition.
Flow Reactor Setup:
-
Use a system with two pumps, a T-mixer, a 15 mL PFA reactor coil, and a 100 psi BPR.
-
Place the reactor coil in a heater module set to 100 °C.
Reaction Execution:
-
Pump Stream A at a flow rate of 0.5 mL/min.
-
Pump Stream B at a flow rate of 0.5 mL/min. The final concentration of the aryl halide in the reactor will be 0.2 M.
-
The total flow rate is 1.0 mL/min, yielding a residence time of 15 minutes.
-
Collect the output in a flask containing an aqueous solution of ammonium chloride to quench the reaction.
Work-up and Analysis:
-
Perform an aqueous work-up to remove salts and unreacted base.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and analyze the crude material by LCMS. Purify via column chromatography as needed.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Value | Rationale |
| Substrate Conc. | 0.2 M (in reactor) | Good balance for reaction kinetics and solubility. |
| Amine | N-Methylpiperazine (1.2 eq.) | A common nucleophile in pharmaceutical synthesis. |
| Catalyst System | Pd-precatalyst/Ligand | Modern catalyst systems offer high efficiency and broad scope.[23] |
| Base | NaOtBu (1.5 eq.) | Strong, non-nucleophilic base commonly used in this reaction.[22] |
| Solvent | Toluene / THF | Toluene is a good solvent for the coupling; THF is used for the base solution. |
| Temperature | 100 °C | Typical temperature for Buchwald-Hartwig aminations.[22] |
| Residence Time | 15 min | Allows for high conversion with modern, active catalysts. |
| Expected Outcome | >95% Conversion | The reaction is generally high-yielding under these conditions. |
Visualization: Buchwald-Hartwig Amination Experimental Workflow
Caption: Workflow for the continuous flow Buchwald-Hartwig amination.
Conclusion and Future Outlook
The application of continuous flow chemistry to reactions involving this compound offers a robust, safe, and efficient alternative to traditional batch processing.[7][8] The precise control over reaction parameters afforded by flow technology leads to higher yields, improved selectivity, and simplified scalability.[9] The protocols outlined in this guide for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide a validated starting point for researchers to explore the synthesis of novel compounds.
The future of this field lies in the integration of multiple synthetic steps into a single, continuous "telescoped" process.[25] By linking reactors in series and incorporating in-line purification and analysis, complex molecules, such as the oral SERD SAR439859, can be synthesized from simple building blocks without the need for manual isolation of intermediates.[26][27] This "synthesis machine" approach represents the next frontier in chemical manufacturing, promising to accelerate drug discovery and development timelines significantly.
References
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- ResearchGate. (n.d.). The advantages of flow chemistry for the pharmaceutical industry.
- SEQENS. (2024). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
- Syrris. (n.d.). Flow Chemistry in Drug Discovery.
- H.E.L Group. (2024). Batch Versus Flow in Pharma: The upsides of continuous chemistry.
- RSC Publishing. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
- iris.unina.it. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
- Pharmaceutical Technology. (2016). Flow Chemistry Discoveries Advance Continuous Processing.
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution.
- Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Wordpress. (2025). Suzuki Coupling in Flow Reactors.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Drug Discovery.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-(trifluoromethyl)benzonitrile: Key Intermediate for Organic Synthesis.
- PubMed Central (PMC). (n.d.). A field guide to flow chemistry for synthetic organic chemists.
- Vapourtec. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials.
- MDPI. (n.d.). Continuous Flow Synthesis of Anticancer Drugs.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of Benzotrifluoride Derivatives.
- SciELO. (n.d.). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Fluorinated Benzonitriles in Nucleophilic Aromatic Substitution.
- PubMed. (2020). SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-(trifluoromethyl)benzonitrile
Welcome to the technical support resource for optimizing the Suzuki-Miyaura coupling of 2-Bromo-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges with this specific substrate. This compound is an electron-deficient aryl halide, a class of substrates that can present unique hurdles in palladium-catalyzed cross-coupling reactions. This document will provide troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities and ensure the successful synthesis of your target compounds.
Introduction: The Challenge of Electron-Deficient Substrates
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[1][2] However, the electronic properties of the coupling partners can significantly influence the reaction's success. This compound possesses two strong electron-withdrawing groups: the nitrile (-CN) and the trifluoromethyl (-CF3). While electron-deficient aryl halides generally undergo oxidative addition to the palladium(0) catalyst more readily, they can also be more susceptible to side reactions and may require careful selection of ligands and bases to achieve high yields.[1][3]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in a low yield or no product. What are the primary factors to investigate?
A1: Low yields with this substrate often point to issues with the catalyst system, reaction conditions, or reagent quality. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient substrate.[4] Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald or SPhos families, which can promote both oxidative addition and reductive elimination.[5][6]
-
Base Selection: The choice of base is critical.[7][8] While common bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often better suited for challenging couplings.[4][9]
-
Solvent System: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard.[7][10] The water aids in dissolving the inorganic base and facilitates the transmetalation step.[10]
-
Reaction Temperature: Electron-deficient substrates may require higher temperatures (80-110 °C) to drive the reaction to completion.[4][7]
-
Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen.[11] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[5][7]
Q2: I'm observing a significant amount of 4-(trifluoromethyl)benzonitrile as a byproduct. What is this, and how can I prevent it?
A2: This byproduct is the result of a common side reaction called hydrodehalogenation (or dehalogenation), where the bromine atom is replaced by a hydrogen atom.[7][9] This is particularly prevalent with electron-deficient aryl halides.[9][12]
Causes and Solutions:
-
Palladium-Hydride Species: The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[9][12]
-
Base Optimization: Strong bases can sometimes promote the formation of Pd-H species.[12] Consider switching to a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[9]
-
Ligand Choice: Bulky, electron-rich ligands can often suppress dehalogenation by promoting the desired reductive elimination pathway over the dehalogenation pathway.[9]
-
Solvent Purity: Ensure your solvents are anhydrous and free of impurities that could act as hydride sources.
Q3: My reaction is stalling and not going to completion, leaving unreacted this compound. What can I do?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can deactivate over time.[5] You can try slightly increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[7] Using more robust pre-catalysts can also improve catalyst longevity.
-
Insufficient Base: The base may be consumed or may not be strong enough to drive the reaction to completion. Using a larger excess of the base (e.g., 2.5-3.0 equivalents) can be beneficial.[7]
-
Poor Solubility: The solubility of reagents can change as the reaction progresses, leading to a slowdown.[13] Ensure your solvent system is appropriate for all components.
Q4: I am concerned about the potential hydrolysis of the nitrile group under the reaction conditions. Is this a valid concern?
A4: Yes, this is a valid consideration. Nitriles can be hydrolyzed to amides or carboxylic acids under both acidic and basic conditions, particularly at elevated temperatures.[14][15][16]
Mitigation Strategies:
-
Base Selection: While a base is necessary for the Suzuki coupling, very strong bases like NaOH or KOH, especially in the presence of water and at high temperatures, can promote nitrile hydrolysis.[17] Using carbonate (e.g., K₂CO₃) or phosphate (e.g., K₃PO₄) bases is generally safer in this regard.
-
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures, which can favor hydrolysis.[15]
-
Anhydrous Conditions: If hydrolysis is a persistent issue, consider running the reaction under anhydrous conditions, although this may require careful optimization of the base and solvent system.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when coupling this compound.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 17. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 2-Bromo-4-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Bromo-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Our aim is to provide practical, experience-driven advice to ensure the successful and efficient preparation of your target compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. The presence of the bromine atom, the trifluoromethyl group, and the nitrile functionality offers multiple avenues for further chemical modification. The most common and industrially scalable synthesis of this compound is achieved via a Sandmeyer reaction of a corresponding trifluoromethyl-substituted aniline. While robust, this reaction pathway is not without its challenges. This guide will address the most common side reactions and provide troubleshooting strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Sandmeyer reaction.[1] This involves the diazotization of an aromatic amine, typically 2-amino-5-(trifluoromethyl)benzonitrile, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.
Q2: Why is temperature control so critical during the diazotization step?
A2: Temperature control is paramount because aryl diazonium salts are thermally unstable and can be explosive in a dry state.[2] The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt and prevent its decomposition.[2] Elevated temperatures can lead to the formation of unwanted phenol byproducts and tarry mixtures.[2][3]
Q3: What are the primary side products I should be aware of in this synthesis?
A3: The most common side products in the Sandmeyer synthesis of this compound are:
-
4-(Trifluoromethyl)phenol: Formed by the reaction of the diazonium salt with water.[2]
-
Biaryl compounds: Resulting from the radical mechanism of the Sandmeyer reaction.[2]
-
Azo dyes: Formed if the diazonium salt couples with an electron-rich aromatic compound, such as the starting aniline.[2]
Q4: How does the electron-withdrawing trifluoromethyl group affect the reaction?
A4: The strongly electron-withdrawing trifluoromethyl group makes the starting aniline less nucleophilic.[3] This can lead to incomplete diazotization.[3] It also influences the stability and reactivity of the intermediate diazonium salt.
Q5: What purification methods are most effective for the final product?
A5: Purification of this compound is typically achieved through extraction, followed by column chromatography or recrystallization.[4][5] The choice of method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization: The electron-withdrawing -CF3 group makes the aniline less reactive.[3]2. Decomposition of the diazonium salt: The diazonium salt is thermally unstable.[3]3. Ineffective Sandmeyer reaction. | 1. Ensure a slight molar excess of sodium nitrite is used. Test for the presence of excess nitrous acid using starch-iodide paper.[3]2. Maintain a strict temperature of 0-5°C during diazotization and use the diazonium salt solution immediately.[2]3. Ensure the copper(I) bromide catalyst is active and freshly prepared. |
| Formation of a Dark, Tarry Mixture | 1. Decomposition of the diazonium salt at elevated temperatures.[3]2. Azo coupling side reactions. [2] | 1. Maintain rigorous temperature control (0-5°C) throughout the diazotization and addition to the copper salt.[3]2. Add the cold diazonium salt solution dropwise to the copper catalyst solution to ensure the reactive intermediate is consumed immediately.[4]3. Use a more dilute solution to minimize intermolecular side reactions. |
| Product is Contaminated with Starting Material | Incomplete reaction. | 1. Increase the reaction time for the Sandmeyer step.2. Ensure efficient stirring to promote mixing of the reagents.3. Confirm complete diazotization before proceeding. |
| Formation of Phenolic Impurities | The diazonium salt has reacted with water. [2] | 1. Minimize the amount of water in the Sandmeyer reaction step where possible.2. Ensure the reaction is kept cold to disfavor the hydrolysis reaction.[2]3. Work up the reaction promptly after completion. |
| Presence of Colorful Impurities | Formation of azo dyes due to coupling of the diazonium salt with the starting aniline or other electron-rich species.[2] | 1. Ensure complete conversion of the starting aniline during diazotization.2. Add a small amount of urea after diazotization to quench any excess nitrous acid, which can promote side reactions.[3] |
Reaction Mechanisms and Side Reactions
The synthesis of this compound via the Sandmeyer reaction is a multi-step process with the potential for several side reactions.
Main Reaction Pathway
Caption: The two-step synthesis of this compound.
Common Side Reaction Pathways
Caption: Major side reactions in the Sandmeyer synthesis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of your reaction.
Materials:
-
2-Amino-5-(trifluoromethyl)benzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Urea
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Starch-iodide paper
Procedure:
-
Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of hydrobromic acid and water. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. Dissolve sodium nitrite (1.05 eq) in water and cool the solution to 0-5 °C. d. Add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. e. After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. f. Check for the presence of excess nitrous acid with starch-iodide paper. If the test is positive, add a small amount of urea to quench the excess nitrous acid.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution or slurry of copper(I) bromide (1.1 eq) in hydrobromic acid. b. Cool the copper(I) bromide solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) bromide solution. Effervescence (N₂ gas evolution) should be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane. b. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.
Data Summary
| Reaction Step | Key Parameters | Expected Outcome |
| Diazotization | Temperature: 0-5 °CReagents: NaNO₂, HBr | Formation of the aryl diazonium salt in solution. |
| Sandmeyer Reaction | Catalyst: CuBrTemperature: 0 °C to RT/gentle heat | Evolution of N₂ gas and formation of the crude product. |
| Purification | Column Chromatography or Recrystallization | Pure this compound. |
References
- Wang, X., Xu, Y., Zhou, Y., & Wang, J. (2013). Conversion of Aromatic Amino into Trifluoromethyl Groups Through a Sandmeyer-Type Transformation.
- Burton, D. J. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF3.
- Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. r/chemistry. [Link]
- Simeon, V. R., & Rogoza, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5789.
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).
- Zahoor, A. F., Naureen, S., & Naqvi, S. A. R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2469–2500.
- Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. [Link]
- Silva, D., Samadi, A., Chioua, M., & Marco-Contelles, J. (2010).
- Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]
- Janssen, M. H. A., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1934–1939.
- ResearchGate. (2025, August 6). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water).
- ResearchGate. (2025, August 10). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions [Request PDF].
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
- S. G. College. (2020, March 29). DIAZONIUM SALTS. [Link]
- Koenigs, R. M., et al. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. The Journal of Organic Chemistry, 86(1), 1–16.
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- ResearchGate. (2025, August 6). Removal of amino in anilines through diazonium salt-based reactions.
- ACS Publications. (n.d.). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results. BJOC. [Link]
- BYJU'S. (n.d.).
- Google Patents. (n.d.). US6194599B1 - Process for preparing biaryl compounds.
- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylbenzonitrile. NCBI. [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
Sources
Technical Support Center: Purification of 2-Bromo-4-(trifluoromethyl)benzonitrile
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the purification of 2-Bromo-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who rely on high-purity intermediates for their work. This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, where its purity is paramount for achieving reliable and reproducible results in downstream applications.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound by normal-phase column chromatography. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and optimize your purification workflow.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound. Each answer provides a diagnosis of the likely cause and a scientifically grounded solution.
Q1: My product is not moving from the origin (top of the column). What is happening and how do I fix it?
A: This is a classic sign that your mobile phase (eluent) is not polar enough to displace the compound from the polar silica gel stationary phase. The trifluoromethyl and nitrile groups, while electron-withdrawing, contribute to the molecule's overall polarity, causing it to adhere strongly to the silica if the eluent is purely nonpolar (e.g., 100% hexane).
-
Causality: In normal-phase chromatography, compounds are separated based on their relative affinity for the stationary phase versus the mobile phase. A compound will only move if the mobile phase is sufficiently competitive to displace it from the silica surface.
-
Solution: You must increase the polarity of your eluent. This is achieved by gradually increasing the percentage of a more polar solvent in your nonpolar solvent. For instance, if you started with 100% hexane, begin adding ethyl acetate in small increments (e.g., starting with 99:1 hexane:ethyl acetate) until you observe the desired mobility on a preliminary TLC plate.
Q2: My product eluted immediately from the column with the solvent front. What went wrong?
A: This issue is the opposite of the one above; your mobile phase is too polar. The eluent has such a high affinity for the silica gel that it fails to discriminate between your product and other components in the mixture, washing everything through the column without separation.[2]
-
Causality: When the eluent is too strong (too polar), it effectively "outcompetes" all compounds for binding sites on the silica gel. This results in all components of the mixture traveling at the speed of the solvent front, leading to zero separation.
-
Solution: You need to decrease the polarity of your eluent. Reduce the proportion of the polar component (e.g., ethyl acetate) in your mobile phase. The goal is to find a solvent system where your target compound has a Thin-Layer Chromatography (TLC) retention factor (Rƒ) value between 0.2 and 0.4, which is generally optimal for column separation.[3]
Q3: I am seeing poor separation (co-elution) between my product and a closely-related impurity. How can I improve the resolution?
A: Achieving good resolution between compounds with similar polarities is one of the main challenges in chromatography. This problem can stem from several factors.
-
Causality & Solutions:
-
Suboptimal Mobile Phase: The selectivity of your eluent may be poor for this specific separation. Sometimes, switching one of the solvent components can drastically alter selectivity. For example, if a hexane/ethyl acetate system is failing, consider trying a hexane/dichloromethane system.[4]
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.[3] The bands will broaden significantly and overlap. As a general rule, the amount of crude sample should be 1-5% of the total weight of the silica gel.
-
Improper Column Packing: If the silica gel bed has cracks, channels, or is not level, the solvent will flow unevenly, causing bands to become distorted and leading to co-elution. Ensure your column is packed uniformly as a slurry and that the top surface is flat and protected with a layer of sand.[5]
-
Flow Rate is Too High: In flash chromatography, applying too much pressure can decrease the number of equilibrium events between the stationary and mobile phases, reducing separation efficiency. Try running the column with a slower flow rate.
-
Q4: My crude material is not soluble in the hexane-rich mobile phase required for good separation. How should I load my sample?
A: This is a frequent problem, especially on a larger scale.[2] Dissolving the sample in a highly polar solvent and loading it directly will ruin the separation, as that strong solvent will act as the initial eluent. The correct approach is to use a "dry loading" technique.[6]
-
Causality: Introducing a strong solvent with the sample creates a localized band of high polarity at the top of the column, which will carry the compound down without proper separation initially.
-
Solution: Dry Loading Protocol [6]
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a portion of silica gel (typically 5-10 times the mass of your crude product) to this solution in a round-bottom flask.
-
Swirl the flask to create a uniform slurry.
-
Gently remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of your crude material adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column. This ensures the sample is introduced to the column in a solid, low-polarity state, allowing for optimal separation to begin immediately.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the ideal mobile phase for purifying this compound?
A: The selection of the mobile phase is the most critical step and should always be determined empirically using Thin-Layer Chromatography (TLC) before packing the column.[3] Given the structure of this compound, a good starting point is a mixture of a non-polar alkane and a more polar solvent.
-
Recommended System: Hexane and Ethyl Acetate (EtOAc).
-
Methodology:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a chamber with a test solvent system (e.g., 95:5 Hexane:EtOAc).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the spot corresponding to your desired product has an Rƒ value of approximately 0.2-0.4.[5] This Rƒ value provides the best balance, ensuring the compound moves through the column at a reasonable pace while allowing sufficient interaction with the silica for separation from impurities.
-
Q2: What are the potential impurities I should expect during this purification?
A: The impurity profile depends heavily on the synthetic route used. However, common impurities for this class of compound can include:
-
Unreacted Starting Materials: For instance, if synthesized via a Sandmeyer reaction, you might have residual aminobenzonitrile starting material.[7]
-
Isomeric Byproducts: Bromination reactions on aromatic rings can sometimes lead to the formation of other isomers (e.g., 4-Bromo-2-(trifluoromethyl)benzonitrile). The separation of these isomers can be challenging due to their similar polarities.[3]
-
Hydrolysis Products: The nitrile group (-CN) could potentially hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under certain reaction or workup conditions, though this is less common under anhydrous conditions.
Q3: Can my compound decompose on silica gel?
A: While this compound is generally stable, some sensitive compounds can degrade on the acidic surface of silica gel.[2] It is always prudent to test for stability.
-
Stability Test: Dissolve a small amount of your crude material and spot it on a TLC plate. Allow the spot to sit on the plate for 30-60 minutes before developing it. If a new spot appears at the origin or a streak is observed that was not present in an immediately-developed sample, your compound may be degrading.
-
Solution: If instability is confirmed, you can use a less acidic stationary phase like deactivated silica (by adding ~1% triethylamine to the eluent, though this can complicate solvent removal) or switch to a different stationary phase altogether, such as alumina.
Experimental Protocols & Data
Table 1: Recommended Parameters for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing a good balance between resolution and flow rate. |
| Recommended Eluent | Hexane / Ethyl Acetate | Offers good selectivity for a wide range of compounds and has low viscosity.[8] |
| Gradient Profile | Start with a low polarity (e.g., 1-2% EtOAc in Hexane) and gradually increase the EtOAc percentage. | A shallow gradient helps to separate closely eluting compounds effectively.[5] |
| Target Rƒ (on TLC) | 0.2 - 0.4 | Ensures the compound does not elute too quickly or too slowly from the column.[3] |
| Sample Loading Ratio | 1:30 to 1:100 (Sample:Silica by weight) | A lower ratio is used for difficult separations to prevent band broadening and overlap. |
Protocol: Step-by-Step Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC as described in FAQ Q1. For this compound, a system of 95:5 Hexane:Ethyl Acetate is a good starting point for testing.
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with cotton or glass wool. Add a ~1 cm layer of sand.
-
In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase to form a consistent slurry.
-
Quickly and carefully pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Tap the side of the column gently to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Never let the solvent level drop below the top of the silica bed.[9]
-
Add another ~1 cm layer of sand on top to protect the silica surface.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase. Using a pipette, carefully apply the solution evenly to the top layer of sand.
-
Dry Loading: If solubility is an issue, follow the dry loading protocol described in Troubleshooting Q4.
-
-
Elution:
-
Open the stopcock and begin adding the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (hence "flash" chromatography).
-
If using a gradient, start with the low-polarity eluent and gradually introduce mixtures with a higher percentage of the polar solvent.
-
-
Fraction Collection & Analysis:
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common column chromatography issues.
Caption: A decision tree for troubleshooting common column chromatography problems.
References
- Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography.
- Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025).
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012).
- ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024).
- Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. (2025).
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Molnar Institute. Solvent selection in liquid chromatography.
- PubChem. This compound.
- Molnar Institute. Mobile Phase Selectivity.
- Thermo Scientific Alfa Aesar. 4-Bromo-2-fluorobenzonitrile, 99%.
- Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.
- ResearchGate. Isolation And Purification Of Substance By Column Chromatography | Request PDF. (2025).
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025).
- ResearchGate. (PDF) 2-Bromo-4-methylbenzonitrile. (2009).
- Medium. Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
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Technical Support Center: Recrystallization Methods for 2-Bromo-4-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for the purification of 2-Bromo-4-(trifluoromethyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate and require methods for achieving high purity.[1][2] As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount.[1] Recrystallization is a powerful and efficient technique for this purpose.
This guide provides field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions to ensure your success.
Section 1: Core Principles & Compound Properties
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[3] An impure solid is dissolved in a hot solvent to create a saturated solution, which is then cooled slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35764-15-9 | [6][7] |
| Molecular Formula | C₈H₃BrF₃N | [6][7] |
| Molecular Weight | 250.02 g/mol | [6][7] |
| Appearance | White to almost white crystalline solid | |
| Boiling Point | ~252 °C | [8] |
| Purity (Typical) | ≥97-98% | [9] |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[10] This is typically because the solution becomes supersaturated at a temperature that is above the melting point of your compound, or because of the presence of significant impurities that depress the melting point.
Causality & Solutions:
-
High Solute Concentration: The solution may be cooling too rapidly, causing the compound to come out of solution too quickly.
-
Inappropriate Solvent: The boiling point of your solvent might be too high.
-
Solution: Consider switching to a solvent with a lower boiling point.
-
-
Significant Impurities: Impurities can lower the melting point of the eutectic mixture.
-
Solution: If the oil is colored, the impurities may be removed with activated charcoal (see Q4). If the problem persists, a preliminary purification by flash chromatography may be necessary before recrystallization.[11]
-
Q2: I'm getting a very low recovery of my compound. What are the common causes and how can I improve the yield?
A: Low recovery is a frequent issue in recrystallization. While some product loss is inevitable due to the compound's residual solubility in the cold solvent, significant losses often point to procedural errors.[13]
Causality & Solutions:
-
Excess Solvent: This is the most common cause of poor yield. Using too much solvent will keep a significant portion of your compound dissolved even after cooling.[13][14]
-
Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude solid. If you have already used too much, you can carefully evaporate some of the solvent by gently heating the solution and then attempt the cooling process again.[14]
-
-
Premature Crystallization: If crystals form during a hot filtration step, product will be lost on the filter paper.[15]
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[16][17] It can also be beneficial to add a small excess of hot solvent (~2-5%) before filtering to ensure the compound remains in solution.[17]
-
-
Inadequate Cooling: If the solution is not cooled sufficiently, more product will remain dissolved.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[13]
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.
-
Q3: No crystals are forming, even after the solution has cooled. What should I do?
A: This is a classic case of a supersaturated solution, where the concentration of the dissolved solid is higher than its normal saturation point, but crystal nucleation has not yet begun.[4][13] Several techniques can be used to induce crystallization.
Solutions:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[19][20][21]
-
Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution. This provides a perfect template for other molecules to crystallize upon.[21][22]
-
Reduce Solvent Volume: It's possible that slightly too much solvent was used. Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.[21]
-
Deep Cooling: Use a lower temperature bath, such as a salt-ice bath, to further decrease the compound's solubility.[19][21]
Q4: My final product is still colored. How can I remove colored impurities?
A: Colored impurities are often large, polar molecules with extended conjugation, which can be effectively removed using activated charcoal.
Procedure:
-
Dissolve the crude compound in the appropriate amount of hot solvent.
-
Remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much can adsorb your desired product and reduce yield.[10]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the insoluble charcoal particles.[10] The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][5] Given the structure of this compound (an aromatic ring with both a polar nitrile group and lipophilic trifluoromethyl and bromo groups), solvents of intermediate polarity or mixed-solvent systems are often successful.[1][23]
A systematic approach involves small-scale solubility tests with ~20 mg of your crude material in 0.5 mL of various test solvents.[24]
Table 2: Potential Solvents for Recrystallization
| Solvent / System | Polarity | Rationale & Comments |
| Isopropanol / Ethanol | Polar | Alcohols are often good choices for moderately polar aromatic compounds.[10] |
| Hexane/Ethyl Acetate | Non-polar / Intermediate | A powerful mixed-solvent system. Hexane is a poor solvent, while ethyl acetate is a good solvent. This combination offers high tunability.[10][23] |
| Toluene | Non-polar | Can be effective for aromatic compounds, but its high boiling point may increase the risk of oiling out. |
| Water | Very Polar | Generally unsuitable for this compound due to the non-polar aromatic ring and halogen/CF₃ groups.[10][23] |
Q2: What is a mixed-solvent system and when should I use it?
A: A mixed-solvent system (or co-solvent system) is used when no single solvent provides the ideal solubility profile.[24] It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[23][24]
This technique is highly effective for compounds that are either too soluble or not soluble enough in common single solvents.
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).
-
Slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent composition will promote crystal growth.
Q3: How do I know if my recrystallized product is pure?
A: The most common and accessible method in a synthesis lab is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C) that is close to the literature value. Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden.[5] For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect residual impurities.
Section 4: Standard Recrystallization Protocol
This protocol provides a general workflow. The optimal solvent and volumes should be determined experimentally.
Protocol: Recrystallization of this compound using an Isopropanol/Water System
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add ~5 mL of isopropanol and heat the mixture to a gentle boil while stirring. Continue adding isopropanol dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration at this stage into a clean, pre-heated flask.
-
Saturation: To the hot, clear solution, add water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of hot isopropanol to redissolve the cloudiness.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towel). Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion (~2-3 mL) of ice-cold isopropanol/water mixture (in the same ratio as the final solvent composition).
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. For complete drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven at a temperature well below the compound's melting point.
Section 5: Visual Guides
Diagram 1: General Recrystallization Workflow
This diagram illustrates the primary steps and decision points in a standard recrystallization procedure.
Caption: A decision tree for common recrystallization issues.
References
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- Study.com. (n.d.). Give three (3)
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- ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. [Link]
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Removing palladium catalyst from 2-Bromo-4-(trifluoromethyl)benzonitrile reactions
Technical Support Center: Palladium Catalyst Removal
Topic: Strategies for Removing Palladium Catalysts from 2-Bromo-4-(trifluoromethyl)benzonitrile Reactions
Welcome to the technical support center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of products derived from palladium-catalyzed cross-coupling reactions, with a focus on the common building block, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my final product?
A1: The removal of residual palladium is paramount for several reasons, particularly in drug development. Palladium is a heavy metal with established toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), have implemented strict guidelines for elemental impurities in active pharmaceutical ingredients (APIs).[1] For palladium, which is classified as a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , often translating to a concentration limit of 10 ppm in the final drug product.[2] Failure to meet these limits can result in the rejection of a drug candidate and pose significant safety risks.[3]
Q2: What are the most common methods for removing palladium from a reaction involving this compound?
A2: The optimal method depends on the nature of the palladium species (homogeneous or heterogeneous), the properties of your desired product, and the required level of purity. The most prevalent methods include:
-
Adsorption: Using materials with a high surface area, such as activated carbon, to adsorb palladium species.[4][5]
-
Scavenging: Employing solid-supported reagents, known as scavenger resins, which are functionalized with groups that have a high affinity for palladium (e.g., thiols, amines, trimercaptotriazine).[2][6][7][8] The palladium is chelated and then removed by simple filtration.[2]
-
Precipitation: Inducing the palladium to precipitate out of the solution, often by adding a reducing agent like sodium bisulfite or by changing solvent conditions.[4]
-
Chromatography: Using techniques like column chromatography to separate the product from the palladium catalyst.[9][10] This is often effective but can be less scalable.
-
Filtration: This is the primary method for removing heterogeneous catalysts (e.g., Pd/C) and precipitated palladium, often using a filter aid like Celite®.[4][9]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid supports, typically silica or polystyrene-based, that are chemically modified with functional groups (ligands) that have a strong affinity for palladium.[2][4] Common functional groups include thiols, amines, and thioureas.[4] The underlying principle is chemisorption, where the palladium in the reaction mixture selectively binds (chelates) to these functional groups on the resin.[11] Because the scavenger is a solid, the bound palladium can be easily removed from the reaction mixture by simple filtration, leaving the purified product in the solution.[2][7]
Q4: Can I use activated carbon for palladium removal? What are the advantages and disadvantages?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[2][4][5] Its high surface area allows it to effectively adsorb palladium species.[2] However, a significant disadvantage is its lack of selectivity.[4] Activated carbon can also adsorb the desired product, which can lead to a considerable loss of yield.[2][4] While specialized activated carbons with improved selectivity are available, screening for non-specific binding is a critical optimization step.[12][13]
Q5: How can I confirm that the palladium has been successfully removed to the required level?
A5: Visual inspection (e.g., a colorless solution) is not sufficient to confirm palladium removal to the low parts-per-million (ppm) levels required for APIs. Quantitative analysis is necessary. The industry-standard methods for quantifying trace levels of palladium are highly sensitive elemental analysis techniques, primarily Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[6][14][15][16] These instruments can accurately measure elemental concentrations down to parts-per-billion (ppb) levels, ensuring compliance with regulatory standards.[17][18]
Troubleshooting Guide
Issue 1: Incomplete Removal of Palladium
-
Symptom: The purified product solution remains colored (black, grey, or brown), or ICP-MS analysis shows residual palladium levels above the target limit.
-
Potential Cause 1: Colloidal Palladium: The palladium may have formed fine, suspended particles that are passing through standard filter paper. This is common when reducing a homogeneous catalyst to Pd(0).
-
Potential Cause 2: Soluble Palladium: The palladium species is dissolved in the solvent and cannot be removed by simple filtration. This is the case for homogeneous catalysts.
Issue 2: Significant Product Loss During Purification
-
Symptom: The isolated yield of your product, e.g., the coupled product of this compound, is significantly lower than expected after the palladium removal step.
-
Potential Cause: Non-Specific Adsorption: Your product is binding to the purification medium along with the palladium. This is a well-known issue with activated carbon and can also occur with some scavenger resins.[2][4]
-
Solution 1: Optimize Adsorbent/Scavenger Amount: Use the minimum amount of scavenger or activated carbon required for effective palladium removal. Perform a small-scale experiment to determine the optimal loading (e.g., wt% or molar equivalents).[2][4]
-
Solution 2: Thorough Washing: After filtering off the adsorbent/scavenger, wash the solid cake thoroughly with fresh solvent to recover any adsorbed product.[1][2]
-
Solution 3: Screen Alternatives: Test different types of scavengers or grades of activated carbon. Some may have a lower affinity for your specific product.[2]
-
Solution 4: Change Purification Method: If product loss remains high, consider an alternative strategy like precipitation or crystallization, which separates the product from the impurities in a different manner.[4]
-
Issue 3: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain high even after treatment with a scavenger resin.
-
Potential Cause 1: Insufficient Equivalents or Time: The amount of scavenger may be too low to bind all the palladium, or the treatment time may be too short.
-
Solution: Increase the molar equivalents of the scavenger (typically 3-5 equivalents relative to palladium is a good starting point) and/or increase the stirring time.[2] Monitor the progress to determine the optimal duration.
-
-
Potential Cause 2: Poor Mixing: In a batch process, if the solid scavenger is not adequately suspended in the solution, its surface area is not fully utilized, leading to inefficient scavenging.
-
Solution: Ensure vigorous stirring or agitation to maintain a good slurry and maximize contact between the scavenger and the dissolved palladium.[4]
-
Visualized Workflows and Decision Logic
Caption: Decision logic for selecting a palladium removal strategy.
Caption: Experimental workflow for palladium removal using a scavenger resin.
Data Summary: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages | Scalability |
| Scavenger Resins | >99% (<10 ppm)[19][20] | High selectivity, minimal product loss, simple filtration removal.[8] | Higher cost than carbon, requires screening for optimal resin. | Excellent |
| Activated Carbon | 85-99.5%[4][11] | Low cost, widely available, effective for many Pd species.[2][5] | Non-selective (can cause high product loss), may require larger quantities.[2][4] | Good |
| Precipitation | >98%[4] | Cost-effective, can handle high initial Pd concentrations.[21] | May not reach very low ppm levels, potential for product occlusion. | Good |
| Chromatography | Variable | Can remove multiple impurities simultaneously. | Solvent intensive, can be slow, difficult to scale up for large quantities.[9] | Poor to Moderate |
| Crystallization | Variable | Can be a highly effective final purification step. | Palladium may co-crystallize with the product, often insufficient as a sole method.[11] | Excellent |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger (Batch Method)
-
Rationale: Thiol-functionalized scavengers exhibit a very high affinity for palladium, forming strong covalent bonds. This method is highly selective and efficient at reducing palladium to low ppm levels with minimal product loss.[8]
-
Methodology:
-
Dissolution: Dissolve the crude product containing the residual palladium catalyst in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[2]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst used in the reaction).[2]
-
Stirring: Stir the resulting slurry vigorously at room temperature. The required time can range from 2 to 18 hours. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the process, but should be tested first.
-
Filtration: Filter the mixture through a filter paper or a pad of Celite® to remove the solid scavenger resin, which now has the palladium bound to it.[2]
-
Washing: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.[2]
-
Concentration & Analysis: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to obtain the purified product. Submit a sample for quantitative analysis (ICP-MS) to confirm the final palladium concentration.[2]
-
Protocol 2: Palladium Removal using Activated Carbon
-
Rationale: Activated carbon provides a low-cost method for palladium removal via physisorption. It is particularly useful when cost is a primary concern, but requires careful optimization to minimize product loss.
-
Methodology:
-
Preparation: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2] Note: This loading should be optimized to balance palladium removal with product recovery.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 45 °C) for a period of 2 to 18 hours.[11]
-
Filtration: Filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles.[2] An improperly packed or thin Celite® pad can allow fines to pass through.
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent to recover the product.
-
Concentration & Analysis: Concentrate the filtrate to obtain the purified product and analyze for residual palladium content.[2]
-
Protocol 3: Palladium Precipitation using Sodium Bisulfite
-
Rationale: This method uses a simple, inexpensive reducing agent to convert soluble Pd(II) species into insoluble Pd(0) metal, which can then be filtered off. It is effective for treating reaction mixtures with high initial concentrations of palladium.[21]
-
Methodology:
-
Reaction Work-up: Following the completion of the coupling reaction, add toluene and a 20% aqueous solution of sodium bisulfite (NaHSO3) to the reaction mixture.[4][21]
-
Heating: Heat the biphasic mixture to 60-80 °C with vigorous stirring. The palladium will precipitate as a black solid.[4]
-
Cooling & Filtration: Allow the mixture to cool to room temperature and filter through a pad of Celite® to remove the precipitated palladium black.[4]
-
Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Washing: Wash the organic layer with water and then with brine.[4] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude product, which can then be further purified if necessary.
-
References
- Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions - Benchchem. (2025). BenchChem.
- How can i remove palladium Pd catalyst easily? (2015).
- Removing palladium catalyst residues from reaction mixtures - Benchchem. (2025). BenchChem.
- Palladium Detection for API Purific
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology.
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2025).
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
- Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007).
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013).
- Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem.
- Palladium Detection for API. (2000). Arbor Assays.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). PubMed.
- An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. (n.d.).
- Using ICP-MS to Measure Elemental Compositions in Drug Products. (n.d.).
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). Semantic Scholar.
- Technical Support Center: Palladium Catalyst Removal in 4-(Trifluoromethyl)nicotinic Acid Synthesis. (2025). BenchChem.
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Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and obtain consistent results.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency and scope.[1][2] However, the unique electronic and steric properties of this compound—an electron-deficient aryl bromide with ortho- and para-substituents—can present specific hurdles. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Addressing Common Issues
This section is dedicated to diagnosing and solving specific problems you may encounter during the amination of this compound.
Problem 1: Low to No Product Formation
This is one of the most common issues and can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
Initial Diagnostic Questions:
-
Have you confirmed the quality of your starting materials and reagents? Impurities in the aryl bromide, amine, or solvent can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Is your reaction setup under a strictly inert atmosphere? Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your flask is properly oven-dried and the reaction is conducted under a positive pressure of argon or nitrogen.[3]
-
Are you using an appropriate catalyst and ligand system? The choice of ligand is critical for the success of the reaction.[4][5]
Corrective Actions:
-
Re-evaluate Your Catalyst/Ligand System: For electron-deficient aryl halides like this compound, bulky, electron-rich phosphine ligands are generally preferred.[4] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2] Consider screening a panel of ligands.
| Ligand Family | Specific Examples | Rationale |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | These are often the first choice for challenging substrates.[6] Their steric bulk and electron-donating properties stabilize the palladium center and facilitate the catalytic cycle.[1] |
| Ferrocene-based | dppf, DtBPF | Can be effective, particularly in preventing the formation of unreactive palladium dimers.[1][7] |
| Carbene Ligands (NHCs) | IPr, SIMes | N-heterocyclic carbenes are strong sigma-donors and can be highly effective, offering an alternative to phosphine ligands.[8] |
-
Optimize the Base: The base plays a crucial role in the deprotonation of the amine.[9][10] For this substrate, strong, non-nucleophilic bases are typically required.
| Base | Considerations |
| Sodium tert-butoxide (NaOtBu) | A common and often effective choice.[4] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base that can be advantageous with sensitive functional groups.[4][11] |
| Cesium carbonate (Cs₂CO₃) | A weaker base that may require higher temperatures but can be beneficial if your amine coupling partner is base-sensitive.[4][12] |
| Solvent | Temperature Range (°C) | Notes |
| Toluene | 80-110 | A very common and effective solvent for this reaction.[4][14] |
| 1,4-Dioxane | 80-110 | Another excellent choice, sometimes offering different solubility profiles.[3][14] |
| tert-Butanol | 80-100 | Can be used, particularly with NaOtBu as the base.[3] |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
The formation of 4-(trifluoromethyl)benzonitrile as a byproduct indicates hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This is a common side reaction, especially with electron-deficient aryl halides.[15]
Causality: Hydrodehalogenation can occur via β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination to form the C-N bond.[1][7]
Mitigation Strategies:
-
Ligand Selection: Bulky biarylphosphine ligands can sterically hinder the pathway leading to β-hydride elimination.[15] If you are observing significant hydrodehalogenation, consider switching to a bulkier ligand like XPhos or tBuXPhos.[16]
-
Base Strength and Stoichiometry: Using the minimum effective amount of a strong base can sometimes reduce this side reaction.[15]
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the incidence of side reactions.[15] Monitor the reaction closely and stop it once the starting material is consumed.
Problem 3: Reaction Stalls Before Completion
If your reaction starts but does not proceed to completion, it could be due to catalyst deactivation or the formation of inhibitory species.
Diagnostic Checks:
-
Aryl Iodide Impurities: While your starting material is a bromide, trace iodide impurities can be problematic. The iodide anion can form unreactive palladium dimers, inhibiting the catalytic cycle.[11][17]
-
Amine Binding: The amine starting material or the product arylamine can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition.
Troubleshooting Steps:
-
Increase Catalyst or Ligand Loading: A modest increase in the catalyst and/or ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome catalyst deactivation.
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.[15][17]
-
Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-metal ratio. For monodentate ligands, a ratio of 1.5:1 to 2:1 is common, while for bidentate ligands, a 1.1:1 to 1.2:1 ratio is typical.
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand system is the best starting point for the amination of this compound?
A highly recommended starting point is a palladium(II) acetate (Pd(OAc)₂) or a palladium pre-catalyst combined with a bulky biarylphosphine ligand like XPhos or RuPhos.[3][6] These systems are well-suited for electron-deficient aryl bromides.
Q2: How do the trifluoromethyl and nitrile groups on the aryl bromide affect the reaction?
Both the trifluoromethyl and nitrile groups are strongly electron-withdrawing. This makes the aryl bromide more reactive towards oxidative addition to the Pd(0) catalyst, which is the first step in the catalytic cycle.[18] However, this electron deficiency can also make the substrate more susceptible to side reactions like hydrodehalogenation.[15]
Q3: Can I use an aryl chloride instead of an aryl bromide for this reaction?
While possible, aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.[17] Coupling with an aryl chloride would likely require a more specialized and highly active catalyst system, often involving very bulky and electron-rich ligands.[1][19]
Q4: What is the optimal temperature for this reaction?
Reaction temperatures typically range from 80 °C to 110 °C.[3][9] It is advisable to start at the lower end of this range and increase the temperature if the reaction is sluggish. Overheating can lead to increased side product formation.[15]
Q5: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are excellent methods for monitoring the reaction's progress.[2] This allows you to track the consumption of the starting material and the formation of the product, helping you to determine the optimal reaction time.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle and common side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
General Experimental Protocol
This protocol serves as a starting point and may require optimization for your specific amine coupling partner.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) or Pd(OAc)₂ (1-2 mol%)
-
Ligand (e.g., XPhos, 1.2 - 2.4 mol% if not using a pre-catalyst)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask or glovebox
Procedure:
-
Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), add the palladium pre-catalyst (or palladium source and ligand), sodium tert-butoxide, and this compound to an oven-dried Schlenk flask.[3]
-
Inert Atmosphere: Seal the flask, and if using a Schlenk line, evacuate and backfill with the inert gas three times.[3]
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the amine.[3]
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring.[3] Monitor the reaction's progress by TLC or GC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[15]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved from The Journal of Organic Chemistry: [Link]
- PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
- The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from The Journal of Organic Chemistry: [Link]
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Novartis OAK. (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?.
- ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
- Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
- ACS Publications. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
Sources
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Technical Support Center: Sonogashira Coupling of 2-Bromo-4-(trifluoromethyl)benzonitrile
Welcome to the dedicated support center for researchers, scientists, and drug development professionals navigating the complexities of the Sonogashira coupling with 2-Bromo-4-(trifluoromethyl)benzonitrile. This challenging substrate, characterized by significant steric hindrance and strong electron-withdrawing groups, requires carefully optimized conditions for successful carbon-carbon bond formation. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Issue 1: Low to No Product Yield
Q1: My Sonogashira reaction with this compound is failing or providing very low yields. What are the most likely causes?
A1: Low reactivity with this substrate is a common challenge stemming from a combination of steric and electronic factors. The bromine atom is positioned ortho to the nitrile group, creating significant steric hindrance that can impede the approach of the palladium catalyst. This is often the primary barrier to a successful reaction.[1] Furthermore, while the electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups increase the electrophilicity of the aryl halide, potentially facilitating the oxidative addition step, they can also influence catalyst stability and the overall reaction kinetics.[2]
Key areas to investigate immediately are your catalyst system and reaction conditions. The oxidative addition of the aryl bromide to the Pd(0) center is frequently the rate-limiting step, and for a sterically hindered and electron-deficient substrate like this, a standard catalyst such as Pd(PPh₃)₄ may be insufficient.[1][3]
Q2: How can I overcome the steric hindrance of the ortho-nitrile group?
A2: The choice of ligand is critical. For sterically demanding substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][4] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl halides.[1] Consider switching from triphenylphosphine (PPh₃) to ligands such as:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, or RuPhos are excellent choices for challenging couplings.[4][5]
-
Bulky alkylphosphine ligands: Tri-tert-butylphosphine (P(t-Bu)₃) is also known to be effective.[6]
Using pre-formed, air-stable palladium precatalysts complexed with these ligands can also significantly improve reaction outcomes by ensuring the efficient generation of the active catalyst.[1][7]
Issue 2: Pervasive Side Reactions
Q3: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is this and how can I prevent it?
A3: You are likely observing the Glaser-Hay homocoupling product, a common and often frustrating side reaction in copper-co-catalyzed Sonogashira couplings.[3][8] This reaction involves the oxidative dimerization of the terminal alkyne and is promoted by the copper(I) co-catalyst, particularly in the presence of oxygen.[8][9][10]
Mitigation Strategies:
-
Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[9][11][12] Many modern catalyst systems using bulky, electron-rich ligands can facilitate the Sonogashira coupling without the need for a copper co-catalyst.[1][4]
-
Rigorous Degassing: If you must use a copper-catalyzed system, ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by performing several "freeze-pump-thaw" cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (30-60 minutes) prior to adding the catalyst and reagents.[4][5]
-
Control Reagent Addition: Slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[3]
Q4: My TLC/LC-MS shows a peak corresponding to the dehalogenated starting material, 4-(trifluoromethyl)benzonitrile. What causes this dehalogenation?
A4: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is another potential side reaction. It can be promoted by several factors, including the choice of base, solvent, and elevated temperatures.[13] For electron-deficient aryl halides, this pathway can sometimes compete with the desired cross-coupling.[14]
Troubleshooting Steps:
-
Base Selection: Strong amine bases or certain inorganic bases can sometimes promote dehalogenation.[13] Consider switching to a milder base like K₂CO₃ or Cs₂CO₃.
-
Temperature Control: High reaction temperatures can accelerate the rate of dehalogenation.[13] Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. For aryl bromides, this may require some optimization, but starting around 60-80 °C is often a good compromise.[5]
-
Ligand Choice: The ligand can also influence the relative rates of reductive elimination (product formation) versus side reactions. Screening different bulky phosphine ligands may help suppress dehalogenation.[13]
Q5: My reaction mixture turns black. What does this signify?
A5: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[15] This leads to a loss of catalytic activity and is a clear sign of suboptimal reaction conditions. Catalyst decomposition is often caused by the presence of oxygen or insufficient ligand stabilization of the palladium nanoparticles. Using robust, bulky ligands and maintaining a strictly inert atmosphere are crucial for preventing this issue.[4]
Troubleshooting Guide: At-a-Glance
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Product Yield | 1. Insufficient catalyst activity due to steric hindrance. 2. Inappropriate ligand choice. 3. Suboptimal temperature. | 1. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a bulky ligand). 2. Use bulky, electron-rich phosphine ligands (XPhos, SPhos) or NHC ligands.[1][4][5] 3. Gradually increase temperature (e.g., 60-100 °C), monitoring for decomposition.[5] |
| Glaser Homocoupling | 1. Presence of copper(I) co-catalyst. 2. Presence of oxygen in the reaction mixture. | 1. Employ a copper-free Sonogashira protocol. [9][12] 2. Rigorously degas all solvents and reagents. Maintain a strict inert (Ar/N₂) atmosphere.[4] |
| Dehalogenation | 1. Base is too strong or reactive. 2. Reaction temperature is too high. 3. Inappropriate solvent choice. | 1. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).[13] 2. Run the reaction at the lowest effective temperature.[13] 3. Consider switching from ethereal solvents to toluene.[13] |
| Catalyst Decomposition | 1. Presence of oxygen. 2. Insufficient ligand stabilization. 3. High temperature. | 1. Ensure the system is fully inert and solvents are degassed.[4] 2. Use a higher ligand-to-palladium ratio or switch to a more robust (e.g., biarylphosphine) ligand. 3. Avoid excessive heating. |
Visualizing the Process
The Sonogashira Catalytic Cycles
To effectively troubleshoot, it is crucial to understand the underlying mechanism. The reaction proceeds via two interconnected catalytic cycles.[16]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. golden.com [golden.com]
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- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Debromination of 2-Bromo-4-(trifluoromethyl)benzonitrile
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the undesired side reaction of debromination when working with 2-Bromo-4-(trifluoromethyl)benzonitrile (CAS: 35764-15-9). The insights and protocols herein are designed to help you diagnose, mitigate, and prevent the formation of the primary byproduct, 4-(trifluoromethyl)benzonitrile, ensuring higher yields and purity of your target compounds.
Introduction: The Challenge of Premature Debromination
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility stems from the strategic placement of three key functional groups: a nitrile, a trifluoromethyl group, and a bromine atom. The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.[3] However, this enhanced reactivity can also make the molecule susceptible to a common and often frustrating side reaction: debromination (also known as hydrodebromination or protodebromination), where the bromine atom is replaced by a hydrogen atom.[4][5]
This guide will walk you through the common causes of this side reaction and provide actionable solutions to minimize its occurrence in widely used transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 4-(trifluoromethyl)benzonitrile in my reaction mixture. What is the most likely cause?
The formation of 4-(trifluoromethyl)benzonitrile is a classic case of a debromination side reaction.[4][5] This typically occurs through the formation of palladium hydride species in the catalytic cycle, which can then reductively cleave the C-Br bond.[6] The primary sources of these hydride species are often trace amounts of water, alcohols (if used as solvents or present as impurities), or the amine itself in Buchwald-Hartwig reactions.
Q2: How do the electronic properties of this compound contribute to this side reaction?
The strong electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF3) groups makes the aromatic ring electron-deficient. This electronic property facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, which is a crucial step in most cross-coupling reactions.[3][7] However, this activation also makes the aryl-palladium intermediate more susceptible to side reactions, including the reductive cleavage that leads to debromination.
Q3: Can my choice of palladium catalyst and ligand influence the extent of debromination?
Absolutely. The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the desired reductive elimination step over competing side reactions like debromination.[3][4] These ligands can stabilize the palladium center and sterically hinder the approach of hydride sources.[8][9]
Q4: Are certain reaction conditions more prone to causing debromination?
Yes. High reaction temperatures and prolonged reaction times can increase the likelihood of debromination.[10][11] Additionally, the choice of base is a critical factor. While strong bases are often necessary for efficient transmetalation (in Suzuki couplings) or deprotonation (in Buchwald-Hartwig aminations), some bases can also promote the formation of palladium hydrides.[5][11]
Troubleshooting Guide: A Systematic Approach to Minimizing Debromination
If you are encountering significant debromination of this compound, follow this systematic troubleshooting guide to identify and address the root cause.
Issue 1: Low Yield of Desired Product with Significant Debromination Byproduct
This is the most common manifestation of the debromination problem. The troubleshooting workflow below provides a step-by-step approach to diagnosing and resolving the issue.
Caption: Troubleshooting workflow for debromination.
Detailed Protocols for Mitigation
The presence of water or other protic impurities is a primary driver of debromination.[5]
-
Glassware: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use anhydrous solvents packaged under an inert atmosphere. If using bottled solvents, ensure they are freshly opened. For reactions highly sensitive to water, consider distilling the solvent over an appropriate drying agent.
-
Reagents: Ensure all solid reagents, especially the base, are anhydrous. If necessary, dry the base in a vacuum oven before use.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Purge the reaction vessel by evacuating and backfilling with the inert gas at least three times.
The choice of ligand can dramatically impact the outcome of the reaction.[8][12]
-
Ligand Screening: If you are observing significant debromination with a standard ligand like PPh3, switch to a more specialized, bulky, and electron-rich ligand. A comparison of commonly used ligands is provided in the table below.
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also increase the rate of side reactions. If debromination is a major issue, consider slightly decreasing the catalyst loading in conjunction with a more effective ligand.
-
Pre-catalyst Choice: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) can sometimes lead to more reproducible results and lower levels of side reactions compared to generating the active Pd(0) species in situ from a Pd(II) source.[11]
Table 1: Ligand Selection Guide for Minimizing Debromination
| Ligand | Class | Key Characteristics | Recommended Application |
| PPh₃ (Triphenylphosphine) | Basic Phosphine | Less bulky, moderately electron-donating. | Prone to debromination with activated substrates. |
| XPhos | Buchwald Ligand | Bulky, very electron-rich. | Excellent for challenging couplings, often suppresses debromination.[10] |
| SPhos | Buchwald Ligand | Similar to XPhos, highly effective. | A good alternative to XPhos for optimization.[3] |
| RuPhos | Buchwald Ligand | Bulky, electron-rich. | Another strong candidate for difficult couplings.[13] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate Phosphine | Bidentate, provides catalyst stability. | Can be effective, particularly in Suzuki couplings.[14] |
-
Temperature Control: Start the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. High temperatures can accelerate catalyst decomposition and the formation of hydride species.[10][11]
-
Base Screening: The choice of base can have a profound effect. If a strong base like NaOtBu or K₂CO₃ is leading to significant debromination, consider a milder base such as K₃PO₄ or Cs₂CO₃.[4] In some cases, a fluoride source like KF can also be effective.
Analytical Detection of Debromination
To effectively troubleshoot, you need reliable methods to detect and quantify the debrominated byproduct, 4-(trifluoromethyl)benzonitrile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds like the starting material and the debrominated product.[15] The two compounds will have different retention times, and their mass spectra will show distinct molecular ion peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction progress and quantify the relative amounts of starting material, product, and byproduct.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. In the ¹H NMR, the disappearance of the aromatic proton signal adjacent to the bromine and the appearance of a new aromatic proton signal in its place is a clear indicator of debromination. In ¹⁹F NMR, the chemical shift of the CF₃ group may change slightly between the starting material and the debrominated product.
Caption: Analytical workflow for debromination analysis.
By implementing these systematic troubleshooting strategies and analytical methods, you can effectively minimize the debromination of this compound, leading to cleaner reactions, higher yields, and more efficient progress in your research and development endeavors.
References
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde.
- Guidechem. (n.d.). How to prepare 4-Bromo-2-(trifluoromethyl)benzonitrile?.
- Journal of Organic Chemistry. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. ACS Publications.
- Journal of the American Chemical Society. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- PubMed. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography.
- Wikipedia. (n.d.). Dehalogenation.
- PubMed Central. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock Advanced Synthesis with this compound.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Benchchem. (2025). Benchmarking 2-Bromo-4-chlorobenzotrifluoride: A Comparative Guide to its Performance in Cross-Coupling Reactions.
- Reddit. (2024). BH amination side products and purification.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- Alfa Chemistry. (n.d.). Phosphine Ligands - Ligands & Coordination Complexes.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4-Bromo-2-(trifluoromethyl)phenol.
- Chemistry LibreTexts. (2023). Phosphines.
- Royal Society of Chemistry. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. doi:10.1039/C5OB01949D.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
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- 16. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolysis of the nitrile group during reactions with 2-Bromo-4-(trifluoromethyl)benzonitrile
Welcome to the technical support center for researchers working with 2-Bromo-4-(trifluoromethyl)benzonitrile. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction: the unintended hydrolysis of the nitrile group. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and the mechanics of nitrile hydrolysis.
Q1: What makes the nitrile group on this compound particularly susceptible to hydrolysis?
A1: The susceptibility of the nitrile group (-C≡N) in this molecule is primarily due to a powerful electronic effect. The trifluoromethyl (-CF₃) group at the para-position is one of the strongest electron-withdrawing groups used in organic synthesis. This group exerts a strong negative inductive effect (-I), pulling electron density away from the benzene ring and, consequently, from the nitrile carbon.
This electron withdrawal makes the nitrile carbon significantly more electrophilic (electron-poor) than in a standard benzonitrile. As a result, it is much more vulnerable to attack by nucleophiles, including water or hydroxide ions, which initiates the hydrolysis process[1][2]. The carbon in a nitrile is already at a high oxidation state (+3), comparable to a carboxylic acid, making this transformation thermodynamically accessible[2][3].
Q2: What is the general mechanism for the base-catalyzed hydrolysis of a nitrile?
A2: Base-catalyzed hydrolysis is a two-part process that first converts the nitrile to a primary amide, which is then further hydrolyzed to a carboxylate salt.[4][5][6] The reaction is often driven by heat and the presence of a nucleophilic base (e.g., NaOH, KOH) in an aqueous medium.
The key steps are:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. The π-electrons of the triple bond move to the nitrogen atom, forming a tetrahedral intermediate.[4]
-
Protonation: The negatively charged nitrogen intermediate is protonated by water to form an imidic acid.[1]
-
Tautomerization: The imidic acid, an unstable tautomer, rapidly rearranges to the more stable amide form.[1][4]
-
Further Hydrolysis: Under the same basic conditions, the newly formed amide undergoes subsequent hydrolysis to the corresponding carboxylate salt and ammonia.[5][6] Acidification during workup then yields the final carboxylic acid product.
Below is a diagram illustrating the initial, critical phase of this mechanism.
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Troubleshooting Guide: Common Reaction Failures
This section provides solutions to specific problems encountered during common palladium-catalyzed cross-coupling reactions.
Area 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its standard conditions—often involving a base in a protic solvent system at high temperatures—create a perfect storm for nitrile hydrolysis.[7][8]
Q: My Suzuki coupling of this compound gave a high yield of 2-bromo-4-(trifluoromethyl)benzoic acid. What happened and how can I fix it?
A: This outcome is a classic case of the hydrolysis side reaction outcompeting the desired cross-coupling. The combination of base, water (often used as a co-solvent), and heat required for the Suzuki reaction has hydrolyzed your starting material. The key to success is carefully selecting reaction parameters to suppress hydrolysis while maintaining catalytic activity.
Causality Analysis & Solutions:
-
Base Selection is Critical: Strong, nucleophilic bases like NaOH or KOH are highly effective at promoting hydrolysis and should be avoided. Even common Suzuki bases like sodium carbonate (Na₂CO₃) can be problematic. The ideal base should be sufficiently strong to facilitate the catalytic cycle but be a poor nucleophile.
-
Water Content: While some water is often necessary to dissolve the base and facilitate transmetalation, excess water will accelerate hydrolysis.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of hydrolysis. The goal is to find conditions where the Suzuki coupling is reasonably fast, minimizing the substrate's exposure time to hydrolytic conditions.
Recommended Protocol for Suppressing Nitrile Hydrolysis in Suzuki Coupling:
This protocol is a robust starting point designed to minimize hydrolysis.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (2-3 mol%) or a Buchwald pre-catalyst like XPhos Pd G3 (2-3 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1–0.2 M)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, K₃PO₄, and the palladium catalyst.[9]
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the anhydrous solvent via syringe. Crucially, do not add water unless the reaction fails to proceed without it. If water is deemed necessary, add the minimum amount required (e.g., a 10:1 or 20:1 ratio of organic solvent to water).[10]
-
Reaction: Heat the mixture to 80–100 °C and monitor closely by TLC or LC-MS. Aim for the lowest temperature that provides a reasonable reaction rate.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify via flash column chromatography.[7]
Data Summary: Base Selection Guide for Suzuki Coupling
| Base | Typical Conditions | Hydrolysis Risk | Comments |
| K₃PO₄ | Anhydrous Dioxane/Toluene | Low | Recommended starting point. A strong but non-nucleophilic base. Effective for many couplings.[10][11] |
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Moderate to High | Commonly used but the aqueous conditions significantly increase hydrolysis risk with this substrate.[8][11] |
| KF / CsF | Anhydrous Conditions | Low to Moderate | Can be effective and suppress protodeboronation, but may require higher temperatures.[12] |
| NaOt-Bu / KOt-Bu | Anhydrous Toluene | High | Very strong and nucleophilic base. High risk of direct attack on the nitrile. Generally not recommended for this substrate in Suzuki reactions. |
| NaOH / KOH | Aqueous Solvents | Very High | Avoid. These are classic reagents for nitrile hydrolysis and will almost certainly favor the side reaction.[13] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile hydrolysis in Suzuki reactions.
Area 2: Buchwald-Hartwig Amination
While often performed under anhydrous conditions, the Buchwald-Hartwig amination can still suffer from nitrile hydrolysis, particularly due to the use of very strong, sterically hindered bases.[14][15]
Q: My Buchwald-Hartwig reaction is producing 2-amino-4-(trifluoromethyl)benzamide as a major byproduct. How is hydrolysis occurring in a supposedly anhydrous reaction?
A: This is a subtle but common issue. The potent bases used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOt-Bu), are strong enough to react with even trace amounts of water present in your solvents, reagents, or adsorbed on the glassware.[16] This in situ generation of hydroxide (NaOH) creates a highly reactive nucleophile that readily attacks the sensitive nitrile. Furthermore, some hindered alkoxide bases can act as nucleophiles themselves at high temperatures.
Causality Analysis & Solutions:
-
Trace Water is the Enemy: Standard "anhydrous" solvents from a bottle are often insufficient. Trace water can be introduced from the amine, the base (which can be hygroscopic), or the reaction atmosphere.
-
Base Nucleophilicity: While sterically hindered, bases like NaOt-Bu can still exhibit nucleophilic character, especially towards a highly activated electrophile like your nitrile.
-
Amine as a Water Source: Amines, particularly primary amines, can be difficult to render completely anhydrous.
Recommended Protocol for Anhydrous Buchwald-Hartwig Amination:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1–1.2 equiv)
-
Palladium Pre-catalyst: A G3 or G4 Buchwald pre-catalyst is highly recommended for reliability (e.g., tBuXPhos Pd G3) (1-2 mol%)
-
Base: Lithium bis(trimethylsilyl)amide (LHMDS) is a strong, non-nucleophilic alternative to NaOt-Bu. Use as a solution in THF. (1.5 equiv)
-
Solvent: Freshly distilled THF or toluene from a sodium/benzophenone still, or a solvent passed through a purification system (SPS).
Step-by-Step Procedure:
-
Glassware Preparation: Oven-dry all glassware overnight at >120 °C and allow to cool under a stream of dry argon or in a desiccator.
-
Reagent Preparation: Use freshly opened, high-purity catalyst and ligand. If the amine is a liquid, consider distilling it from CaH₂. If it is a solid, dry it in a vacuum oven.
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, add the aryl bromide, amine (if solid), catalyst, and a stir bar to a Schlenk flask.
-
Solvent and Reagent Addition: Add the anhydrous solvent. If the amine is a liquid, add it now via syringe. Finally, add the LHMDS solution dropwise at room temperature.
-
Reaction: Heat the reaction to 80–110 °C and monitor. The use of highly active modern catalysts often allows for lower temperatures and shorter reaction times, further minimizing the risk of side reactions.[17][18]
-
Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract with an organic solvent, wash, dry, and purify as standard.
By rigorously excluding water and choosing a non-nucleophilic base, you can effectively shut down the hydrolysis pathway and obtain your desired aryl amine in high yield.
References
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis.
- McIsaac, J. E., Jr., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048–3050.
- Study.com. (n.d.). Acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occurs by initial protonation of....
- ResearchGate. (n.d.). Detection and determination of nitriles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid.
- Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles.
- Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- YouTube. (2018, June 24). Nitriles: base hydrolysis.
- Pearson+. (n.d.). Nitrile Hydrolysis | Study Prep.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
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- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Mastering Temperature Control in Cross-Coupling Reactions of 2-Bromo-4-(trifluoromethyl)benzonitrile
Introduction
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this challenging, electron-deficient substrate. The presence of both a bromine atom and a strong electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring, making precise control of reaction parameters—especially temperature—critical for success.
This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering troubleshooting strategies to optimize your yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature management so critical when working with this compound?
A1: The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, which has a dual effect on the reactivity of this compound. On one hand, it can facilitate the oxidative addition step, which is often the rate-determining step in many cross-coupling reactions.[1] However, this increased reactivity can also make the starting material and the product more susceptible to side reactions and decomposition at elevated temperatures. Precise temperature control is therefore essential to find the "sweet spot" that allows for efficient catalyst turnover without promoting unwanted pathways.
Q2: What are the most common temperature-related side reactions I should be aware of?
A2: The most prevalent temperature-dependent side reactions include:
-
Protodeboronation (in Suzuki couplings): At higher temperatures, the boronic acid coupling partner can be replaced by a hydrogen atom from the solvent or trace water, especially in the presence of a strong base.[2]
-
Homocoupling: Elevated temperatures can promote the unwanted coupling of two molecules of the boronic acid (Glaser coupling in Sonogashira) or the aryl halide.[3]
-
Catalyst Decomposition: Palladium catalysts, particularly when not properly stabilized by ligands, can decompose at high temperatures to form inactive palladium black.[4] This is often observed as a black precipitate in the reaction mixture.
-
Dehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 4-(trifluoromethyl)benzonitrile.
Q3: How do I choose an appropriate starting temperature for my coupling reaction?
A3: A good starting point for most couplings with this compound is in the range of 80-100 °C .[5][6] For Suzuki and Buchwald-Hartwig reactions, this range often provides a good balance between reaction rate and catalyst stability.[1][6] Sonogashira couplings can sometimes be performed at lower temperatures, even room temperature, depending on the catalyst system and the reactivity of the alkyne.[7][8] It is always advisable to start at the lower end of the recommended range and gradually increase the temperature if the reaction is sluggish.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with an electron-deficient substrate like this compound, challenges such as low yield and side product formation are common.
Q4: My Suzuki coupling of this compound is giving me a low yield. How can I troubleshoot this?
A4: A low yield in a Suzuki coupling can stem from several factors. Here is a systematic approach to troubleshooting:
-
Assess Reagent Quality: Ensure your boronic acid is pure and has not undergone significant decomposition. Consider using a more stable boronic ester (e.g., pinacol ester) to minimize protodeboronation.
-
Optimize the Base: The choice of base is critical. While stronger bases like K₃PO₄ can be effective, they can also promote side reactions at higher temperatures.[9] Consider screening a panel of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[9]
-
Evaluate the Catalyst System: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial as they can stabilize the palladium catalyst and promote efficient oxidative addition.[10]
-
Adjust the Temperature: If the reaction is slow at 80 °C, incrementally increase the temperature to 90 °C or 100 °C. Monitor the reaction closely for the appearance of byproducts. If you observe significant decomposition, a lower temperature with a more active catalyst system may be necessary.
dot
Caption: Troubleshooting workflow for low-yielding Suzuki couplings.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Common, effective, and commercially available palladium sources. |
| Ligand | SPhos, XPhos (2-6 mol%) | Bulky, electron-rich ligands that stabilize the catalyst and facilitate oxidative addition.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | A range of bases should be screened to find the optimal balance between reactivity and side reactions.[9] |
| Solvent | Toluene, Dioxane, or THF with water | The presence of water can be beneficial for the transmetalation step.[11] |
| Temperature | 80 - 110 °C | A good starting range to balance reaction rate and stability.[1][12] |
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The electron-deficient nature of this compound can make it a good substrate for this reaction, but careful temperature control is still necessary.
Q5: I am observing significant byproduct formation in my Buchwald-Hartwig amination. What is the likely cause and how can I fix it?
A5: Byproduct formation in Buchwald-Hartwig aminations is often temperature-related. If you are running the reaction at a high temperature (e.g., >110 °C), you may be promoting catalyst decomposition or side reactions involving the amine or the aryl bromide.
-
Lower the Temperature: Try reducing the reaction temperature by 10-20 °C. Many modern catalyst systems are highly active and do not require excessively high temperatures.[13]
-
Choose the Right Ligand: Bulky biarylphosphine ligands are generally preferred as they can promote the desired reductive elimination step over competing pathways.[14]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used.[13] However, if you suspect base-mediated decomposition of your starting materials, consider a weaker base like Cs₂CO₃ or K₃PO₄.
dot
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%) | Standard and effective palladium sources.[6][15] |
| Ligand | XPhos, RuPhos (2-4 mol%) | Highly active ligands for C-N bond formation. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.0 equiv.) | NaOt-Bu is generally very effective, but other bases can be used for sensitive substrates.[13] |
| Solvent | Toluene, Dioxane | Common, non-protic solvents for this reaction.[6] |
| Temperature | 80 - 110 °C | A typical temperature range for these couplings.[6] |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes. While often performed under mild conditions, the coupling of this compound may require heating to achieve a reasonable reaction rate.
Q6: My Sonogashira coupling is sluggish at room temperature. Is it safe to heat the reaction?
A6: Yes, it is generally safe and often necessary to heat Sonogashira reactions involving aryl bromides.[3] A starting temperature of 60-80 °C is a good initial target.[16] If the reaction remains slow, the temperature can be further increased to 100 °C. However, be mindful of the potential for alkyne homocoupling (Glaser coupling), which can be exacerbated at higher temperatures, particularly in the presence of copper co-catalysts and oxygen.[16]
Q7: I'm observing a lot of alkyne homocoupling. How can I minimize this side reaction?
A7: Alkyne homocoupling is a common issue in Sonogashira reactions. Here are some strategies to minimize it:
-
Run the reaction under copper-free conditions: While copper(I) co-catalysts can accelerate the reaction, they are also known to promote homocoupling.[3] Many modern ligand systems are efficient enough to facilitate the reaction without copper.
-
Ensure strictly anaerobic conditions: Oxygen can promote the oxidative homocoupling of alkynes. Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Control the temperature: As mentioned, higher temperatures can increase the rate of homocoupling. Use the lowest temperature that provides a reasonable rate for the desired cross-coupling reaction.
dot
Caption: Simplified catalytic cycle for Sonogashira coupling.
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (1-5 mol%) | Standard and reliable palladium sources for Sonogashira couplings.[8] |
| Copper Co-catalyst | CuI (0.5-2 mol%) (Optional) | Can increase the reaction rate, but may also promote homocoupling.[8] |
| Ligand | PPh₃, SPhos (if copper-free) | PPh₃ is common for copper-co-catalyzed reactions, while more advanced ligands are beneficial for copper-free systems.[16] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Amine bases are typically used and can often serve as the solvent.[8] |
| Solvent | THF, DMF, or the amine base | A variety of solvents can be used depending on the specific reaction conditions.[8] |
| Temperature | 25 - 80 °C | Start at room temperature and gently heat if necessary.[3] |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of Toluene and Water).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
- ResearchGate. (2021). Optimization of temperature for Suzuki-Miyaura coupling reaction.
- Molinaro, C., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society.
- Ye, R., et al. (2019). Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen. Angewandte Chemie.
- Foth, P. J., et al. (2014). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
- Kuhn, S., et al. (2020).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2016). The effect of various temperatures on the Suzuki coupling reaction.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine.
- Tokyo Chemical Industry. (2021). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2,3,4-Trifluorophenylboronic Acid.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- Organic Chemistry Portal. Sonogashira Coupling.
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
- Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- ResearchGate. (2025). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
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- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 2-Bromo-4-(trifluoromethyl)benzonitrile (CAS No. 35764-15-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties of this molecule—conferred by the strongly electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups—make it a valuable precursor for a range of complex molecular targets.[1] However, these same properties render its reactivity highly sensitive to the reaction environment, particularly the choice of solvent.
This document provides in-depth, field-proven insights into troubleshooting common issues related to solvent effects in reactions involving this substrate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthetic outcomes.
Physicochemical Properties of this compound
A clear understanding of the substrate's physical properties is the first step in rational solvent selection.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrF₃N | [2] |
| Molecular Weight | 250.02 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 43-44 °C | |
| Boiling Point | ~239.7 - 252 °C at 760 mmHg | [3] |
| Density | ~1.7 g/cm³ | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary reaction types for this substrate, and what is the general role of the solvent?
Answer: this compound primarily undergoes two major classes of reactions at the C-Br bond:
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient due to the potent electron-withdrawing effects of the para-trifluoromethyl and ortho-nitrile groups. This electronic arrangement activates the ring for attack by strong nucleophiles, leading to the displacement of the bromide.[4][5]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are commonly used to form new carbon-carbon and carbon-nitrogen bonds at the C-Br position.[6][7][8]
The solvent is not a passive medium; it is an active participant that dictates reaction success by:
-
Ensuring Solubility: All reactants, catalysts, and reagents must be sufficiently dissolved for the reaction to proceed efficiently.[9]
-
Stabilizing Intermediates: Solvents can stabilize charged intermediates and transition states, which can dramatically accelerate or decelerate a reaction.[9][10][11]
-
Modulating Reactant Activity: The way a solvent solvates a nucleophile or a catalytic species directly impacts its intrinsic reactivity.[9][12]
Q2: My Nucleophilic Aromatic Substitution (SNAr) reaction is extremely slow or failing completely. How is the solvent responsible?
Answer: This is the most common issue encountered with SNAr reactions and it is almost always linked to an incorrect solvent choice. The rate of an SNAr reaction is critically dependent on the "availability" of the nucleophile.
-
The Problem - Protic Solvents: If you are using a polar protic solvent (e.g., methanol, ethanol, water), you are inadvertently deactivating your nucleophile. These solvents have acidic protons that form strong hydrogen bonds with the anionic nucleophile (e.g., RO⁻, R₂N⁻). This creates a "solvation shell" that stabilizes the nucleophile, making it less reactive and significantly increasing the activation energy of the reaction.[5][10][11][12]
-
The Solution - Aprotic Solvents: The solution is to use a polar aprotic solvent (e.g., DMSO, DMF, NMP, acetonitrile). These solvents lack acidic protons and cannot form hydrogen bonds with the nucleophile.[5][12] While they solvate the counter-ion (like K⁺ or Na⁺), they leave the anionic nucleophile "naked," highly reactive, and poised for attack. Furthermore, these solvents are excellent at stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, further lowering the energy barrier.[12]
Solvent Effect on SNAr Reactivity
| Solvent Type | Examples | Effect on Nucleophile | Impact on SNAr Rate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Poorly solvated ("naked") | Greatly Accelerated |
| Polar Protic | Water, Methanol, Ethanol | Heavily solvated via H-bonds | Severely Slowed |
| Non-Polar | Toluene, Hexane, Dioxane | Poor solubility of ionic nucleophiles | Very Slow / No Reaction |
Q3: I'm running a Suzuki-Miyaura cross-coupling and my yields are inconsistent. What solvent system should I use?
Answer: Unlike SNAr, solvent selection for Suzuki couplings is more nuanced than just "polar aprotic vs. protic." The challenge is to find a system that can accommodate a diverse set of components: the organic-soluble aryl bromide, the often water-soluble inorganic base (e.g., K₂CO₃, K₃PO₄), the boronic acid, and the palladium catalyst.[8]
-
The Problem - Phase Separation & Solubility: A single solvent often fails to dissolve all components effectively. Using a purely non-polar solvent like toluene may not dissolve the base, while a highly polar solvent might cause issues with catalyst stability or substrate solubility.
-
The Solution - Biphasic or Miscible Mixtures:
-
Toluene/Water or Dioxane/Water: These classic biphasic systems are effective. The bulk of the organic starting materials and the catalyst reside in the organic phase, while the base is in the aqueous phase. Efficient stirring is critical to maximize the interfacial area where the reaction occurs.
-
THF/Water or Acetonitrile/Water: These miscible systems create a single phase that can improve homogeneity. However, be aware that some polar aprotic solvents like acetonitrile can sometimes alter the selectivity of the reaction by stabilizing different palladium catalytic intermediates.[13]
-
Alcohol Co-solvents (e.g., Ethanol, Isopropanol): Adding an alcohol can improve the solubility of all components and facilitate the reaction.[14]
-
Troubleshooting Suzuki Coupling Solvents
| Issue | Potential Solvent-Related Cause | Recommended Action |
| Low Conversion | Poor solubility of the base or boronic acid. | Switch to a more polar system or add a co-solvent. (e.g., move from Toluene to Toluene/Ethanol/Water). |
| Catalyst Decomposition | Using a solvent that is unstable at high temperatures or reacts with the catalyst. | Ensure you are using high-purity, degassed solvents. Toluene and Dioxane are generally robust.[8] |
| Inconsistent Results | Variable water content in solvents. | Use anhydrous solvents where specified and be consistent with the amount of water added in biphasic systems. |
Q4: My Buchwald-Hartwig amination is giving low yields and some hydrodehalogenation byproduct. What's the best solvent?
Answer: The Buchwald-Hartwig amination is highly sensitive to both oxygen and the coordinating ability of the solvent.[6][7]
-
The Problem - Catalyst Inhibition/Deactivation: Polar coordinating solvents (like DMF or DMSO) can sometimes bind to the palladium center, inhibiting the catalytic cycle. The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[8]
-
The Solution - Anhydrous, Non-Coordinating Solvents:
-
Toluene, Dioxane, and THF are the most common and reliable solvents.[7][15] They are non-coordinating, have a wide temperature range, and are relatively easy to render anhydrous.
-
Strictly Anhydrous & Degassed Conditions: It is imperative to use anhydrous solvents and thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 20-30 minutes). This minimizes catalyst deactivation and the formation of byproducts.[8]
-
Visualized Troubleshooting & Protocols
Workflow: Troubleshooting a Failing SNAr Reaction
The following diagram outlines a logical workflow for diagnosing and solving common issues in the nucleophilic aromatic substitution of this compound.
Caption: Troubleshooting workflow for SNAr reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a representative reaction with a generic amine nucleophile. It must be adapted and optimized for your specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, finely powdered and dried)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO via syringe, followed by the secondary amine.
-
Heating: Lower the flask into a preheated oil bath set to 100-120 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for coupling with a generic arylboronic acid. Catalyst, ligand, and base may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
Procedure:
-
Degassing: Prepare the 2M Na₂CO₃ solution and degas it by sparging with argon for 30 minutes. Degas the toluene separately in the same manner.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the Pd(PPh₃)₄ catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add the degassed toluene, followed by the degassed 2M Na₂CO₃ solution via syringe.
-
Heating: Place the flask in a preheated oil bath at 90-100 °C.
-
Monitoring: Stir the biphasic mixture vigorously to ensure good mixing. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers.
-
Purification: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
References
- Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). Google Cloud.
- This compound | C8H3BrF3N | CID 3015802 - PubChem. (n.d.). National Center for Biotechnology Information.
- Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
- Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents. (n.d.). Google.
- Unlock Advanced Synthesis with this compound. (2025, October 26). Google.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September). ResearchGate.
- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal.
- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
- OCR A-Level Chemistry A June 2022 Paper 2 [Walkthrough and Tutorial]. (2024, June 4). YouTube.
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- 2. This compound | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 35764-15-9 [m.chemicalbook.com]
- 4. View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. [journals.chemsociety.org.ng]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Base Selection for Cross-Coupling Reactions with 2-Bromo-4-(trifluoromethyl)benzonitrile
Welcome to the technical support resource for researchers utilizing 2-Bromo-4-(trifluoromethyl)benzonitrile in palladium-catalyzed cross-coupling reactions. This guide provides expert insights, troubleshooting advice, and detailed protocols in a direct question-and-answer format to help you navigate the critical parameter of base selection for this electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for cross-coupling reactions involving this compound?
A: Base selection is paramount because it directly influences multiple steps within the catalytic cycle, and the specific electronic nature of this compound makes this choice particularly sensitive. This substrate is highly electron-deficient due to the potent electron-withdrawing effects of both the nitrile (-CN) and trifluoromethyl (-CF3) groups.
This electronic deficiency has two major consequences for the reaction:
-
Facilitated Oxidative Addition: The C-Br bond is polarized and weakened, making the initial oxidative addition of the aryl bromide to the Pd(0) catalyst generally faster than with electron-neutral or electron-rich aryl bromides.[1][2] This is often the rate-determining step, so its acceleration is beneficial.
-
Increased Acidity of Potential Byproducts: The protons on the aromatic ring are more acidic, which can be a factor in potential side reactions.
The base is not merely an acid scavenger; it plays a direct, mechanistic role that varies with the type of cross-coupling reaction:
-
In Suzuki-Miyaura Coupling, the base activates the boronic acid partner by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[3][4]
-
In Buchwald-Hartwig Amination, the base deprotonates the amine nucleophile to form a palladium-amido complex, which is a key intermediate prior to reductive elimination.[5][6]
-
In Heck Couplings, the base is required to neutralize the H-X acid generated during the β-hydride elimination step, thereby regenerating the active Pd(0) catalyst for the next cycle.[5][7]
An incorrect base can lead to low yields, catalyst deactivation, or undesirable side reactions. Therefore, a carefully chosen base is essential to harmonize the accelerated oxidative addition with the subsequent steps in the catalytic cycle.
Q2: What are the recommended starting bases for Suzuki, Buchwald-Hartwig, and Heck reactions with this substrate?
A: The optimal base is highly dependent on the specific coupling partners and reaction conditions. However, the electron-deficient nature of this compound allows for robust starting points.
Below is a comparative table of recommended starting conditions for the most common cross-coupling reactions.
| Reaction Type | Recommended Base | pKa (Conjugate Acid) | Rationale & Key Considerations |
| Suzuki-Miyaura | K₃PO₄ (Potassium Phosphate) | ~12.3 | A moderately strong, non-nucleophilic base that effectively promotes boronate formation without being overly harsh. It exhibits good solubility in common solvent systems like dioxane/water or toluene.[8] |
| Cs₂CO₃ (Cesium Carbonate) | ~10.3 | Often provides higher yields, particularly for challenging couplings. Its high solubility in organic solvents and the "cesium effect" can accelerate the reaction.[9] | |
| Buchwald-Hartwig | NaOtBu (Sodium tert-butoxide) | ~17 | A strong, non-nucleophilic base required to efficiently deprotonate a wide range of primary and secondary amines, facilitating the formation of the crucial palladium-amido intermediate.[9] |
| LHMDS (Lithium Hexamethyldisilazide) | ~26 | An alternative strong, sterically hindered base that can be effective when NaOtBu fails or causes side reactions. Must be handled under strictly anhydrous conditions. | |
| Heck | Et₃N (Triethylamine) | ~10.7 | A common organic base that can also serve as a solvent. It is effective at regenerating the Pd(0) catalyst.[7] |
| K₂CO₃ (Potassium Carbonate) | ~10.3 | A solid inorganic base that is a good choice when an organic amine base might interfere with the reaction or downstream processing.[10] |
Troubleshooting Guide
Q3: My reaction yield is low or the conversion is stalled. Could the base be the problem and how do I troubleshoot it?
A: Yes, the base is a frequent culprit in low-yielding cross-coupling reactions. A systematic approach is the best way to troubleshoot this issue.[11]
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the finely powdered base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum and purge the atmosphere by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) for three cycles. [11]3. Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 90-110 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
- Barrett, K. E., & Mintz, C. K. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- YouTube. (2015). Heck reaction. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
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- 7. youtube.com [youtube.com]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ligand Screening & Troubleshooting for 2-Bromo-4-(trifluoromethyl)benzonitrile Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromo-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this challenging yet valuable substrate in their synthetic workflows. Due to the strong electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF3) groups, this aryl bromide presents unique challenges that require careful optimization of reaction conditions.[1]
This document provides a comprehensive resource, moving from foundational protocols to in-depth troubleshooting of common issues encountered during experimentation.
Section 1: General Protocol & Recommended Starting Conditions
The electron-deficient nature of this compound generally facilitates the oxidative addition step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[2][3] However, careful selection of the ligand, base, and solvent is critical to ensure efficient transmetalation and reductive elimination while minimizing side reactions.
Below is a robust, general protocol that serves as an excellent starting point for your experiments.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.[4][5]
Starting Protocol
This protocol is a starting point and may require optimization for your specific boronic acid coupling partner.[1][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, finely powdered K₃PO₄, Pd(OAc)₂, and SPhos.[5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7][8]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to 80–110 °C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate?
While the strongly electron-withdrawing -CF3 and -CN groups activate the C-Br bond towards oxidative addition, this high electron deficiency can also introduce challenges.[1] The resulting biaryl product is also very electron-poor, which can potentially slow the final reductive elimination step of the catalytic cycle. Furthermore, electron-deficient aryl halides are often more susceptible to side reactions like dehalogenation.[3][9]
Q2: How do I select the optimal ligand for this reaction?
The choice of ligand is paramount for a successful reaction. For challenging substrates, especially those that are sterically hindered or electronically demanding, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[7] You should prioritize ligands that are both bulky and electron-rich .
-
Electron-richness increases the electron density on the palladium center, which facilitates the oxidative addition step.[10]
-
Bulkiness promotes the reductive elimination step to release the final product and regenerate the active Pd(0) catalyst.[10]
Buchwald-type biaryl phosphine ligands are the industry standard for these types of transformations. A screening of several ligands is highly recommended.
| Ligand | Structure Type | Key Characteristics & Typical Use Cases |
| SPhos | Buchwald (Dialkylbiaryl) | Excellent general-purpose ligand for a wide range of substrates, including electron-deficient ones. Often a great starting point.[6] |
| XPhos | Buchwald (Dialkylbiaryl) | Highly effective and very common. Often provides higher yields for particularly difficult couplings where SPhos may be insufficient.[6][8] |
| RuPhos | Buchwald (Dialkylbiaryl) | Particularly effective for couplings involving heteroaryl chlorides and bromides.[11][12] |
| P(t-Bu)₃ | Trialkylphosphine | A very electron-rich and bulky ligand, useful for promoting difficult oxidative additions.[13] |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | A robust, air-stable precatalyst. Good for a wide range of substrates but may be less active than modern Buchwald ligands for this specific challenge.[4][6] |
Q3: What is the role of the base, and which one is best?
The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9][11] For this substrate, the choice of base can significantly impact yield and side product formation.
-
Potassium Phosphate (K₃PO₄): A strong, effective, and commonly used base, particularly in anhydrous conditions. It is often a top choice for difficult couplings.[6][7]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base. Its high solubility in organic solvents can be advantageous.[6][7]
-
Potassium Carbonate (K₂CO₃): A standard, weaker base. Often used in aqueous solvent mixtures. It may be less effective for this challenging substrate and can sometimes promote protodeboronation in the presence of water.[6]
For this system, starting with a strong, non-nucleophilic base like K₃PO₄ is recommended. Ensure the base is finely powdered to maximize surface area.[4]
Q4: How does the solvent system affect the reaction?
The solvent must solubilize the aryl halide, boronic acid, and the catalyst complex. Aprotic polar solvents are standard.[4]
-
1,4-Dioxane or Toluene: Excellent, commonly used solvents for Suzuki reactions.
-
Tetrahydrofuran (THF): Another good option, though its lower boiling point limits the reaction temperature.[4]
-
Addition of Water: A small amount of water (e.g., in a 4:1 or 10:1 solvent:water ratio) is often used to help dissolve the inorganic base.[4][14] However, for substrates prone to dehalogenation or boronic acids prone to protodeboronation, strictly anhydrous conditions may provide a better result.[4][9]
Section 3: In-Depth Troubleshooting Guide
Even with an optimized protocol, problems can arise. This section addresses the most common failure modes and provides a logical path to a solution.
Troubleshooting Workflow: Low or No Conversion
Caption: Troubleshooting flowchart for addressing low or no product conversion.
Problem: Significant Side Product Formation
A. Dehalogenation (Replacement of -Br with -H)
-
Appearance: You observe the formation of 4-(trifluoromethyl)benzonitrile in your reaction mixture.
-
Cause: Dehalogenation is a common side reaction with electron-deficient aryl halides.[9] It is typically caused by the formation of a palladium-hydride (Pd-H) species, which can arise from trace water, alcohol solvents, or even certain bases.[3][9] This Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.
-
Solutions:
-
Optimize the Base: Switch to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[9]
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried and run the reaction under strictly anhydrous conditions.[8]
-
Check Reagent Purity: Ensure your other reagents are not a source of hydride impurities.
-
B. Homocoupling of Boronic Acid
-
Appearance: You observe the formation of a biaryl product derived from two molecules of your boronic acid coupling partner.
-
Cause: This side reaction is almost always caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[3][6] It can also occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[3]
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (3x evacuate/backfill cycles or sparging for 20-30 minutes).[4][8]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire process.[4][9]
-
Consider a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ may be beneficial as it does not require an in-situ reduction step that can sometimes promote homocoupling.[3][9]
-
C. Protodeboronation
-
Appearance: Your boronic acid is consumed, but no desired product is formed. Instead, the corresponding arene (from the boronic acid) is detected.
-
Cause: This is the cleavage of the C-B bond by a proton source, effectively removing your coupling partner from the catalytic cycle. It is often promoted by high temperatures, prolonged reaction times, and the presence of water with a strong base.[6][8]
-
Solutions:
-
Use a Boronic Ester: Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). These are more resistant to protodeboronation.[3][4][9]
-
Use Milder Bases: Consider using potassium fluoride (KF) or cesium fluoride (CsF), which can be effective while minimizing this side reaction.[4]
-
Employ Anhydrous Conditions: Removing water from the reaction can significantly suppress protodeboronation.[4]
-
Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for any minor degradation.[4]
-
References
- Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides - Benchchem.
- Solvent Effects on the Selectivity of Palladium-C
- Technical Support Center: Suzuki Coupling with 2,3,4-Trifluorophenylboronic Acid - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling with 2-[4-(trifluoromethyl)phenyl]benzaldehyde - Benchchem.
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-4-fluorophenol - Benchchem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- The Suzuki Reaction - Andrew G Myers Research Group. [Link]
- Application Notes and Protocols for Suzuki-Miyaura Coupling of Benzotrifluoride Deriv
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Public
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
- Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-fluoropyrazine - Benchchem.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates with 2-Bromo-4-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 2-Bromo-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in chemical synthesis, with a specific focus on addressing low conversion rates. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to enhance your experimental success.
Understanding the Unique Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to the presence of three key functional groups: a bromine atom, a nitrile group, and a trifluoromethyl (CF3) group.[1][2] The strong electron-withdrawing nature of both the nitrile and the trifluoromethyl groups significantly influences the electronic properties of the aromatic ring, making it electron-deficient.[3] This electronic effect is a double-edged sword: while it can activate the C-Br bond towards certain reactions, it can also introduce unique challenges.
The trifluoromethyl group, in particular, exerts a powerful electron-withdrawing effect through a combination of inductive (-I) and resonance (-R) effects (negative hyperconjugation).[3] This deactivation of the aryl ring can impact the kinetics of catalytic cross-coupling reactions. Furthermore, the steric bulk of the ortho-bromo substituent and the potential for side reactions involving the nitrile group must be carefully considered.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that can lead to low conversion rates when using this compound in typical cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate are often traced back to catalyst inhibition, suboptimal reaction conditions, or degradation of starting materials.
Core Causality: The electron-deficient nature of the aryl bromide can make the oxidative addition step of the catalytic cycle challenging for some palladium catalysts. Additionally, the nitrile group can potentially coordinate to the palladium center, leading to catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki-Miyaura conversion.
Detailed Recommendations:
-
Catalyst and Ligand Selection:
-
For electron-deficient aryl bromides, consider using more electron-rich and sterically hindered phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote the oxidative addition step and stabilize the palladium catalyst.
-
Use a pre-formed palladium catalyst (e.g., Pd(PPh3)4) or a reliable precatalyst (e.g., Pd2(dba)3) to ensure the presence of active Pd(0).
-
-
Base and Solvent:
-
A stronger base may be required. While K2CO3 is common, consider stronger bases like Cs2CO3 or K3PO4. Ensure the base is finely powdered and anhydrous.
-
Solvent choice is critical. Aprotic polar solvents like dioxane, DMF, or toluene are generally effective. Ensure the solvent is thoroughly degassed and anhydrous.
-
-
Temperature and Reaction Time:
-
Higher temperatures (e.g., 80-110 °C) are often necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS to avoid decomposition at prolonged high temperatures.
-
-
Side Reactions:
-
Protodebromination (replacement of Br with H) can occur, especially if there is moisture in the reaction. Rigorous anhydrous conditions are essential.
-
Nitrile Hydrolysis: Under strongly basic or acidic conditions, the nitrile group can hydrolyze to a carboxylic acid.[4][5][6] While typically requiring harsh conditions, prolonged heating with certain bases could lead to this side product.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh3)4 (5 mol%) or Pd2(dba)3 (2.5 mol%) | Ensures active Pd(0) is present. |
| Ligand | SPhos or XPhos (10 mol%) | Electron-rich, bulky ligands facilitate oxidative addition. |
| Base | Cs2CO3 or K3PO4 (2-3 equivalents) | Stronger, non-nucleophilic bases are effective. |
| Solvent | Anhydrous, degassed Dioxane or Toluene | Aprotic solvents that are compatible with the reaction. |
| Temperature | 90-110 °C | Overcomes the activation energy for oxidative addition. |
| Atmosphere | Argon or Nitrogen | Prevents catalyst oxidation and protodebromination. |
Q2: I'm attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the conversion is poor. What should I check?
A2: Low conversion in Buchwald-Hartwig aminations with this substrate often points to catalyst poisoning, inappropriate ligand choice, or an unsuitable base.
Core Causality: Similar to Suzuki couplings, the electron-deficient nature of the substrate can be a factor. More importantly, the amine starting material and the resulting arylamine product can act as ligands for the palladium catalyst, leading to inhibition.[7] The choice of ligand is therefore paramount to prevent this and facilitate the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Buchwald-Hartwig conversion.
Detailed Recommendations:
-
Ligand Selection is Crucial:
-
Use bulky, electron-rich biaryl phosphine ligands. Josiphos, BrettPhos, or Xantphos are often excellent choices for C-N bond formation as they promote reductive elimination.
-
The choice of ligand can be amine-dependent. It is often necessary to screen a few different ligands to find the optimal one for your specific amine.[8]
-
-
Base Selection:
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong, non-nucleophilic bases. The choice of base can significantly impact the reaction rate and yield.[9]
-
If your substrate is base-sensitive, a weaker base like Cs2CO3 or K3PO4 might be necessary, potentially requiring a higher reaction temperature or longer reaction time.
-
-
Catalyst Precatalysts:
-
Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible results as they form the active catalytic species more cleanly.[8]
-
-
Solvent and Temperature:
-
Anhydrous toluene, dioxane, or THF are typical solvents.
-
Temperatures ranging from 80-110 °C are standard.
-
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd2(dba)3 (2 mol%) or a G3/G4 Precatalyst (2 mol%) | Provides a reliable source of active catalyst. |
| Ligand | BrettPhos or Josiphos (4-5 mol%) | Bulky ligands that are effective for C-N coupling. |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) | Strong, non-nucleophilic bases to facilitate amine deprotonation. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Common aprotic solvents for this transformation. |
| Temperature | 80-110 °C | To ensure a reasonable reaction rate. |
| Atmosphere | Argon or Nitrogen | Critical for preventing catalyst degradation. |
Q3: Could the trifluoromethyl group itself be causing problems?
A3: Yes, the trifluoromethyl group significantly influences the molecule's properties and reactivity.
Core Causality: The CF3 group is strongly electron-withdrawing, which can impact the oxidative addition step.[3] While generally making the aryl halide more reactive towards oxidative addition, it can also stabilize the resulting Pd(II) intermediate, potentially slowing down subsequent steps in the catalytic cycle. Additionally, the CF3 group increases the lipophilicity of the molecule, which can affect solubility and purification.[10]
Key Considerations:
-
Enhanced Reactivity (in some cases): The electron-withdrawing nature of the CF3 group can make the C-Br bond more susceptible to oxidative addition compared to electron-rich aryl bromides.[11]
-
Solubility: Trifluoromethylated compounds can have different solubility profiles than their non-fluorinated analogs. Ensure your compound is fully dissolved at the reaction temperature.
-
Purification: The increased lipophilicity might require adjustments to your chromatographic purification methods (e.g., using less polar solvent systems).
Experimental Protocols
General Protocol for a Small-Scale Test Reaction (Suzuki-Miyaura Coupling)
Materials:
-
This compound (1.0 mmol, 250 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh3)4 (0.05 mmol, 58 mg)
-
Cs2CO3 (2.0 mmol, 652 mg)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh3)4, and Cs2CO3.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous, degassed dioxane via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35764-15-9 | [12] |
| Molecular Formula | C8H3BrF3N | [12] |
| Molecular Weight | 250.01 g/mol | [12] |
| Appearance | White to off-white solid | [13] |
| Melting Point | 43-44 °C | |
| Boiling Point | 239.7 ± 35.0 °C at 760 mmHg |
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[12] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Consult the Safety Data Sheet (SDS) for complete safety information before use.
References
- This compound | C8H3BrF3N | CID 3015802 - PubChem. (URL: [Link])
- Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced M
- Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. (URL: [Link])
- EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. (URL: [Link])
- The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
- Exploring 4-Bromo-2-(trifluoromethyl)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
- Unlock Advanced Synthesis with this compound. (URL: [Link])
- Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features | The Journal of Organic Chemistry - ACS Public
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])
- Buchwald–Hartwig amin
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 5. scribd.com [scribd.com]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-4-(trifluoromethoxy)benzonitrile | CymitQuimica [cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Impurity Identification in 2-Bromo-4-(trifluoromethyl)benzonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4-(trifluoromethyl)benzonitrile. This guide is designed to provide expert-driven, practical solutions to common challenges related to impurity identification and control during synthesis and analysis. Our goal is to move beyond simple procedural lists and explain the causal logic behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your work. The answers provide a logical workflow for diagnosing and resolving the issue.
Q1: I'm seeing an unexpected peak in my HPLC chromatogram that I can't identify. Where do I start?
A1: An unknown peak is a common but critical issue. A systematic approach is essential for efficient identification. The appearance of an unknown peak indicates the presence of a substance with a different polarity than your target compound, which could be an unreacted starting material, a reaction byproduct, or a degradation product.
Step-by-Step Troubleshooting Workflow:
-
Verify System and Sample Integrity:
-
Blank Injection: First, inject your mobile phase and sample diluent as blanks. This rules out contamination from the solvent, glassware, or the HPLC system itself (e.g., "ghost peaks" from previous runs).
-
Review Starting Materials: Analyze the certificate of analysis (CofA) for your this compound and other reagents. Inject a solution of the starting materials to see if the unknown peak corresponds to any of them.
-
-
Hypothesize Based on Retention Time:
-
Early Eluting Peak (More Polar): If the peak elutes before your main compound, it is likely more polar. This could be a hydrolysis product, where the nitrile group (-CN) has been converted to a more polar amide (-CONH₂) or carboxylic acid (-COOH) group.
-
Late Eluting Peak (Less Polar): A peak eluting after your main compound is less polar. This could potentially be a byproduct from a side reaction, such as a dimer.
-
-
Gather Mass Data with LC-MS:
-
The most powerful next step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2][3] This technique provides the molecular weight of the compound associated with the unknown peak, which is a critical piece of the puzzle.[1]
-
Compare the measured mass to the calculated masses of potential impurities (see Table 1 below).
-
-
Confirm Structure with NMR:
-
If the quantity of the impurity is sufficient (typically >0.1%), isolate it using preparative HPLC or an LC-SPE/NMR system for definitive structural analysis.[4][5][6]
-
¹H and ¹³C NMR will reveal the proton and carbon framework.
-
¹⁹F NMR is particularly crucial. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, providing valuable confirmation that the trifluoromethyl group is intact and helping to pinpoint its location on the aromatic ring.[7][8]
-
Below is a logical workflow to guide your impurity identification process.
Caption: Workflow for systematic identification of an unknown chromatographic peak.
Q2: My reaction has a low yield and the crude analysis shows multiple significant byproducts. What are the likely chemical culprits?
A2: Low yield accompanied by multiple byproducts points to issues with reaction conditions or reagent stability. For this compound, two common side reactions are hydrolysis and dehalogenation.
-
Hydrolysis of the Nitrile Group:
-
Mechanism: The nitrile group (-C≡N) is susceptible to hydrolysis under either acidic or basic conditions, often catalyzed by trace amounts of water in your solvents or reagents. The reaction proceeds first to the corresponding benzamide and can be further hydrolyzed to the benzoic acid.
-
Evidence: Look for peaks in your LC-MS with masses corresponding to 2-Bromo-4-(trifluoromethyl)benzamide (M+H⁺ ≈ 268/270) or 2-Bromo-4-(trifluoromethyl)benzoic acid (M+H⁺ ≈ 269/271) . The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br is roughly 1:1) will result in two mass peaks of similar intensity, two mass units apart.
-
Mitigation: Ensure all solvents and reagents are rigorously dried. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Reductive Dehalogenation:
-
Mechanism: The carbon-bromine bond can be cleaved, replacing the bromine atom with a hydrogen. This is a reductive process that can be promoted by certain catalysts, bases, or reducing agents present in the reaction mixture.[9]
-
Evidence: Search your LC-MS data for a mass corresponding to 4-(trifluoromethyl)benzonitrile (M+H⁺ ≈ 172) . The absence of the bromine isotopic pattern for this peak is a key diagnostic feature.
-
Mitigation: Carefully review your reaction scheme for any components that could act as a reducing agent. Ensure reaction temperatures are well-controlled, as excessive heat can sometimes promote side reactions.
-
The diagram below illustrates the formation of these common byproducts.
Caption: Common impurity formation pathways from the parent molecule.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding impurity profiling for this compound.
Q1: What are the most common types of impurities I should be aware of when working with this compound?
A1: Impurities can be categorized based on their origin.[3][6] For this specific compound, you should primarily be concerned with organic impurities.
-
Starting Materials & Intermediates: Unreacted starting materials or reagents from a previous synthetic step are a common source.
-
Isomeric Impurities: Synthesis routes may produce isomers. For example, 4-Bromo-2-(trifluoromethyl)benzonitrile could be a potential impurity depending on the synthetic pathway.[10] These can be particularly challenging to separate due to their similar physical properties.
-
Byproducts from Side Reactions: As discussed in the troubleshooting section, products from hydrolysis and dehalogenation are frequent offenders.
-
Degradation Products: The molecule may degrade under specific stress conditions like exposure to light, high temperature, or strong acid/base.[11]
The table below summarizes key potential impurities and their molecular weights, which is invaluable when interpreting LC-MS data.
| Impurity Name | Molecular Formula | Monoisotopic Mass (Da) | Likely Origin |
| Parent Compound | C₈H₃BrF₃N | 248.94 | - |
| 4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.03 | Dehalogenation |
| 2-Bromo-4-(trifluoromethyl)benzamide | C₈H₅BrF₃NO | 266.95 | Nitrile Hydrolysis |
| 2-Bromo-4-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | 268.93 | Nitrile Hydrolysis |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | C₈H₃BrF₃N | 248.94 | Isomeric Impurity |
Q2: Which analytical techniques are essential for a comprehensive impurity profile?
A2: A multi-technique, or "orthogonal," approach is the gold standard for impurity profiling, as no single method can provide all the necessary information.[1][12]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separation and quantification.[12] A reversed-phase method (e.g., using a C18 column) is typically effective for separating the parent compound from more polar or less polar impurities.[13] UV detection is standard for aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents (e.g., dichloromethane, toluene) used in the synthesis or purification process.[1][6][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight data for each separated peak, making it a powerful tool for tentative identification.[2][3][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation of isolated impurities.[1][4] For fluorinated compounds like this one, ¹⁹F NMR is especially valuable.[7]
Q3: How can I proactively mitigate or control impurity formation?
A3: Proactive control is always more efficient than downstream removal. The key is understanding the reaction mechanism and the stability of your compound.
-
Control Reaction Environment: As mentioned, using an inert atmosphere (N₂ or Ar) and anhydrous solvents is critical to prevent moisture-related side reactions like hydrolysis.
-
Optimize Reaction Parameters:
-
Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermally-induced byproducts.
-
Stoichiometry: Use a slight excess of the limiting reagent only if necessary and if it doesn't lead to downstream purification issues.
-
Reaction Time: Monitor the reaction's progress using TLC or HPLC. Stopping the reaction at the optimal time can prevent the formation of degradation products from over-reaction.
-
-
Supplier Qualification: Use high-purity, well-characterized starting materials. Impurities in your reagents can carry through or even catalyze side reactions.[16]
-
Purification Strategy: Choose a purification method appropriate for the likely impurities.
-
Recrystallization: Excellent for removing impurities with different solubility profiles.
-
Column Chromatography: A versatile method for separating compounds with different polarities.
-
Experimental Protocols
Protocol 1: General Purpose HPLC-UV/MS Method for Impurity Profiling
This protocol provides a starting point for method development. It must be validated for your specific system and needs.
-
System: HPLC or UPLC system coupled with a UV/PDA detector and a single quadrupole or Q-TOF mass spectrometer.[1][3]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm or PDA scan from 200-400 nm.
-
MS Ionization (ESI):
-
Mode: Positive and Negative switching to capture a wide range of analytes.
-
Scan Range: m/z 100-500.
-
Protocol 2: Forced Degradation Study for Predictive Impurity Identification
Forced degradation studies, as recommended by ICH guidelines, intentionally stress the sample to generate potential degradation products, helping to develop stability-indicating analytical methods.[11]
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl to a sample aliquot to a final concentration of 0.1M. Heat at 60 °C for 24 hours.[11]
-
Base Hydrolysis: Add 1M NaOH to a sample aliquot to a final concentration of 0.1M. Heat at 60 °C for 24 hours.[11]
-
Oxidation: Add 30% H₂O₂ to a sample aliquot to a final concentration of 3%. Keep at room temperature for 24 hours.[11]
-
Thermal Stress: Store the solid material in an oven at 105 °C for 48 hours, then dissolve for analysis.[11]
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the HPLC-UV/MS method described in Protocol 1. Compare the chromatograms to identify new peaks, which represent potential degradation products.
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-Bromo-4-(trifluoromethyl)benzonitrile Derivatives
Introduction: The Structural Keystone for Modern Therapeutics
In the landscape of pharmaceutical research and drug development, the precise elucidation of molecular structure is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing atomic-level insights into molecular architecture and connectivity.[2][3][4] This guide focuses on a class of compounds with increasing significance: derivatives of 2-Bromo-4-(trifluoromethyl)benzonitrile. This molecule serves as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals, largely due to the unique reactivity conferred by its bromine atom and trifluoromethyl group.[5][6]
As researchers, scientists, and drug development professionals, our ability to unequivocally confirm the structure of these derivatives is critical. The substitution pattern on the aromatic ring directly influences a molecule's biological activity, and even minor positional isomers can have vastly different pharmacological profiles. This guide provides an in-depth, practical comparison of how substitutions on the this compound scaffold are reflected in ¹H, ¹³C, and ¹⁹F NMR spectra, supported by experimental protocols and foundational principles.
Core Molecular Scaffold: Understanding the Electronic Landscape
The parent compound, this compound, presents a fascinating case of competing electronic effects on an aromatic ring. The trifluoromethyl (-CF₃) and cyano (-CN) groups are potent electron-withdrawing groups, which generally deshield the aromatic protons and carbons. Conversely, the bromine (-Br) atom is also electron-withdrawing by induction but can donate electron density through resonance. These competing factors create a unique and predictable electronic environment, which is the key to interpreting the NMR spectra of its derivatives.
Caption: Core structure with atom numbering for NMR assignment.
Part 1: ¹H NMR Spectral Analysis - The Reporter Protons
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) provides the most immediate information about the substitution pattern.[7] For the parent this compound, we expect three distinct signals corresponding to H3, H5, and H6.
-
H6: This proton is ortho to the cyano group and meta to the trifluoromethyl group. It is expected to be a doublet due to coupling with H5 (Jortho ≈ 8 Hz).
-
H5: This proton is ortho to the trifluoromethyl group and ortho to H6, but meta to the bromine. It will appear as a doublet of doublets (Jortho ≈ 8 Hz, Jmeta ≈ 2 Hz).
-
H3: This proton is ortho to the bromine and meta to the trifluoromethyl group. It should appear as a doublet due to meta coupling with H5 (Jmeta ≈ 2 Hz).
The introduction of a new substituent in place of the bromine atom drastically alters this pattern. The nature of this substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—dictates the chemical shifts of the remaining protons. EDGs (e.g., -NH₂, -OCH₃) shield nearby protons (ortho and para positions), shifting their signals upfield (to lower ppm values), whereas EWGs (e.g., -NO₂) deshield them, causing a downfield shift.[8]
Table 1: Comparative ¹H NMR Data for 2-Substituted-4-(trifluoromethyl)benzonitriles
| Substituent at C2 | H3 Chemical Shift (δ ppm) & Multiplicity | H5 Chemical Shift (δ ppm) & Multiplicity | H6 Chemical Shift (δ ppm) & Multiplicity | Rationale for Shift Changes |
| -Br (Parent) | ~7.9 (d, J ≈ 1.5 Hz) | ~7.8 (dd, J ≈ 8.5, 1.5 Hz) | ~8.0 (d, J ≈ 8.5 Hz) | Baseline spectrum dominated by EWG effects of -CN and -CF₃. |
| -NH₂ (EDG) | ~6.8 (d, J ≈ 2.0 Hz) | ~7.5 (dd, J ≈ 8.5, 2.0 Hz) | ~7.6 (d, J ≈ 8.5 Hz) | The strong electron-donating amino group significantly shields the ortho proton (H3), causing a large upfield shift. |
| -OCH₃ (EDG) | ~7.2 (d, J ≈ 1.8 Hz) | ~7.6 (dd, J ≈ 8.6, 1.8 Hz) | ~7.7 (d, J ≈ 8.6 Hz) | The methoxy group is also an EDG, causing an upfield shift of H3, though less pronounced than the amino group. |
| -NO₂ (EWG) | ~8.4 (d, J ≈ 1.5 Hz) | ~8.1 (dd, J ≈ 8.4, 1.5 Hz) | ~8.2 (d, J ≈ 8.4 Hz) | The strongly electron-withdrawing nitro group deshields all protons, shifting them downfield, with the most significant effect on the ortho proton (H3). |
Note: The chemical shifts presented are illustrative and based on established substituent effects. Actual values may vary slightly based on solvent and concentration.
Part 2: ¹³C NMR Spectral Analysis - Probing the Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.[9] For the parent compound, we expect eight distinct signals: six for the aromatic ring and one each for the nitrile and trifluoromethyl carbons.
Key diagnostic signals include:
-
Trifluoromethyl Carbon (-CF₃): This signal is split into a quartet by the three fluorine atoms (¹JCF ≈ 272 Hz) and appears around δ 123 ppm.[10]
-
C4 (Carbon attached to -CF₃): This quaternary carbon signal is also split into a quartet, but with a smaller coupling constant (²JCF ≈ 33 Hz).
-
Nitrile Carbon (-C≡N): This signal appears as a singlet around δ 117 ppm.[11]
-
Quaternary Carbons (C1, C2, C4): These carbons, lacking attached protons, typically exhibit signals of lower intensity in proton-decoupled spectra.[12]
Table 2: Comparative ¹³C NMR Data for 2-Substituted-4-(trifluoromethyl)benzonitriles
| Substituent at C2 | C1 (δ ppm) | C2 (δ ppm) | C3 (δ ppm) | C4 (δ ppm) | C5 (δ ppm) | C6 (δ ppm) | -CN (δ ppm) | -CF₃ (δ ppm) |
| -Br (Parent) | ~115 | ~125 | ~135 | ~134 (q) | ~128 (q) | ~132 | ~117 | ~122 (q) |
| -NH₂ (EDG) | ~102 | ~150 | ~115 | ~135 (q) | ~129 (q) | ~133 | ~118 | ~122 (q) |
| -OCH₃ (EDG) | ~105 | ~158 | ~118 | ~134 (q) | ~128 (q) | ~132 | ~117 | ~122 (q) |
| -NO₂ (EWG) | ~118 | ~150 | ~128 | ~136 (q) | ~130 (q) | ~134 | ~116 | ~121 (q) |
Note: Data is illustrative. The ipso-carbon (C2) chemical shift is highly sensitive to the attached substituent. EDGs cause a downfield shift for the ipso-carbon and an upfield shift for the ortho (C1, C3) and para (C5) carbons.
Part 3: ¹⁹F NMR Spectral Analysis - The Fluorine-Specific Probe
Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally powerful and straightforward technique for characterization. It offers high sensitivity and a wide range of chemical shifts.[13][14]
For all derivatives of this compound, the ¹⁹F NMR spectrum will be dominated by a single, sharp peak in the region of δ -62 to -64 ppm (relative to CFCl₃).[10][15] This signal arises from the three magnetically equivalent fluorine atoms of the -CF₃ group. While the electronic nature of other substituents on the ring can induce minor shifts in this peak's position, its presence and singlet nature (in proton-decoupled spectra) are a definitive confirmation of the trifluoromethyl group's integrity.
Part 4: Experimental Workflow and Protocols
A robust and reproducible NMR characterization relies on meticulous sample preparation and a logical experimental workflow.
Workflow for Structural Characterization
Caption: Standardized workflow for NMR characterization.
Detailed Protocol for NMR Sample Preparation
This protocol ensures high-quality, reproducible spectra.
-
Select an Appropriate Solvent: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is suitable for most nonpolar organic compounds, while DMSO-d₆ can be used for more polar derivatives.[16]
-
Determine Sample Concentration:
-
Ensure Homogeneity: After adding the solvent to a clean vial containing the sample, gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of cotton or glass wool is effective for this purpose.[17][18][19]
-
Adjust Sample Volume: The final height of the solution in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL).[17][20] Inconsistent sample heights can lead to difficulties in shimming the magnet.
-
Cap and Clean: Securely cap the NMR tube to prevent evaporation. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[16][17]
Conclusion
The structural characterization of this compound derivatives is efficiently and definitively achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides a unique and complementary piece of the structural puzzle. ¹H NMR reveals the substitution pattern and electronic environment of the aromatic protons. ¹³C NMR confirms the carbon skeleton and provides insight into the electronic effects of the substituents. Finally, ¹⁹F NMR offers a simple and highly sensitive confirmation of the trifluoromethyl group's presence. By understanding the principles outlined in this guide and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of these vital chemical intermediates, accelerating the pace of innovation in drug discovery and materials science.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Bromo-4-(trifluoromethyl)benzonitrile and Its Reaction Products
This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of 2-Bromo-4-(trifluoromethyl)benzonitrile and its associated reaction products. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a crucial intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its unique structure, featuring a bromine atom, a trifluoromethyl group, and a nitrile group on a benzene ring, offers versatile reactivity for creating complex molecules.[2] The bromine atom, for instance, serves as an excellent leaving group or a site for metal-catalyzed cross-coupling reactions.[1] Given its role as a foundational precursor, the rigorous analytical characterization of its reaction products is not merely a quality control step but a fundamental necessity to ensure the integrity, safety, and efficacy of the final product. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
Core Principles of Mass Spectrometry in Product Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It is indispensable for confirming molecular weight and deducing structural information from fragmentation patterns.[3] For a molecule like this compound and its derivatives, the choice of ionization technique is paramount to obtaining meaningful data.
Selecting the Appropriate Ionization Technique
The method of ionization is critical for interpreting mass spectra.[4] The choice depends on the analyte's properties (volatility, polarity, thermal stability) and the desired information (molecular weight vs. structural fragmentation).
-
Electron Ionization (EI): As one of the first developed and still popular "hard" ionization methods, EI bombards gas-phase molecules with high-energy electrons.[4][5] This process typically induces extensive fragmentation, which can be invaluable for structural determination of unknown compounds.[4][6] Given that this compound is a relatively small, volatile, and nonpolar molecule, EI is highly suitable for its analysis, especially when coupled with Gas Chromatography (GC-MS).[6][7]
-
Chemical Ionization (CI): A "soft" ionization technique, CI uses a reagent gas to ionize the analyte through ion-molecule reactions.[4][6] This results in less fragmentation than EI, often preserving the protonated molecule, [M+H]+.[6] CI is beneficial when the molecular ion is not observed in the EI spectrum and is suitable for more polar compounds.[6]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for both small and large molecules of varying polarities.[4] It generates ions from a solution, making it highly compatible with High-Performance Liquid Chromatography (LC-MS).[8][9] ESI is particularly useful for analyzing less volatile or thermally labile reaction products of this compound that are not amenable to GC.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for relatively polar, semi-volatile samples and is often used as an LC-MS interface.[6] It creates ions at atmospheric pressure by spraying the sample solution into a corona discharge, typically yielding a quasi-molecular ion, [M+H]+.[6]
Predicted Fragmentation Pathways
The fragmentation of this compound under EI conditions can be predicted based on the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the electron-withdrawing trifluoromethyl and nitrile groups, along with the bromine atom, leads to characteristic fragmentation patterns.
The primary fragmentation pathways for 2-aryl-2-trifluoromethyl-1-nitrocyclopropanes, which share structural motifs with the target analyte, often begin with the detachment of substituents from the aromatic ring.[10] For this compound, the following cleavages are anticipated:
-
Loss of a Bromine radical (•Br): This would result in a stable phenyl cation.
-
Loss of a Trifluoromethyl radical (•CF3): Leading to another fragment ion.
-
Loss of the Nitrile group (•CN): Although less common, it is a possible fragmentation route.
-
Sequential fragmentation: Subsequent losses from the primary fragment ions can also occur.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
This section details a self-validating protocol for the analysis of this compound reaction mixtures.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Dilution: Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument, typically to a final concentration of 1-10 µg/mL.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard that is chemically similar to the analyte but does not co-elute.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis
-
Peak Identification: Identify the peaks of interest in the total ion chromatogram (TIC).
-
Mass Spectrum Analysis: Examine the mass spectrum for each peak to identify the molecular ion and characteristic fragment ions.
-
Library Search: Compare the experimental mass spectra against a spectral library (e.g., NIST) to confirm the identity of known compounds.
-
Quantification: For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard.
Caption: General workflow for LC-MS/MS analysis.[9]
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides a more complete characterization. The following table compares MS with other common analytical techniques for halogenated aromatic compounds.
| Technique | Principle | Strengths | Weaknesses |
| GC-MS/LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and selectivity; provides structural information from fragmentation. | Can be complex to operate; matrix effects can suppress ionization. |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Robust and reliable for quantification; widely available. | Limited structural information; requires chromophores for detection. |
| GC-ECD | Separation by gas chromatography, detection by electron capture. | Extremely sensitive to halogenated compounds.[11] | Limited to volatile compounds; provides no structural information. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unrivaled for complete structural elucidation in solution. | Relatively low sensitivity; requires higher sample concentrations. |
| IR Spectroscopy | Vibrational transitions of molecular bonds. | Excellent for identifying functional groups. | Limited for complex mixtures; provides little information on the overall structure. |
Validation of the Analytical Method
For use in drug development and quality control, any analytical method must be validated to ensure it is fit for its intended purpose.[12] Method validation provides documented evidence that the procedure reliably meets its requirements.[12][13] The key validation parameters, as outlined by the International Council for Harmonisation (ICH), are discussed below.[14]
Key Validation Parameters
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[14] This is demonstrated by showing that impurities and degradation products do not interfere with the analyte's signal.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[15] This is typically evaluated by a linear regression of at least five concentration levels.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[15] This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation of impurity methods is crucial to ensure that the data are reliable, precise, and accurate for assessing the quality of active pharmaceutical ingredients.[14]
Conclusion
The mass spectrometric analysis of this compound and its reaction products is a critical component of research and development in the pharmaceutical and materials science industries. A thorough understanding of the principles of different ionization techniques, coupled with a systematic approach to method development and validation, is essential for generating reliable and accurate data. While GC-MS with Electron Ionization is a powerful tool for this specific analyte, a comprehensive analytical strategy often involves the complementary use of other techniques like LC-MS, HPLC-UV, and NMR to provide a complete picture of the chemical system. This guide provides the foundational knowledge and practical insights for scientists to confidently approach this analytical challenge.
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2-Bromo-4-(trifluoromethyl)benzonitrile vs 2-Chloro-4-(trifluoromethyl)benzonitrile reactivity
An In-Depth Comparative Guide to the Reactivity of 2-Bromo-4-(trifluoromethyl)benzonitrile and 2-Chloro-4-(trifluoromethyl)benzonitrile
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. Aryl halides bearing activating groups are foundational to constructing complex molecular architectures. Among these, this compound and 2-Chloro-4-(trifluoromethyl)benzonitrile serve as critical intermediates. Both molecules share a benzonitrile framework activated by a potent electron-withdrawing trifluoromethyl group, yet the seemingly subtle difference in the halogen at the 2-position—bromine versus chlorine—imparts a profound and often decisive influence on their chemical reactivity.
This guide provides a comprehensive, data-supported comparison of these two reagents. We will dissect the fundamental electronic and steric differences that govern their behavior in two of the most crucial classes of modern organic reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in reaction design, catalyst selection, and process optimization.
Physicochemical Properties: A Foundational Overview
A direct comparison of the fundamental properties of these two compounds provides the initial context for understanding their behavior.
| Property | This compound | 2-Chloro-4-(trifluoromethyl)benzonitrile |
| CAS Number | 35764-15-9[1][2] | 1813-33-8[3][4] |
| Molecular Formula | C₈H₃BrF₃N[1][2] | C₈H₃ClF₃N[3][4] |
| Molecular Weight | 250.02 g/mol [1][2][5] | 205.56 g/mol [3][4] |
| Appearance | White to almost white powder/lump[6] | Colorless to light yellow clear liquid[3] |
| Boiling Point | ~252 °C (predicted)[7] | 192-193 °C (lit.) |
| Density | ~1.71 g/cm³[7] | ~1.389 g/mL at 25 °C (lit.) |
The Decisive Factor: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[8][9] The choice of aryl halide is a critical parameter for the success of these transformations.[8]
Mechanistic Underpinnings: The Oxidative Addition Step
The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[10][11] This step involves the cleavage of the carbon-halogen (C-X) bond and is almost always the rate-determining step of the overall transformation.[10]
The reactivity of aryl halides in this crucial step follows a well-established trend dictated by the carbon-halogen bond dissociation energy: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[8][12] The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.
Comparative Performance
-
This compound : Due to the weaker C-Br bond, this substrate undergoes oxidative addition more readily. This translates to higher reactivity, often allowing for:
-
Milder reaction conditions (e.g., lower temperatures).
-
The use of less activated, first-generation palladium catalysts.
-
Faster reaction times.
-
-
2-Chloro-4-(trifluoromethyl)benzonitrile : The stronger C-Cl bond makes oxidative addition more challenging.[13] Consequently, successful coupling reactions typically require:
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol provides a template for comparing the amination of the two substrates. The key difference lies in the catalyst system and conditions required.
Objective : To synthesize N-Aryl-2-amino-4-(trifluoromethyl)benzonitrile via Buchwald-Hartwig amination.
Methodology :
-
Reactor Setup : To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv).
-
Catalyst & Ligand Addition :
-
For this compound : Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a suitable ligand like BINAP (0.03 mmol, 3 mol%).
-
For 2-Chloro-4-(trifluoromethyl)benzonitrile : Add a more active pre-catalyst like BrettPhos Pd G3 (0.02 mmol, 2 mol%). The use of highly active, specialized ligands is crucial for activating the C-Cl bond.[15]
-
-
Reagent Addition : Add the desired amine (1.2 mmol, 1.2 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Solvent : Add anhydrous toluene or dioxane (5 mL).
-
Reaction Conditions :
-
For the Bromo-compound : Heat the mixture to 80-100 °C.
-
For the Chloro-compound : Higher temperatures, typically 100-120 °C, are often required.
-
-
Monitoring & Workup : Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification : Purify the crude product via column chromatography on silica gel.
The Reactivity Inversion: Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the halide can dramatically activate the ring for Nucleophilic Aromatic Substitution (SNAr).[16][17] Both of our target molecules are perfectly primed for this reaction, with the -CN and -CF₃ groups strongly withdrawing electron density from the aromatic ring.
Mechanistic Underpinnings: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[18][19]
-
Addition (Rate-Determining Step) : A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[16][17]
-
Elimination : The aromaticity is restored by the expulsion of the halide leaving group.
Crucially, the first step—nucleophilic attack and formation of the Meisenheimer complex—is typically the rate-determining step. Therefore, the reaction rate is not governed by the C-X bond strength, but rather by the electrophilicity of the ipso-carbon and the stability of the anionic intermediate.[18] The reactivity trend is governed by the electronegativity of the halogen, which stabilizes the developing negative charge in the transition state via its inductive effect. This leads to a reactivity trend that is the inverse of that seen in cross-coupling: Ar-F > Ar-Cl > Ar-Br > Ar-I .[18]
Comparative Performance
-
2-Chloro-4-(trifluoromethyl)benzonitrile : Chlorine is more electronegative than bromine. It exerts a stronger electron-withdrawing inductive effect, making the ipso-carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex. This leads to a faster rate of nucleophilic attack.
-
This compound : Bromine is less electronegative than chlorine, providing less stabilization for the anionic intermediate. Consequently, its reaction rate in SNAr is slower compared to the chloro-analog.
Summary and Practical Considerations
The choice between these two valuable reagents is dictated entirely by the desired transformation.
| Reaction Type | More Reactive Substrate | Rationale |
| Pd-Catalyzed Cross-Coupling | This compound | Weaker C-Br bond facilitates the rate-determining oxidative addition step.[8] |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-4-(trifluoromethyl)benzonitrile | Higher electronegativity of Cl stabilizes the rate-determining Meisenheimer intermediate.[18] |
Strategic Synthesis Design
-
Cost and Availability : Aryl chlorides are generally less expensive and more readily available on an industrial scale than their corresponding bromides, making 2-Chloro-4-(trifluoromethyl)benzonitrile an economically advantageous choice if the chemistry allows.[13]
-
Orthogonal Reactivity : The inverted reactivity of C-Cl and C-Br bonds provides a powerful tool for selective synthesis. In a molecule containing both chloro and bromo substituents on activated aromatic rings, one could perform a Pd-catalyzed cross-coupling that reacts selectively at the bromo-position, followed by an SNAr reaction that targets the chloro-position.
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A Comparative Guide to the Biological Activities of Compounds Derived from 2-Bromo-4-(trifluoromethyl)benzonitrile
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. The compound 2-Bromo-4-(trifluoromethyl)benzonitrile stands out as a versatile and highly valuable starting material. Its unique trifluoromethyl and bromo substitutions on the benzonitrile core provide a rich platform for synthetic diversification, leading to a wide array of biologically active molecules. This guide offers a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of representative compounds that can be synthesized from this key intermediate, providing researchers, scientists, and drug development professionals with objective performance data and actionable experimental insights.
The trifluoromethyl group is a well-established bioisostere for various functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The bromine atom serves as a convenient handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[3] This combination of features makes this compound an attractive starting point for generating libraries of diverse heterocyclic compounds with significant therapeutic potential.
This guide will delve into a comparative analysis of key biological activities observed in derivatives, with a focus on pyrazole-based structures, a common and potent class of compounds synthesized from precursors like this compound. We will explore their performance in anticancer, antimicrobial, and anti-inflammatory assays, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Comparative Analysis of Biological Activities
While a direct head-to-head comparison of a single derivative of this compound across multiple biological assays is not extensively documented in publicly available literature, we can construct a robust comparative framework by examining the activities of structurally related compounds. Pyrazole derivatives, in particular, have demonstrated significant promise in various therapeutic areas.[4][5]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound, particularly those incorporating a pyrazole scaffold, have shown significant potential as anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in tumor growth and proliferation.[4][6]
A representative example of the anticancer potential can be seen in pyrazole derivatives that function as kinase inhibitors. For instance, certain pyrazole-containing compounds have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor angiogenesis and cell survival.[4] The trifluoromethyl group on the phenyl ring can contribute to enhanced binding affinity within the kinase domain.
Table 1: Comparative Anticancer Activity of Representative Pyrazole Derivatives
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Pyrazole Derivative A | MCF-7 (Breast Cancer) | 5.21 | Doxorubicin | 0.95 | [4] |
| Pyrazole Derivative B | HCT116 (Colon Cancer) | 2.91 | Doxorubicin | 3.68 | [4] |
| Pyrazole Derivative C | HepG2 (Liver Cancer) | 2.0 | Cisplatin | 5.5 | [4] |
Note: The compounds listed are representative of the activity of this class of molecules and may not be direct derivatives of this compound.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Heterocyclic compounds derived from precursors like this compound have emerged as a promising area of research. The presence of the trifluoromethyl group can enhance the lipophilicity of these molecules, potentially facilitating their penetration through microbial cell membranes.[1]
Table 2: Comparative Antimicrobial Activity of Representative Benzonitrile and Pyrazole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Benzonitrile Derivative | Botrytis fabae | 6.25 | - | - | [7] |
| Pyrazole Derivative | Staphylococcus aureus | 7.8 | - | - | [5] |
| Pyrazole Derivative | Escherichia coli | - | - | - | [5] |
Note: The compounds listed are representative of the activity of these classes of molecules and may not be direct derivatives of this compound.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Compounds that can modulate the inflammatory cascade are of significant therapeutic interest. Derivatives of this compound have the potential to be developed into potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[8]
Table 3: Comparative Anti-inflammatory Activity of Representative Compounds
| Compound Class | Assay | IC50 (µM) or % Inhibition | Reference Compound | Activity | Citation |
| Pyrazole Derivative | COX-2 Inhibition | IC50 = 38.73 nM | - | - | [9] |
| Benzonitrile Derivative | NO Production Inhibition | Significant inhibition at 50-500 µg/mL | - | - | [10] |
Note: The compounds listed are representative of the activity of these classes of molecules and may not be direct derivatives of this compound.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for assessing the biological activities are provided below.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]
Workflow for MTT Assay
Caption: The process flow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. [13]4. Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). [7][14] Workflow for Nitric Oxide Production Assay
Caption: Workflow for measuring nitric oxide production in macrophage cell culture.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. [10]4. Nitrite Measurement: After 24 hours of incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). [14]5. Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Mechanisms of Action and Signaling Pathways
The biological activities of pyrazole derivatives are often attributed to their ability to modulate specific cellular signaling pathways.
Anticancer Mechanisms
In cancer, pyrazole-containing compounds frequently act as inhibitors of protein kinases that are critical for cell growth, proliferation, and survival. [4][6]Key pathways that are often targeted include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of kinases within this pathway can lead to apoptosis and cell cycle arrest in cancer cells. [4]* MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers.
Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
Conclusion
This compound serves as an exceptional starting point for the synthesis of a diverse range of biologically active compounds. The resulting derivatives, particularly those incorporating pyrazole and other heterocyclic scaffolds, exhibit promising anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative framework and detailed experimental protocols to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of structure-activity relationships for derivatives of this versatile building block holds significant promise for the discovery of next-generation therapeutics.
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Navigating the Solid State: A Comparative Guide to the X-ray Crystal Structure of 2-Bromo-4-(trifluoromethyl)benzonitrile and Its Derivatives
For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's three-dimensional architecture is not merely academic—it is a cornerstone of rational design. The precise arrangement of atoms in the solid state governs critical properties, from solubility and bioavailability in pharmaceuticals to charge transport in organic electronics. This guide delves into the structural nuances of 2-Bromo-4-(trifluoromethyl)benzonitrile, a versatile building block in organic synthesis.
While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases as of this writing, this guide provides a comprehensive comparative analysis. By examining the experimentally determined crystal structures of closely related analogues—2-Bromo-4-methylbenzonitrile and 4-(Trifluoromethyl)benzonitrile —we can extrapolate key structural insights and predict the behavior of our target molecule. This comparison will illuminate the profound influence of substituent changes, specifically the substitution of a methyl group with a trifluoromethyl group, on molecular conformation and intermolecular interactions within the crystal lattice.
The Foundation: A Generalized Protocol for Single-Crystal X-ray Diffraction
Obtaining a high-quality crystal suitable for X-ray diffraction is often the most challenging step in structure elucidation. The process is a blend of systematic screening and chemical intuition. Below is a self-validating protocol that serves as a robust starting point for small organic molecules like the benzonitrile derivatives discussed herein. The causality behind each step is crucial for success.
Experimental Protocol: Crystallization and X-ray Data Collection
-
Material Purification: Begin with the highest purity sample achievable. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Recrystallization or column chromatography are standard preliminary steps.
-
Solvent Selection: The choice of solvent is paramount. A solvent in which the compound is sparingly soluble is ideal. This allows for slow crystal growth, which is essential for forming large, well-ordered crystals. A systematic approach involves testing a range of solvents with varying polarities.
-
Crystallization Technique - Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean, small vial.
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, perforated with a few small holes, to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature. The slow increase in concentration as the solvent evaporates should promote the formation of single crystals over a period of days to weeks.
-
-
Crystal Mounting: Carefully select a well-formed, single crystal with sharp edges and no visible defects. The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
X-ray Diffraction Data Collection:
-
The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern—the positions and intensities of the diffracted X-ray spots—is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates and molecular geometry.
-
Caption: A generalized workflow for determining the crystal structure of a small organic molecule.
A Tale of Two Substituents: Comparative Crystallographic Analysis
The key to predicting the crystal structure of this compound lies in understanding the steric and electronic differences between a methyl (-CH3) group and a trifluoromethyl (-CF3) group.
| Parameter | 2-Bromo-4-methylbenzonitrile[1] | 4-(Trifluoromethyl)benzonitrile |
| Chemical Formula | C8H6BrN | C8H4F3N |
| Molecular Weight | 196.05 | 171.12 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/n |
| a (Å) | 7.5168 (11) | 7.583 (2) |
| b (Å) | 7.8383 (11) | 6.138 (2) |
| c (Å) | 7.9428 (11) | 15.655 (4) |
| α (°) ** | 69.243 (7) | 90 |
| β (°) | 64.375 (8) | 90.99 (2) |
| γ (°) | 87.567 (8) | 90 |
| Volume (ų) ** | 391.14 (10) | 728.1 (3) |
| Z | 2 | 4 |
Data for 4-(Trifluoromethyl)benzonitrile obtained from the Cambridge Structural Database (CSD ID: 182014).
Analysis of 2-Bromo-4-methylbenzonitrile: A Planar System with π-Stacking
The crystal structure of 2-Bromo-4-methylbenzonitrile reveals a nearly planar molecule.[1] This planarity facilitates weak π-π stacking interactions between adjacent molecules, with centroid-centroid separations of approximately 3.782 Å and 3.919 Å.[1] These stacking interactions are a dominant feature, organizing the molecules into columns along the direction.[1] The bromine atom and the nitrile group are key players in directing the crystal packing through dipole-dipole and other weak intermolecular forces.
The Impact of Trifluoromethylation: A Shift in Intermolecular Forces
Replacing the electron-donating methyl group with the strongly electron-withdrawing trifluoromethyl group is expected to have a significant impact on the crystal packing. The -CF3 group alters the electronic distribution of the aromatic ring, enhancing its quadrupole moment. This electronic perturbation is known to lead to stronger π-π stacking interactions compared to methylated or non-substituted analogues. Computational studies have shown that trifluoromethylation can result in reduced π-π distances and more favorable cofacial arrangements.
Furthermore, the fluorine atoms of the -CF3 group can participate in a variety of weak intermolecular interactions, including C-H···F and F···F contacts, which will further influence the crystal packing. The steric bulk of the trifluoromethyl group, while not drastically larger than a methyl group, will also play a role in the overall packing efficiency.
Predicting the Structure of this compound
Based on the analysis of our two analogue structures, we can hypothesize the key features of the yet-to-be-determined crystal structure of this compound:
-
Enhanced π-π Stacking: The potent electron-withdrawing nature of the -CF3 group at the 4-position will likely lead to more pronounced π-π stacking interactions compared to the methyl analogue. This could manifest as shorter centroid-centroid distances between the aromatic rings.
-
Role of Halogen Interactions: The bromine atom at the 2-position, in conjunction with the trifluoromethyl group, will create a complex electrostatic potential surface. This will likely lead to a rich network of intermolecular interactions, potentially including Br···N, Br···F, and C-H···F contacts, which will be critical in dictating the three-dimensional packing arrangement.
-
Molecular Conformation: The molecule is expected to be largely planar, similar to 2-Bromo-4-methylbenzonitrile, to maximize opportunities for favorable intermolecular interactions.
Caption: A visual comparison of the chemical structures of the target compound and its analogues.
Conclusion: A Roadmap for Future Investigation
In the absence of a definitive crystal structure for this compound, a comparative approach using structurally similar molecules provides invaluable predictive power. The analysis of 2-Bromo-4-methylbenzonitrile and 4-(Trifluoromethyl)benzonitrile strongly suggests that the interplay between the electron-withdrawing trifluoromethyl group and the bromine atom will lead to a crystal packing dominated by enhanced π-π stacking and a network of specific halogen and hydrogen bond interactions.
This guide serves not only as a repository of current knowledge but also as a roadmap for future experimental work. The successful crystallization and structure determination of this compound will provide a crucial data point for validating these predictions and will undoubtedly contribute to a deeper understanding of structure-property relationships in this important class of organic compounds.
References
- Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. [Link]
- Britton, D., & Gleason, W. B. (2002). 4-(Trifluoromethyl)benzonitrile.
- Cambridge Crystallographic Data Centre. (n.d.). CSD Entry 182014.
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A Senior Application Scientist’s Guide to Purity Analysis of 2-Bromo-4-(trifluoromethyl)benzonitrile: A Comparative Approach
For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the structural integrity and purity of chemical intermediates are not just a matter of quality control; they are the foundation of reliable, reproducible, and safe downstream applications. 2-Bromo-4-(trifluoromethyl)benzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its purity can directly influence reaction yields, impurity profiles of the final active ingredient, and ultimately, biological activity and safety.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind the selection of a primary analytical technique—High-Performance Liquid Chromatography (HPLC)—and compare its performance with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). Every protocol described herein is designed as a self-validating system, grounded in the principles of analytical integrity and aligned with global regulatory expectations.
Part 1: The Industry Standard: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the established workhorse for purity determination in the pharmaceutical industry due to its high resolving power, robustness, and quantitative accuracy for a wide range of compounds.[1] For a moderately polar molecule like this compound, a reversed-phase method is the most logical and effective approach.
The Causality Behind the Method
The choice of every parameter in an HPLC method is a deliberate decision aimed at achieving optimal separation.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for reversed-phase chromatography. The non-polar, long-chain alkyl groups bonded to the silica support provide a hydrophobic surface. Separation occurs based on the analyte's partitioning between this stationary phase and the more polar mobile phase. Less polar compounds, or those with greater hydrophobic character, interact more strongly with the C18 chains and are retained longer. This principle is ideal for separating the main analyte from potentially more polar starting materials or less polar byproducts like over-brominated species.[2]
-
Mobile Phase Strategy: A mobile phase of acetonitrile and water is selected for its excellent solvating properties and UV transparency. Acetonitrile is a common organic modifier that effectively elutes compounds from a C18 column. A gradient elution, where the concentration of acetonitrile is gradually increased over the course of the run, is superior for purity analysis.[3] This is because impurities can have a wide range of polarities; an isocratic method optimized for the main peak might cause highly retained impurities to elute very late or not at all, while polar impurities may elute in the solvent front, unresolved. A gradient ensures that all components are eluted with good peak shape in a reasonable timeframe.
-
Detector Choice & Wavelength: The aromatic benzonitrile core of the molecule contains a chromophore that strongly absorbs ultraviolet (UV) light.[4] This makes a UV detector a sensitive and specific choice. A photodiode array (PDA) detector is even more advantageous as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte, typically around 254-260 nm for such structures, to ensure maximum sensitivity.[4]
Detailed Experimental Protocol: HPLC Purity Method
This protocol is designed to be a robust starting point for the analysis of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | Photodiode Array (PDA) or UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-1 min: 50% B; 1-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Reagents and Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard (>99% purity). Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with acetonitrile to a working concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard, aiming for a final concentration of approximately 0.1 mg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates that could damage the column or instrument.[3]
Caption: Workflow for HPLC Purity Analysis.
Part 2: The High-Throughput Alternative: UPLC
Ultra-Performance Liquid Chromatography (UPLC) is a significant evolution of HPLC technology.[5] By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[5][6] This fundamental difference delivers substantial performance gains.
Performance Comparison: HPLC vs. UPLC
The primary driver for adopting UPLC is efficiency. The smaller particles provide a greater surface area, leading to dramatically improved separation efficiency and resolution.[7] This allows for separations to be performed at faster flow rates without sacrificing performance.
Key Advantages of UPLC:
-
Faster Analysis: Run times can be reduced by up to nine times compared to a 5 µm HPLC method, significantly increasing laboratory throughput.[7][8]
-
Improved Sensitivity: The enhanced efficiency results in narrower, taller peaks. This improved peak height and better signal-to-noise ratio allow for the detection and quantification of impurities at much lower levels.[7][9]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a greener and more cost-effective technology over time.[5][9]
Comparative Performance Data
The following table provides a summary of expected performance differences between a standard HPLC method and a transferred UPLC method for the analysis of this compound.
| Parameter | HPLC (5 µm column) | UPLC (sub-2 µm column) | Rationale / Advantage |
| Typical Run Time | 15-20 minutes | 3-5 minutes | Increased sample throughput.[6] |
| System Backpressure | 1,500 - 3,000 psi | 8,000 - 12,000 psi | A consequence of smaller particles, enabling higher efficiency.[5] |
| Peak Resolution | Good | Excellent | Better separation of closely eluting impurities.[7] |
| Sensitivity | Baseline | 2-3x Higher | Narrower peaks provide greater height and better S/N.[9] |
| Solvent Consumption | ~20 mL per run | ~3-5 mL per run | Lower operational costs and environmental impact.[5] |
While technically superior, the higher initial capital cost of a UPLC system is a consideration. However, for quality control labs with high sample loads, the long-term return on investment from increased productivity and reduced solvent costs is often compelling.[9]
Part 3: An Orthogonal Approach: Gas Chromatography (GC)
An orthogonal analytical method is one that uses a completely different separation principle. This is invaluable for confirming purity, as impurities that might co-elute with the main peak in one method are unlikely to do so in another. Given that this compound is a volatile compound with a boiling point of approximately 240 °C, Gas Chromatography is an excellent orthogonal choice.
Applicability and Rationale
In GC, separation is based on a compound's volatility and its interaction with a stationary phase in a long, thin capillary column.[10]
-
Principle: The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through the column. Compounds with lower boiling points or weaker interactions with the stationary phase travel faster and elute first. This volatility-based separation is fundamentally different from the polarity-based separation in RP-HPLC.
-
Instrumentation: A typical GC system for this analysis would use a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and a Flame Ionization Detector (FID), which offers excellent quantitative performance for organic compounds.[11] For impurity identification, a Mass Spectrometer (MS) detector provides invaluable structural information.[10]
-
Use Case: GC is particularly useful for identifying and quantifying volatile or non-polar impurities that may not be well-retained or resolved by RP-HPLC. However, one must be cautious of thermally labile impurities, which could potentially degrade in the hot GC inlet, providing a misleading impurity profile.[12]
Ensuring Trustworthiness: The Role of Method Validation
A method is only as reliable as its validation. To ensure that the chosen analytical procedure is fit for its intended purpose, it must be validated according to internationally recognized standards, such as the ICH Q2(R2) guideline.[13][14] This process demonstrates the trustworthiness and scientific integrity of the data generated.
The validation protocol involves assessing key performance characteristics:[15]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a defined range.[16]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., column temperature, mobile phase pH).
By rigorously validating the chosen method, we create a self-validating system where performance is understood and controlled, ensuring that every purity result is scientifically sound and defensible.
Conclusion and Recommendation
For the routine, high-quality purity assessment of this compound, Reversed-Phase HPLC is the recommended primary method . It offers a superb balance of resolution, robustness, and accessibility, making it ideal for both research and quality control environments.
-
For laboratories requiring higher throughput and sensitivity, UPLC is the superior choice , providing faster results and lower long-term operating costs.[5]
-
Gas Chromatography serves as an essential orthogonal technique . It should be employed to confirm purity results and to investigate any potential impurities that are difficult to resolve or identify using liquid chromatography.
Ultimately, the choice of technology depends on the specific needs of the laboratory, but a comprehensive purity assessment strategy should leverage the strengths of these complementary techniques to ensure the highest confidence in the quality of this critical chemical intermediate.
References
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- Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2012/Volume%205,%20Issue%201/RJP_2012_5_1_1.pdf
- WebofPharma. HPLC vs. UPLC. URL: https://webofpharma.com/hplc-vs-uplc/
- Pharmaguideline. Differences between HPLC and UPLC. URL: https://www.pharmaguideline.com/2018/04/differences-between-hplc-and-uplc.html
- International Journal of Pharmaceutical Erudition. Prospects of UPLC in Pharmaceutical Analysis over HPLC. URL: https://ijpeonline.com/index.php/ijpe/article/view/100
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. URL: https://www.amsbiopharma.
- YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. URL: https://www.youtube.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: https://www.eca-gmp.com/gmp-guidelines/ich/q2-r1-validation-analytical-procedures-text-methodology
- precisionFDA. This compound. URL: https://precision.fda.gov/substances/GUC2HQW3JD
- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3015802
- CymitQuimica. 2-Bromo-4-(trifluoromethoxy)benzonitrile. URL: https://www.cymitquimica.com/base/files/product_documents/PC57115_2-Bromo-4-(trifluoromethoxy)benzonitrile_1214334-83-4_EN.pdf
- Sigma-Aldrich. 4-Bromo-2-(trifluoromethyl)benzonitrile. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/sy3h3d677b02
- Sunway Pharm Ltd. This compound. URL: https://www.3wpharm.com/pro/2-Bromo-4-(trifluoromethyl)benzonitrile-cas-35764-15-9-CB19150.html
- SIELC Technologies. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. URL: https://sielc.com/separation-of-2-nitro-4-trifluoromethylbenzonitrile-on-newcrom-r1-hplc-column/
- BenchChem. Application Note: HPLC Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. URL: https://www.benchchem.com/application-notes/hplc-analysis-of-4-benzyloxy-2-bromo-1-fluorobenzene
- BenchChem. Application Note: HPLC Analysis of 4-Bromo-2-(trifluoromethyl)phenol Reaction Mixtures. URL: https://www.benchchem.com/application-notes/hplc-analysis-of-4-bromo-2-trifluoromethylphenol-reaction-mixtures
- National Institutes of Health (NIH). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10427188/
- Amerigo Scientific. 4-Bromo-2-(trifluoromethyl)benzonitrile. URL: https://www.amerigoscientific.com/4-bromo-2-trifluoromethyl-benzonitrile-cas-191165-13-6-item-1281483.html
- HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. URL: https://helixchrom.com/compounds/Benzonitrile/
- BenchChem. Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. URL: https://www.benchchem.
- Frontiers in Chemistry. Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept. URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00632/full
- Trade Science Inc. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. URL: https://www.tsijournals.com/articles/gc-method-for-separation-and-quantification-of-positional-isomers-of-trifluoro-methoxy-aniline-and-trifluoromethoxy-nitro-ben.pdf
- BenchChem. A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Synthesized 1-Bromo-3-chloro-2,4-difluorobenzene. URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-hplc-and-alternative-methods-for-purity-assessment-of-synthesized-1-bromo-3-chloro-2-4-difluorobenzene
- National Institutes of Health (NIH). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658053/
- BenchChem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. URL: https://www.benchchem.
- BenchChem. A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile. URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-hplc-purity-analysis-of-5-bromomethylthiophene-2-carbonitrile
- MDPI. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. URL: https://www.mdpi.com/1422-8599/20/3/275
- BenchChem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. URL: https://www.benchchem.com/application-notes/hplc-method-development-for-2-bromo-3-fluoro-5-methylbenzophenone
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A Researcher's Guide to Catalyst Selection for the Suzuki Coupling of 2-Bromo-4-(trifluoromethyl)benzonitrile
For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis for its ability to form carbon-carbon bonds with high functional group tolerance.[1] This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of 2-Bromo-4-(trifluoromethyl)benzonitrile, an electron-deficient aryl bromide of significant interest in medicinal chemistry. The trifluoromethyl group, in particular, is a key structural motif for enhancing the metabolic stability and binding affinity of drug candidates.[2]
The electron-withdrawing nature of both the nitrile and trifluoromethyl groups in this compound makes the aryl bromide an excellent substrate for the oxidative addition step in the Suzuki-Miyaura catalytic cycle.[2][3] However, achieving high yields and reaction efficiency necessitates a careful selection of the catalyst, ligand, base, and solvent system. This guide will delve into a comparison of catalyst performance, drawing upon experimental data from structurally analogous substrates to provide a robust framework for catalyst selection and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and generally proceeds through three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The reaction begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex.[6] This is followed by transmetalation, where the organic group from an organoboron compound (like a boronic acid) is transferred to the palladium complex, a step that is facilitated by a base.[4] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
The efficiency of each step is heavily influenced by the choice of ligand coordinated to the palladium center. For electron-deficient aryl bromides such as this compound, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps.[3][8]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Catalyst Systems
While direct head-to-head comparative studies on this compound are limited in publicly available literature, extensive data from structurally similar electron-deficient aryl bromides provides a reliable foundation for catalyst selection. The following table summarizes the performance of various palladium-based catalyst systems in the Suzuki coupling of analogous substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 4-Bromobenzonitrile | Phenylboronic acid | 50-65 | [1][9] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90 | 12 | 4-Bromobenzonitrile | Phenylboronic acid | 60-80 | [9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 12-18 | 4-Bromobenzotrifluoride | Arylboronic acid | 70-90 | [2][9][10] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 12 | Bromobenzotrifluoride derivative | Arylboronic acid | 75-95 | [9][11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT-80 | 12 | 4-Bromobenzonitrile | Phenylboronic acid | ~95 | [12] |
Note: The data presented is for illustrative purposes and is derived from studies on the indicated substrates, which are structurally similar to this compound. Direct comparison under identical conditions is recommended for specific applications. RT = Room Temperature.
From the comparative data, it is evident that modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, developed by the Buchwald group, offer superior performance for the coupling of electron-deficient aryl bromides.[11][13] These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[5] The use of a strong base like potassium phosphate (K₃PO₄) is also crucial for facilitating the transmetalation step.[9]
Experimental Protocol: A Representative Procedure
The following is a detailed experimental protocol for the Suzuki coupling of this compound with a generic arylboronic acid, utilizing a highly effective Pd(OAc)₂/SPhos catalyst system. This protocol is based on established procedures for similar substrates and serves as a robust starting point for optimization.[2][10]
Materials and Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (syringes, beakers, graduated cylinders)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed distilled water
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[1]
-
Catalyst and Solvent Addition: In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of the anhydrous, degassed solvent. Add this catalyst mixture to the Schlenk flask via syringe. Follow by the addition of the remaining degassed solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with a saturated brine solution.[1]
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Concentration and Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery and development. The selection of an appropriate catalyst system is critical for achieving high yields and reaction efficiency. Modern palladium catalysts, particularly those incorporating bulky, electron-rich biarylphosphine ligands like SPhos and XPhos, have demonstrated superior performance for the coupling of electron-deficient aryl bromides. By following the detailed experimental protocol and considering the comparative data presented in this guide, researchers can confidently approach the synthesis of a wide range of biaryl compounds derived from this compound.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 11, 2026. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. [Link]
- Wikipedia. Suzuki reaction. Wikipedia. Accessed January 11, 2026. [Link]
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Published October 26, 2020. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Accessed January 11, 2026. [Link]
- National Center for Biotechnology Information. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Center for Biotechnology Information. Published January 23, 2008. [Link]
- The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Published 2015. [Link]
- Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. Published March 8, 2005. [Link]
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- PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Published April 6, 2005. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-4-(trifluoromethyl)benzonitrile: A Comparative Yield Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized aromatic molecules is a cornerstone of innovation. Among these, 2-Bromo-4-(trifluoromethyl)benzonitrile stands out as a valuable building block, prized for its unique electronic properties and versatile reactivity, largely attributable to the synergistic effects of its nitrile, bromo, and trifluoromethyl substituents.[1] The bromine atom serves as a convenient handle for further molecular elaboration through cross-coupling reactions, while the electron-withdrawing trifluoromethyl and nitrile groups significantly influence the molecule's chemical behavior and potential biological activity.[1]
This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering a critical evaluation of their respective yields, operational complexities, and mechanistic underpinnings. The insights presented herein are designed to empower researchers to make informed decisions in their synthetic endeavors, balancing the need for efficiency with the practicalities of laboratory execution.
Methodological Showdown: Sandmeyer vs. Palladium-Catalyzed Cyanation
The synthesis of this compound can be approached from two principal directions: the classical Sandmeyer reaction, a stalwart of aromatic chemistry, and the more contemporary palladium-catalyzed cross-coupling cyanation. Each methodology presents a distinct set of advantages and challenges, which we will explore in detail.
The Sandmeyer Reaction: A Time-Tested Approach
The Sandmeyer reaction offers a robust and cost-effective route to aryl nitriles from the corresponding anilines via a diazonium salt intermediate.[2][3] This multi-step process, while classic, requires careful control of reaction conditions, particularly during the diazotization step, to ensure optimal yields and avoid the formation of unwanted byproducts.[4]
The Sandmeyer reaction proceeds through the diazotization of an aromatic amine, followed by a copper-catalyzed nucleophilic substitution.[3] The reaction is initiated by the formation of a diazonium salt from the corresponding aniline in the presence of a nitrite source and a strong acid at low temperatures. This is followed by the introduction of a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide nucleophile, liberating nitrogen gas.[3]
Caption: Workflow for the Sandmeyer Reaction.
The following protocol is adapted from established procedures for the synthesis of similar substituted benzonitriles.[5][6]
-
Diazotization: 2-Amino-5-(trifluoromethyl)aniline is dissolved in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water, and the solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and warmed.
-
The cold diazonium salt solution is then slowly added to the warm cyanide solution, resulting in the evolution of nitrogen gas and the formation of the desired product.
-
Workup and Purification: The reaction mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Palladium-Catalyzed Cyanation: A Modern and Milder Alternative
In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The cyanation of aryl halides using palladium catalysts offers a milder and often more efficient alternative to the Sandmeyer reaction, with a broader substrate scope and greater functional group tolerance.[8][9]
The catalytic cycle of a palladium-catalyzed cyanation of an aryl bromide typically involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl bromide to form a palladium(II) intermediate.
-
Transmetalation: A cyanide anion from a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) displaces the bromide on the palladium complex.
-
Reductive Elimination: The aryl group and the cyanide ligand are eliminated from the palladium complex, forming the desired aryl nitrile and regenerating the palladium(0) catalyst.
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A Senior Application Scientist's Guide to In Vitro Evaluation of Novel Molecules Derived from 2-Bromo-4-(trifluoromethyl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Bromo-4-(trifluoromethyl)benzonitrile Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound is a highly valued intermediate, offering a unique convergence of chemical properties ideal for the synthesis of novel therapeutics.[1][2] Its structure is endowed with three key functional groups:
-
A Bromine Atom: Serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic introduction of diverse aryl, heteroaryl, and amino moieties.[1][3] This allows for the rapid generation of compound libraries to explore the chemical space around a biological target.
-
A Trifluoromethyl (CF3) Group: This powerful electron-withdrawing group is prized in drug design for its ability to enhance metabolic stability, increase membrane permeability, and improve target binding affinity through favorable lipophilic and electronic interactions.[1]
-
A Nitrile (CN) Group: The nitrile can act as a hydrogen bond acceptor or serve as a precursor for conversion into other functional groups, such as amines or carboxylic acids.
Given these features, derivatives of this scaffold are prime candidates for development as enzyme inhibitors, particularly targeting protein kinases, which are central regulators of cellular processes and frequently dysregulated in diseases like cancer.[4][5] This guide provides a comprehensive comparison of essential in vitro assays to characterize the biological activity of novel molecules synthesized from this promising starting material, following a logical cascade from broad cytotoxicity profiling to specific mechanism-of-action studies.
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity
Before assessing a compound's specific target engagement, it is imperative to establish its general effect on cell health. A potent target inhibitor is of little therapeutic value if it indiscriminately kills all cells at the same concentration. Cytotoxicity assays provide this foundational data, establishing a therapeutic window and ensuring that downstream results are not artifacts of general toxicity.[6][7]
Comparative Analysis: MTT vs. XTT Assays
Two of the most common methods for assessing cell viability are the MTT and XTT assays. Both are colorimetric assays that rely on the metabolic activity of living cells to reduce a tetrazolium salt to a colored formazan product.
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) |
| Principle | NAD(P)H-dependent oxidoreductases in mitochondria of living cells reduce the yellow MTT to an insoluble purple formazan.[8] | Reduced by metabolically active cells to a water-soluble orange formazan dye.[9] |
| Solubilization Step | Required. An organic solvent (e.g., DMSO, SDS-HCl) must be added to dissolve the formazan crystals before reading absorbance.[10][11] | Not Required. The soluble product simplifies the protocol by eliminating a step and a source of potential error. |
| Sensitivity | Generally considered very robust and sensitive.[8] | Can be less sensitive for some cell types but offers the convenience of a simpler, single-step addition protocol. |
| Incubation Time | Typically 3-4 hours for MTT addition, followed by a solubilization period.[12] | Typically 2-4 hours, with the ability to read the plate at multiple time points. |
| Endpoint | Absorbance measured at ~570 nm.[8] | Absorbance measured at ~450 nm.[10] |
Expert Insight: The MTT assay, despite its extra solubilization step, remains a gold standard due to its robustness and extensive validation in the literature.[8] For high-throughput screening where efficiency is paramount, the XTT assay's simpler workflow is a distinct advantage. We will detail the MTT protocol here as a representative standard.
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for assessing in vitro cytotoxicity.[12]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted for adherent cancer cells in a 96-well format.[12]
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[12]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound in sterile DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve 2x the final desired concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Carefully aspirate the medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells containing medium with the same final concentration of DMSO used for the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
-
MTT Addition and Measurement:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[11]
-
After the treatment period, add 10 µL of the MTT solution to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan precipitate.[12]
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan.[12]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[12]
-
Plot the % Cell Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Hypothetical Data Summary: Cytotoxicity of Benzonitrile Derivatives
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Compound A | A549 (Lung Cancer) | 1.5 |
| MCF-7 (Breast Cancer) | 2.3 | |
| Compound B | A549 (Lung Cancer) | 25.7 |
| MCF-7 (Breast Cancer) | 31.2 | |
| Compound C | A549 (Lung Cancer) | > 100 |
| MCF-7 (Breast Cancer) | > 100 |
Part 2: Target-Specific Activity - Kinase Inhibition Assays
Once a compound's cytotoxicity profile is known, the next step is to determine if it inhibits its intended molecular target at concentrations below those that cause general cell death. For derivatives of the this compound scaffold, a primary hypothesis is the inhibition of protein kinases.[5]
Comparative Analysis: Kinase Assay Formats
Kinase assays quantify the transfer of a phosphate group from ATP to a substrate, and the inhibitory effect of a compound is measured by the reduction in this activity.[13]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of a radiolabeled phosphate ([γ-³²P]ATP) into a substrate.[14] | Considered the "gold standard" for sensitivity and direct measurement.[13] | Requires handling and disposal of radioactive materials; discontinuous assay format.[13] |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. ADP is converted back to ATP, which drives a luciferase reaction to produce light.[15] | High sensitivity, non-radioactive, homogeneous "add-mix-read" format suitable for HTS.[15] | Indirect measurement; potential for interference with the luciferase enzyme. |
| Fluorescence Polarization (FP) | Measures the binding of a fluorescent tracer to the kinase. An inhibitor displaces the tracer, causing a change in the polarization of emitted light.[13] | Measures direct binding to the kinase; homogeneous format. | Indirect measure of activity; requires a suitable fluorescent tracer for each target. |
Expert Insight: Luminescence-based assays like ADP-Glo™ have become the industry standard for high-throughput screening and lead optimization due to their excellent sensitivity, safety, and automation-friendly workflow.[15]
Principle of the ADP-Glo™ Kinase Assay
Caption: Principle of the luminescence-based ADP-Glo™ Kinase Assay.[15]
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is a general guide for determining the IC₅₀ of a test compound against a purified kinase, such as SGK1.[15]
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the test compound in 100% DMSO.
-
Perform serial dilutions of the compound in kinase reaction buffer to achieve the desired final concentrations for a dose-response curve.
-
-
Kinase Reaction Setup (in a white, opaque 96-well plate):
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a 2.5x kinase/substrate mixture (containing the purified kinase enzyme and its specific substrate peptide in kinase reaction buffer).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.[15]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced during the kinase reaction into ATP and simultaneously initiates the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Hypothetical Data Summary: Kinase Inhibition by Benzonitrile Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (vs. Panel of 10 Kinases) |
| Compound A | SGK1 | 8.5 | Poor (Inhibits 5/10 kinases with IC₅₀ < 1 µM) |
| Compound B | SGK1 | 75.2 | Good (Inhibits 1/10 kinases with IC₅₀ < 1 µM) |
| Compound C | SGK1 | > 10,000 | N/A |
Part 3: Advanced Characterization - Mechanism of Inhibition (MOI) Studies
After identifying a potent and selective inhibitor, understanding how it inhibits the enzyme is a critical step for lead optimization. Mechanism of Action (MOA) or Mechanism of Inhibition (MOI) studies reveal whether an inhibitor competes with the substrate, binds to a different site, or binds only after the substrate is bound.[16][17]
Comparing Modes of Enzyme Inhibition
The mode of inhibition is typically determined by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[18] The results are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[18]
Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
-
Competitive Inhibition: The inhibitor binds to the active site, directly competing with the substrate. This increases the apparent Kₘ (substrate concentration needed for half-maximal velocity) but does not change Vₘₐₓ (maximum velocity). On a Lineweaver-Burk plot, the lines intersect at the y-axis.[18]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, reducing the enzyme's efficiency but not affecting substrate binding. This decreases Vₘₐₓ but does not change Kₘ. The lines intersect on the x-axis.[18]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vₘₐₓ and Kₘ. The lines on the plot are parallel.[18]
General Protocol: Enzyme Inhibition Kinetics
-
Assay Setup: Prepare a matrix in a 96-well plate with varying concentrations of the substrate along the x-axis and varying (fixed) concentrations of the inhibitor along the y-axis.[18] Include a row with no inhibitor.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme. Measure the initial reaction velocity (V₀) for each well using a suitable enzyme activity assay (e.g., monitoring absorbance or fluorescence over time).[18]
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[18]
-
Analyze the pattern of line intersections to determine the mode of inhibition. For example, lines intersecting on the y-axis indicate competitive inhibition.[18]
-
Conclusion
The journey from a synthetic starting material like this compound to a potential drug candidate is a systematic process of biological evaluation. By employing a tiered approach—beginning with broad cytotoxicity screening, progressing to specific on-target activity assays, and culminating in detailed mechanistic studies—researchers can efficiently identify and characterize promising new molecules. The comparison of assays like MTT and XTT, the application of robust technologies like luminescence-based kinase assays, and the fundamental analysis of enzyme kinetics together form a powerful and self-validating workflow. This guide provides the strategic framework and detailed protocols necessary to rigorously evaluate novel compounds and make data-driven decisions in the complex but rewarding field of drug discovery.
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The Structural Dance of Potency: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-(trifluoromethyl)benzonitrile Analogs as Androgen Receptor Modulators
For researchers, medicinal chemists, and drug development professionals navigating the intricate landscape of androgen receptor (AR) modulation, the benzonitrile scaffold represents a cornerstone of nonsteroidal antiandrogen design.[1] Within this class, 2-Bromo-4-(trifluoromethyl)benzonitrile has emerged as a particularly compelling starting point for the development of potent and selective AR antagonists. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing upon established principles from closely related, clinically relevant compounds to illuminate the path toward optimized therapeutic candidates. We will dissect the critical roles of the key functional groups, explore the impact of structural modifications, and provide the experimental framework necessary for the robust evaluation of these promising molecules.
The Core Pharmacophore: Deconstructing this compound
The this compound core is a well-designed anchor for AR antagonism. Its efficacy is rooted in the synergistic interplay of its constituent parts, each contributing to high-affinity binding within the ligand-binding domain (LBD) of the androgen receptor.
-
The Benzonitrile Moiety: The cyano group is a crucial hydrogen bond acceptor, forming a key interaction with the side chain of Arg752 and Gln711 within the AR LBD.[2] This interaction is a hallmark of many high-affinity nonsteroidal AR antagonists and is essential for anchoring the ligand in the binding pocket.
-
The Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group serves multiple purposes. It enhances the acidity of the N-H proton in amide-containing analogs, which can lead to additional hydrogen bonding opportunities. Furthermore, its lipophilicity allows it to occupy a hydrophobic pocket within the LBD, contributing to overall binding affinity. The pentafluorosulfane (-SF5) group has been explored as a more electronegative bioisostere of the -CF3 group in some selective androgen receptor modulators (SARMs).[2]
-
The Bromo Group (-Br): The bromine atom at the 2-position plays a significant role in conferring antagonistic activity. Its steric bulk can induce a conformational change in the AR that is unfavorable for the recruitment of coactivators, a critical step in receptor activation.[3] This "steric clash" mechanism is a key principle in the design of AR antagonists. The absence of a substituent at this position, or the presence of a smaller group, can sometimes lead to partial or even full agonistic activity.[4]
Comparative Analysis of Structural Modifications and Their Impact on Activity
While direct, comprehensive SAR data for a library of this compound analogs is not extensively published in a single source, we can construct a robust predictive SAR by examining the well-documented effects of similar modifications on the closely related bicalutamide and other advanced SARM scaffolds. The following table summarizes the anticipated impact of systematic modifications, with supporting rationale from analogous series.
| Modification Site | Structural Change | Anticipated Impact on AR Antagonistic Activity | Rationale from Analogous Compounds |
| Position 2 (Bromo replacement) | Replacement with -Cl | Likely retention of high antagonistic activity, potentially with altered pharmacokinetics. | In many halogenated aromatics, chloro and bromo substituents are often interchangeable with predictable effects on lipophilicity and metabolic stability. |
| Replacement with -CH3 | Potential for reduced antagonistic activity or a shift towards partial agonism. | Smaller, less sterically hindering groups at this position may not effectively prevent the conformational changes required for AR activation.[4] | |
| Removal of substituent | Likely loss of potent antagonism, possible switch to agonism. | The steric bulk at the 2-position is critical for inducing an antagonistic conformation of the AR.[4] | |
| Position 4 (Modification of the core) | Introduction of a linker and a second aromatic ring (B-ring) | Can significantly increase binding affinity and modulate activity (agonist vs. antagonist). | This is the strategy used in bicalutamide and enzalutamide, where the B-ring explores additional binding interactions within the AR LBD.[2] |
| Attachment of a pyrrolidine or oxopyrrolidine ring | Can lead to potent and tissue-selective AR modulation (SARM activity). | This modification has been successfully employed to develop SARMs with anabolic effects on muscle and bone with reduced impact on reproductive tissues. | |
| Other positions on the benzonitrile ring | Introduction of additional substituents | Can fine-tune electronic properties, solubility, and metabolic stability. | The specific effects would be highly dependent on the nature and position of the substituent. |
Experimental Protocols for Synthesis and Biological Evaluation
The synthesis of analogs of this compound often involves coupling at the 4-position, for which the bromine at position 2 is conveniently retained. A common and versatile method is the Buchwald-Hartwig amination, which allows for the formation of a C-N bond between an aryl halide and an amine.
General Synthesis of a 4-amino-substituted Analog via Buchwald-Hartwig Amination
Caption: Synthetic workflow for a 4-amino-substituted analog.
Step-by-Step Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon), combine 2-Bromo-4-iodo-(trifluoromethyl)benzonitrile (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs2CO3, 2.0 eq) in a suitable anhydrous solvent like dioxane.
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired analog.
Androgen Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for an androgen receptor binding assay.
Step-by-Step Protocol:
-
Preparation: Prepare a source of androgen receptors, typically from rat ventral prostate cytosol or a recombinant source.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled AR ligand (e.g., [3H]-Mibolerone) with the AR preparation in the presence of increasing concentrations of the test compound. Include control wells for total binding (radioligand + AR) and non-specific binding (radioligand + AR + a high concentration of a non-radiolabeled competitor).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a sufficient time at a low temperature (e.g., 4°C overnight).
-
Separation: Separate the AR-bound radioligand from the free radioligand. A common method is adsorption onto hydroxyapatite, followed by washing to remove unbound ligand.
-
Quantification: Quantify the amount of bound radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Cell-Based Androgen Receptor Functional Assay (Reporter Gene Assay)
This assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the androgen receptor in a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Use a mammalian cell line (e.g., PC-3 or LNCaP) that has been stably or transiently transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: For antagonist assays, treat the cells with a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT) and varying concentrations of the test compound. For agonist assays, treat the cells with varying concentrations of the test compound alone.
-
Incubation: Incubate the cells for 24-48 hours to allow for AR-mediated transcription of the reporter gene.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Data Analysis: For antagonist assays, calculate the percent inhibition of the agonist-induced reporter activity and determine the IC50 value. For agonist assays, determine the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion and Future Directions
The this compound scaffold is a rich platform for the design of novel androgen receptor antagonists. The structure-activity relationships, extrapolated from closely related and well-characterized compound series, underscore the critical importance of the 2-bromo and 4-trifluoromethyl substituents for potent antagonism. Future research should focus on the systematic synthesis and evaluation of a dedicated library of analogs to precisely quantify the contributions of each structural modification. The exploration of novel B-ring moieties and linkers, guided by the principles outlined in this guide, holds the promise of yielding next-generation AR antagonists with improved potency, selectivity, and pharmacokinetic profiles for the treatment of androgen-dependent diseases.
References
- Tran, C., et al. (2009).
- Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211-247.
- Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of medicinal chemistry, 31(5), 954-959.
- Aikawa, K., et al. (2015). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I. Bioorganic & medicinal chemistry, 23(10), 2568-2578.
- Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & medicinal chemistry, 25(13), 3330-3349.
- Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive toxicology, 29(2), 158-167.
- Féau, C., & Schopfer, U. (2011). Ligand Competition Binding Assay for the Androgen Receptor. In Endocrine-Disrupting Chemicals (pp. 43-54). Humana Press.
- van Oeveren, A., et al. (2006). Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 49(26), 7771-7774.
- Clegg, N. J., et al. (2012). ARN-509: a novel antiandrogen for prostate cancer treatment. Cancer research, 72(6), 1494-1503.
- Theling, C., et al. (2019). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. International journal of molecular sciences, 20(12), 2948.
- Theling, C., et al. (2019). Cell-based assays for screening androgen receptor ligands. Journal of visualized experiments: JoVE, (147).
- Palvimo, J. J. (2012). Analysis of Androgen Receptor Activity by Reporter Gene Assays. In Androgen Action (pp. 55-67). Humana Press.
- He, Y., et al. (2000). Chiral nonsteroidal affinity ligands for the androgen receptor. 1. Bicalutamide analogues bearing electrophilic groups in the B aromatic ring. Journal of medicinal chemistry, 43(3), 549-558.
- Al-Harthy, T., et al. (2020).
- Wikipedia. (2023). Pharmacology of bicalutamide.
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- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Conditions of Bromo-benzonitrile Isomers
For researchers, scientists, and professionals in drug development, the bromo-benzonitrile isomers—ortho (2-), meta (3-), and para (4-)—are indispensable building blocks.[1][2][3][4] Their utility stems from the dual reactivity conferred by the bromo and cyano functionalities, allowing for sequential, regioselective modifications. However, the positional arrangement of these groups dramatically influences the electronic landscape of the aromatic ring, thereby dictating the optimal conditions for key transformations. This guide provides an in-depth, data-supported comparison of the reaction conditions for these isomers in pivotal synthetic reactions, moving beyond mere protocols to explain the causal factors behind experimental design.
The Electronic Influence of Isomerism
The reactivity of the bromo-benzonitrile isomers is fundamentally governed by the interplay between the inductive and mesomeric (resonance) effects of the substituents. The bromine atom is an ortho-, para-director that deactivates the ring through its inductive effect, while the cyano group is a potent electron-withdrawing group and a meta-director.[5][6] This electronic tug-of-war creates distinct reactivity profiles for each isomer, particularly in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.
I. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern synthetic chemistry for C-C and C-N bond formation. Their efficiency with bromo-benzonitriles hinges on the oxidative addition of the C-Br bond to the palladium(0) catalyst, a step that is often rate-limiting. The electron-withdrawing nature of the nitrile group generally accelerates this step compared to simpler aryl bromides.[7][8]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl compounds, a common motif in pharmaceuticals. The general reactivity trend for aryl halides in this coupling is I > Br > Cl.[8][9]
-
Para-Isomer (4-Bromobenzonitrile): This isomer is a highly reliable and moderately activated substrate. The strong electron-withdrawing effect of the para-cyano group facilitates the oxidative addition step, making it more reactive than electron-neutral or electron-rich aryl bromides.[7][8] It serves as an excellent benchmark compound for testing new catalytic systems.[8]
-
Meta-Isomer (3-Bromobenzonitrile): The meta-isomer is also a versatile substrate.[1][3] However, the electronic influence of the cyano group at the meta position is less pronounced. Consequently, achieving comparable reaction rates and yields to the para-isomer may require slightly more forcing conditions, such as higher temperatures or more active catalyst systems.
-
Ortho-Isomer (2-Bromobenzonitrile): The primary challenge with the ortho-isomer is potential steric hindrance from the adjacent cyano group. This can impede the approach of the bulky palladium catalyst. Successful coupling often necessitates the use of specialized ligands that are both bulky and electron-rich to promote the oxidative addition and subsequent steps. Despite this, it remains a critical intermediate in the synthesis of certain pharmaceutical agents.[10]
Comparative Data for Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 95 | [9] |
| 4-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | High | [11] |
| 3-Bromo | Organoboron compounds | Various Pd catalysts | Various | Toluene, Dioxane | 80-110 | Good-Excellent | [3] |
| 2-Bromo | 2-(1,3,2-dioxaborinan-2-yl) | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 90 | Based on similar ortho-substituted substrates |
// Nodes pd0 [label="Pd(0)L₂"]; pd2_complex [label="Ar-Pd(II)L₂-Br\n(Oxidative Addition)"]; transmetalation [label="Ar-Pd(II)L₂-Ar'\n(Transmetalation)"]; product_complex [label="Ar-Ar'-Pd(0)L₂\n(Reductive Elimination)"];
// Invisible nodes for cycle structure center [shape=point, width=0]; reagents_in [shape=point, width=0]; reagents_out [shape=point, width=0];
// Edges for the cycle pd0 -> pd2_complex; pd2_complex -> transmetalation; transmetalation -> product_complex; product_complex -> pd0 [label=" Regenerated\n Catalyst"];
// Reagents In/Out {rank=same; reagents_in; pd0} reagents_in -> pd2_complex [label="Ar-Br", color="#EA4335", fontcolor="#202124"];
{rank=same; pd2_complex; reagents_out} reagents_out -> transmetalation [label="Ar'-B(OR)₂\nBase", color="#34A853", fontcolor="#202124"];
product_complex -> {rank=sink; reagents_out [label="Ar-Ar'"]} [label="Product", color="#FBBC05", fontcolor="#202124"]; } .enddot Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
B. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming aryl amines.[12][13][14] The choice of phosphine ligand is paramount and is often tailored to the electronic and steric properties of the aryl halide.
-
Para- and Meta-Isomers: Both 4- and 3-bromobenzonitrile are competent substrates for C-N bond formation.[3][7] The reaction typically proceeds efficiently with a variety of primary and secondary amines using standard palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky, electron-rich phosphine ligands like XPhos or RuPhos. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly employed.
-
Ortho-Isomer: As with Suzuki coupling, the ortho-isomer presents a steric challenge. The proximity of the nitrile group can interfere with the catalytic cycle. To overcome this, highly active and sterically demanding ligands, such as the Josiphos family, are often required.[15] Reaction temperatures may also need to be elevated to drive the reaction to completion. For the synthesis of primary anilines, using an ammonia equivalent like benzophenone imine is a common strategy.[12][15]
Comparative Data for Buchwald-Hartwig Amination
| Isomer | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | [15][16] |
| 3-Bromo | Various Amines | Various Pd catalysts | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90-110 | Good-Excellent | [17] |
| 2-Bromo | Ammonia Equivalent | Pd₂(dba)₃ / Josiphos-type | NaOtBu | Toluene | 100-110 | Good |
// Nodes pd0 [label="Pd(0)L"]; pd2_complex [label="Ar-Pd(II)L-Br\n(Oxidative Addition)"]; amide_complex [label="[Ar-Pd(II)L(NR₂)]\n(Amine Coordination\n& Deprotonation)"]; product_complex [label="Ar-NR₂ + Pd(0)L\n(Reductive Elimination)"];
// Invisible nodes for cycle structure center [shape=point, width=0]; reagents_in [shape=point, width=0]; reagents_out [shape=point, width=0];
// Edges for the cycle pd0 -> pd2_complex; pd2_complex -> amide_complex; amide_complex -> product_complex; product_complex -> pd0 [label=" Regenerated\n Catalyst"];
// Reagents In/Out {rank=same; reagents_in; pd0} reagents_in -> pd2_complex [label="Ar-Br", color="#EA4335", fontcolor="#202124"];
{rank=same; pd2_complex; reagents_out} reagents_out -> amide_complex [label="HNR₂\nBase", color="#34A853", fontcolor="#202124"];
product_complex -> {rank=sink; reagents_out [label="Ar-NR₂"]} [label="Product", color="#FBBC05", fontcolor="#202124"]; } .enddot Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
II. Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is fundamentally different from transition-metal-catalyzed reactions. It proceeds via an addition-elimination pathway, and its rate is dictated by the stability of the intermediate Meisenheimer complex.[18] This stability is achieved when strong electron-withdrawing groups are positioned ortho or para to the leaving group, allowing for delocalization of the negative charge through resonance.[19][20]
-
Para-Isomer (4-Bromobenzonitrile): This isomer is highly activated towards SNAr. The para-nitrile group provides powerful resonance stabilization for the negative charge of the Meisenheimer complex, delocalizing it onto the nitrogen atom. This makes 4-bromobenzonitrile an excellent substrate for reactions with a variety of nucleophiles under relatively mild conditions.[16]
-
Ortho-Isomer (2-Bromobenzonitrile): Similar to the para-isomer, the ortho-nitrile group effectively stabilizes the intermediate carbanion through resonance.[5] Therefore, 2-bromobenzonitrile is also highly reactive in SNAr reactions.
-
Meta-Isomer (3-Bromobenzonitrile): The meta-isomer is significantly less reactive towards SNAr.[19][20] When the nitrile group is in the meta position, it cannot participate in resonance stabilization of the negative charge on the carbon bearing the incoming nucleophile. The only electronic contribution is a weaker, deactivating inductive effect.[19] Consequently, forcing a reaction requires much harsher conditions (e.g., very high temperatures, extremely strong nucleophiles) and is often not a synthetically viable route.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile
This protocol details a representative Suzuki-Miyaura coupling to synthesize 4-cyanobiphenyl, adapted from established methodologies.[11]
Materials:
-
4-Bromobenzonitrile (1.0 eq)
-
Phenylboronic acid (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane or Toluene, degassed
-
Distilled Water, degassed
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromobenzonitrile (e.g., 1.0 mmol, 182 mg) and Pd(PPh₃)₄ (0.02 mmol, 23 mg).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.[11]
-
Reagent Addition: In a separate vessel, dissolve phenylboronic acid (1.1 mmol, 134 mg) and potassium carbonate (2.0 mmol, 276 mg) in a degassed mixture of Toluene (4 mL) and Water (1 mL). Add this solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield pure 4-cyanobiphenyl.
Conclusion
The choice of a bromo-benzonitrile isomer is a critical decision in synthetic design that directly impacts reaction conditions. While 4-bromobenzonitrile is often the most reactive and predictable substrate in both cross-coupling and SNAr reactions due to favorable electronics, the meta- and ortho-isomers are equally valuable for accessing different substitution patterns. Understanding the underlying principles of steric hindrance and electronic stabilization allows the discerning chemist to select the optimal ligands, bases, and temperature profiles, transforming a challenging coupling into a routine, high-yielding transformation.
References
- PrepChem.com.
- Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
- ResearchGate.
- Wikipedia.
- Chemistry LibreTexts.
- Google Patents.
- ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemistry Steps.
- Chemistry Steps.
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- 4. CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica [cymitquimica.com]
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- 20. echemi.com [echemi.com]
Part 1: The Theoretical Lens: Predicting Reactivity with Density Functional Theory
An In-Depth Technical Guide to the Reactivity of 2-Bromo-4-(trifluoromethyl)benzonitrile: A DFT-Driven Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The unique arrangement of a bromine atom, a potent trifluoromethyl group, and a nitrile functionality on the benzonitrile core imparts a distinct reactivity profile.[1] The bromine serves as a versatile handle for cross-coupling reactions, while the strong electron-withdrawing nature of both the trifluoromethyl and nitrile groups significantly influences the electronic landscape of the aromatic ring, predisposing it to specific transformations.[1]
At the heart of modern computational chemistry, DFT allows for the elucidation of electronic structure to predict and rationalize chemical behavior.[2] Before embarking on experimental campaigns, a DFT-based analysis can provide invaluable, atom-level insights into a molecule's stability and reactivity, saving significant time and resources.
Core Concepts in DFT-Based Reactivity Prediction
Global Reactivity Descriptors: These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a holistic view of a molecule's reactivity.[3]
-
Ionization Potential (IP) & Electron Affinity (EA): IP ≈ -EHOMO; EA ≈ -ELUMO
-
Chemical Hardness (η) & Softness (S): η = (IP - EA) / 2; S = 1 / η. Hardness is a measure of resistance to change in electron distribution.
-
Electronegativity (χ): χ = (IP + EA) / 2
-
Electrophilicity Index (ω): ω = χ² / (2η). This index quantifies the energy stabilization when the system acquires additional electronic charge.
Local Reactivity Descriptors: Fukui Functions While global descriptors give a general overview, Fukui functions pinpoint which atoms within a molecule are most susceptible to different types of attack.[4][5][6]
-
f+(r): Predicts the site for nucleophilic attack (where an electron is accepted).
-
f-(r): Predicts the site for electrophilic attack (where an electron is donated).
-
f0(r): Predicts the site for radical attack .
Visualizing Reactivity: Molecular Electrostatic Potential (MEP) Maps MEP maps provide an intuitive, color-coded visualization of the electrostatic potential on the electron density surface of a molecule.[7][8][9] These maps are invaluable for identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[8][10]
Part 2: A Proposed DFT Protocol for Comparative Analysis
As no dedicated DFT study on this compound is currently published, this section outlines a robust, self-validating protocol for researchers to perform their own analysis.
Computational Methodology
A reliable DFT study begins with a well-chosen methodology. For molecules of this type, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.[3][11]
Step-by-Step Computational Workflow:
-
Geometry Optimization: The initial step is to find the lowest energy structure of the molecule. This is a prerequisite for all subsequent calculations.
-
Frequency Calculation: Performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies). This step also yields thermodynamic data.
-
Single-Point Energy Calculations: To obtain precise electronic properties, single-point energy calculations are run on the optimized geometry for the neutral molecule, as well as its cationic (N-1) and anionic (N+1) states. This is necessary for calculating Fukui functions via the finite difference approximation.[5]
-
Population Analysis: Calculation of atomic charges (e.g., Mulliken, Hirshfeld) is used to condense the Fukui functions to atomic sites.
-
Cube File Generation: Generate cube files for the electron densities of the neutral, cationic, and anionic species, as well as the electrostatic potential, for visualization.[12]
Workflow for DFT Reactivity Analysis
Caption: A generalized workflow for DFT analysis of molecular reactivity.
Comparative Substrate Selection
To contextualize the reactivity of this compound, it should be compared against structurally related molecules. This allows for the isolation and understanding of the specific contributions of each functional group.
| Substrate | CAS Number | Rationale for Comparison |
| This compound (Target) | 35764-15-9[13] | The primary molecule of interest. |
| 2-Chloro-4-(trifluoromethyl)benzonitrile | 52182-12-0 | To evaluate the effect of the halogen leaving group on reactivity in SNAr and cross-coupling reactions. |
| 2-Bromo-4-nitrobenzonitrile | 100962-97-0 | To compare the activating effect of the -CF3 group with the well-known, strongly electron-withdrawing nitro group. |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 | To assess the impact of substituent positioning (regioisomerism) on the overall reactivity profile. |
Predicted Data Summary (Illustrative)
A DFT study following the protocol above would generate data that can be summarized for easy comparison. The table below is a template illustrating the expected trends.
| Compound | EHOMO (eV) | ELUMO (eV) | Hardness (η) | Electrophilicity (ω) | Predicted C-Br f+ |
| This compound | Lower | Very Low | Moderate | High | High |
| 2-Chloro-4-(trifluoromethyl)benzonitrile | Lower | Very Low | Moderate | High | N/A (Expect high C-Cl f+) |
| 2-Bromo-4-nitrobenzonitrile | Very Low | Extremely Low | High | Very High | Very High |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | Lower | Very Low | Moderate | High | Moderate |
Note: This table presents qualitative predictions based on chemical principles. Actual values must be obtained from DFT calculations.
Part 3: Predicted Reactivity in Key Synthetic Transformations
The true power of a DFT analysis lies in its ability to predict performance in real-world chemical reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of aromatic functionalization. They typically proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex, although concerted pathways are also possible, particularly with good leaving groups.[14][15][16] The reaction requires an aromatic ring activated by electron-withdrawing groups (EWGs) and a good leaving group.
Reactivity Predictions for this compound:
-
Site of Attack: The molecule is strongly activated for SNAr. Both the -CN and -CF3 groups are powerful EWGs, significantly lowering the electron density of the ring. The MEP map is predicted to show a highly electron-deficient (blue) region around the aromatic ring, particularly at the carbons bearing the substituents. The Fukui function for nucleophilic attack (f+) will be highest on the carbon atom attached to the bromine (C2), marking it as the primary site for substitution.
-
Comparison with 2-Chloro-4-(trifluoromethyl)benzonitrile: The C-Br bond is weaker than the C-Cl bond. Therefore, this compound is expected to be more reactive in SNAr reactions than its chloro-analog, proceeding under milder conditions or with faster kinetics.
-
Comparison with 2-Bromo-4-nitrobenzonitrile: The nitro group is one of the most powerful activating groups for SNAr. DFT calculations would likely show that the LUMO energy of the nitro-substituted compound is lower than that of the trifluoromethyl-substituted one, making 2-Bromo-4-nitrobenzonitrile the more reactive substrate.
Generalized SNAr Mechanism
Caption: The two-step addition-elimination SNAr mechanism.
General Experimental Protocol for SNAr:
-
Dissolve this compound (1.0 eq) and the desired nucleophile (1.1-1.5 eq) in a polar aprotic solvent (e.g., DMF, DMSO).
-
Add a suitable base (e.g., K2CO3, Et3N) if the nucleophile requires deprotonation.
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is an excellent handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds.[17][18]
Reactivity Predictions:
-
Chemoselectivity: The oxidative addition of the Pd(0) catalyst to the C-X bond is the first and often rate-determining step.[17] The reactivity trend for halogens is I > Br > Cl.[17] Therefore, the C-Br bond will react with exceptional selectivity over any C-F or C-Cl bonds (if present in a more complex substrate).
-
Reaction Efficiency: The electron-deficient nature of the aromatic ring, due to the -CF3 and -CN groups, facilitates the oxidative addition step, often leading to high reaction efficiency.[17][19]
-
Comparison with Alternatives: Compared to its chloro-analog, the bromo-substrate will generally require lower catalyst loadings and milder reaction conditions.[20] While aryl iodides are more reactive, aryl bromides like the title compound offer a better balance of reactivity and stability, making them ideal for many applications.
Generalized Suzuki Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
General Experimental Protocol for Suzuki Coupling:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester partner (1.2 eq), and a base (e.g., K2CO3, Cs2CO3, 2.0 eq).
-
Add the palladium pre-catalyst (e.g., Pd(PPh3)4, XPhos Pd G3, 1-5 mol%).
-
Add a degassed solvent system (e.g., Dioxane/H2O, Toluene).
-
Heat the reaction mixture (e.g., 80-110 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, perform an aqueous workup, extract with an organic solvent, and purify the product via flash column chromatography.
Conclusion
This compound is a highly versatile and reactive building block for organic synthesis. A thorough DFT analysis, as outlined in this guide, can precisely predict its behavior, confirming its high susceptibility to nucleophilic aromatic substitution at the C-Br bond and its excellent performance in palladium-catalyzed cross-coupling reactions. By comparing its calculated reactivity descriptors against those of related compounds, researchers can make informed decisions about substrate choice and reaction conditions, ultimately accelerating the development of novel molecules in the pharmaceutical and materials science sectors.
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A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-(trifluoromethyl)benzonitrile Cross-Coupling Reactions
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The 2-bromo-4-(trifluoromethyl)benzonitrile scaffold is a particularly valuable building block, featuring a bromine atom primed for cross-coupling and an electron-withdrawing trifluoromethyl group that significantly modulates the electronic properties of the aromatic ring.[1][2][3] Understanding the kinetics of various palladium-catalyzed cross-coupling reactions with this substrate is paramount for rational reaction optimization, enabling researchers to select the most efficient catalytic systems and conditions.
This guide provides a comparative kinetic analysis of several key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—with this compound. By examining the underlying principles of reaction kinetics and presenting supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Impact of the Trifluoromethyl Group on Reaction Kinetics
The strongly electron-withdrawing nature of the trifluoromethyl (−CF₃) group exerts a profound influence on the kinetics of palladium-catalyzed cross-coupling reactions.[1] This influence is primarily observed in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[4] The electron deficiency of the aromatic ring in this compound facilitates the oxidative addition of the C−Br bond to the Pd(0) catalyst, often leading to faster reaction rates compared to electron-rich or sterically hindered aryl bromides.[5]
Comparative Kinetic Analysis of Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C−C bond formation, valued for its operational simplicity and the commercial availability of a vast array of boronic acids.[6][7]
Mechanistic Overview: The catalytic cycle generally involves oxidative addition of the aryl halide to Pd(0), transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8][9]
Kinetic Insights: For electron-deficient aryl halides like this compound, the oxidative addition step is typically fast. The rate-determining step can shift to transmetalation, which is influenced by the choice of base, solvent, and the nature of the boronic acid.[4] The use of potassium trifluoroborates in place of boronic acids can sometimes offer advantages in terms of stability and reactivity.
Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling
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A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethyl)benzonitrile
In the landscape of modern synthetic organic chemistry, the Buchwald-Hartwig amination stands as a cornerstone for the construction of carbon-nitrogen bonds, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] The reaction's efficiency and substrate scope are profoundly influenced by the choice of ligand coordinated to the palladium catalyst.[3][4] This guide provides a head-to-head comparison of common ligands for the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 2-Bromo-4-(trifluoromethyl)benzonitrile. Our focus is to provide researchers, scientists, and drug development professionals with a practical, data-driven framework for ligand selection to optimize this critical transformation.
The substrate, this compound, presents a unique set of electronic factors. The presence of two strong electron-withdrawing groups (trifluoromethyl and cyano) significantly activates the aryl bromide towards oxidative addition, the initial step in the catalytic cycle.[5][6] However, this electron deficiency can also influence subsequent steps, such as reductive elimination, and potentially lead to side reactions. Therefore, the judicious selection of a ligand is paramount to achieving high yields and clean reaction profiles.
The Catalytic Cycle: A Ligand's Playground
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The ligand's role is to modulate the steric and electronic properties of the palladium center at each stage of this cycle.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Ligand Comparison for an Electron-Deficient Substrate
For the amination of electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands are generally the preferred choice.[7][8] These ligands promote the formation of monoligated, highly reactive Pd(0) species, which are crucial for efficient oxidative addition and reductive elimination.[9] Below, we compare several classes of ligands commonly employed for this type of transformation.
| Ligand Class | Representative Ligands | Key Characteristics | Expected Performance with this compound |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich monophosphine ligands. They are known to stabilize the catalytically active monoligated palladium species.[3][10] | Excellent. These are often the go-to ligands for challenging couplings. XPhos and RuPhos are particularly effective for a broad range of amines.[11] BrettPhos is often superior for primary amines.[12] |
| Chelating Phosphines | BINAP, Xantphos | Bidentate ligands with a defined bite angle. They can prevent catalyst decomposition but may lead to less reactive catalytic species. | Good to Moderate. While effective in many cases, they can sometimes be outperformed by the more sterically demanding biaryl phosphines for electron-poor substrates.[13][14] Xantphos, with its larger bite angle, can be a good option. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts. | Good to Excellent. NHC-ligated palladium complexes are known for their high thermal stability and activity, making them suitable for coupling unreactive substrates.[15] |
| Trialkylphosphines | P(t-Bu)₃ | Simple, sterically hindered, and electron-rich ligands. They were among the first generation of effective ligands for this reaction. | Moderate. While effective, they can be prone to oxidation and may not offer the same broad applicability as the more advanced biaryl phosphine ligands for this specific substrate.[4] |
Experimental Protocol: A Representative Procedure
The following protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine), using a biaryl phosphine ligand such as XPhos.
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Source: Pd(OAc)₂ is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand that has demonstrated broad utility and high efficacy for C-N cross-coupling reactions.[16]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.[17]
-
Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, as it has been shown to be effective for a wide range of substrates.[18]
-
Inert Atmosphere: The catalytically active Pd(0) species is sensitive to oxidation, necessitating the exclusion of air and moisture.
Conclusion
The selection of the appropriate ligand is a critical parameter for the successful Buchwald-Hartwig amination of this compound. While several classes of ligands can effect this transformation, the bulky and electron-rich biaryl phosphines, such as XPhos and RuPhos, are anticipated to provide the highest efficiency and yields due to their ability to promote the key steps of the catalytic cycle for this electron-deficient substrate. The provided experimental protocol offers a robust starting point for optimization. Researchers are encouraged to screen a small panel of ligands and bases to identify the optimal conditions for their specific amine coupling partner.
References
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- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
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- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-(trifluoromethyl)benzonitrile
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 2-Bromo-4-(trifluoromethyl)benzonitrile, a halogenated aromatic nitrile, is a valuable synthetic intermediate, but its chemical properties necessitate a rigorous and compliant disposal protocol.[1] This guide provides a detailed, step-by-step methodology for its safe handling and disposal, grounded in established safety standards to ensure the protection of laboratory personnel and the environment.
Part 1: Hazard Assessment & Immediate Safety Protocols
Before any disposal procedures commence, a thorough understanding of the compound's hazards is essential. This dictates the necessary safety precautions and handling environment. According to its Safety Data Sheet (SDS) and global hazard classifications, this compound presents multiple risks.[2]
Core Principle: Avoid Exposure. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] Direct contact with skin and eyes must be avoided at all times.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required equipment based on the compound's hazard profile.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, as the compound causes skin irritation and may be harmful if absorbed.[2] |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects against splashes that can cause serious eye irritation.[2] |
| Protective Clothing | Flame-retardant, chemical-resistant lab coat | Shields skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Use within a chemical fume hood is primary. | A NIOSH-approved respirator with organic vapor cartridges may be required if a fume hood is not available or in case of a large spill, but this should not be the standard procedure.[3][4] |
Part 2: The Core Disposal Protocol: Segregation of Halogenated Waste
The foundational principle for disposing of this compound is its classification as halogenated organic waste . This segregation is critical for two primary reasons:
-
Chemical Incompatibility: Mixing halogenated compounds with other waste streams, such as non-halogenated solvents or strong acids, can lead to unpredictable and dangerous chemical reactions.[5][6][7]
-
Compliant Final Disposal: Halogenated waste requires specific disposal methods, typically high-temperature incineration. This process ensures the complete destruction of the compound and allows for the "scrubbing" of resulting acid gases (like hydrogen bromide) from the emissions.[8] Co-mingling waste streams complicates and increases the cost of disposal and can violate regulatory requirements.[9]
Therefore, all waste materials contaminated with this compound must be collected in a designated "Halogenated Organic Waste" container. [4][10]
Part 3: Step-by-Step Disposal Procedures
Follow this systematic protocol for the safe collection and disposal of waste containing this compound.
Step 1: Waste Collection and Containerization
Proper containment is the first active step in the disposal workflow.
-
Select the Right Container: Use a chemically compatible, leak-proof container equipped with a secure, tight-fitting lid. Glass bottles are often suitable for liquid waste.[11]
-
Label Correctly and Clearly: The waste container must be labeled before any waste is added. The label must include:
-
Collect All Contaminated Materials: This includes:
-
Unused or excess quantities of the chemical.
-
Rinsate from cleaning contaminated glassware. Glassware should be triple-rinsed with a small amount of a suitable solvent (e.g., acetone), with all rinsate collected in the hazardous waste container.[10][11]
-
Contaminated solid waste, such as gloves, weigh boats, and pipette tips. These should be placed in a sealed, labeled bag within the fume hood before being transferred to the designated solid waste container.
-
-
Adhere to the 90% Fill Rule: Never fill a waste container beyond 90% of its capacity. This headspace allows for vapor expansion and prevents spills during handling and transport.[10]
Step 2: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Ensure Safety: If the spill is large, evacuate the immediate area and alert your institution's safety officer. Ensure the area remains under negative pressure (i.e., the fume hood is operational).
-
Contain the Spill: For minor spills within a fume hood, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to dike and absorb the material.[10]
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a suitable container. This cleanup material is now considered hazardous waste and must be disposed of in the designated halogenated waste container.[10]
-
Decontaminate: Clean the affected area thoroughly.
Step 3: Temporary On-Site Storage
Properly labeled and sealed hazardous waste containers should be stored in a designated, secure location known as a Satellite Accumulation Area (SAA).[12][13]
-
Location: The SAA is typically located within or near the laboratory that generates the waste.[13]
-
Conditions: The area must be well-ventilated, and the container should be stored with secondary containment to catch any potential leaks.[11] Keep containers away from heat, sparks, or open flames.
Step 4: Final Disposal Arrangement
The final and only acceptable method for the disposal of this compound is through your institution's official waste management program.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][14]
-
Regulatory Compliance: This ensures the waste is transported, treated, and disposed of in strict accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[15][16]
Crucial Prohibitions:
-
DO NOT dispose of this chemical in the regular trash.[14]
-
DO NOT attempt to dispose of this chemical by evaporation in a fume hood.[11]
Part 4: Visualized Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-4-(trifluoromethyl)benzonitrile
Greetings, fellow researchers and innovators. In the landscape of drug discovery and chemical synthesis, our success is intrinsically linked to our ability to manage risk. The compounds we work with, such as 2-Bromo-4-(trifluoromethyl)benzonitrile, are powerful tools. However, their utility is matched by their potential hazards. This guide is designed to move beyond a simple checklist of safety procedures. It aims to provide a deep, causal understanding of why specific precautions are necessary, empowering you to work not just safely, but with informed confidence. Our goal is to build a culture of self-validating safety, where every action is underpinned by expert knowledge.
Hazard Profile: Understanding the Adversary
This compound is a substituted benzonitrile, a class of organic compounds that demand respect. Its hazard profile is multifaceted, stemming from its toxic nature upon exposure through multiple routes.[1][2] A thorough understanding of its GHS (Globally Harmonized System) classification is the first step in establishing a safe handling protocol.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 3 / 4 | Toxic or harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2] |
The core directive from this data is clear: prevent all direct contact . The trifluoromethyl and bromo-substituents modify the electronic properties of the benzonitrile ring, influencing its reactivity and biological interactions. The nitrile group itself can be metabolized to release cyanide in vivo, a mechanism underlying the toxicity of many organic nitriles. Therefore, our entire operational plan must be engineered to eliminate routes of exposure.
Personal Protective Equipment (PPE): An Engineered Barrier
Your PPE is the last line of defense between you and the chemical. It is not a matter of routine; it is a critical, engineered system of protection. The selection of each component is a deliberate choice based on the known hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile gloves.[3][4][5] | Nitrile offers superior resistance to a wide range of chemicals, including solvents and organic compounds, compared to latex or vinyl.[4][5][6] It provides a robust barrier against dermal absorption, which is a significant risk with this compound.[2][7] |
| Eye Protection | Chemical safety goggles. | Goggles provide a full seal around the eyes, protecting against splashes and fine dust particles.[8] Standard safety glasses do not offer adequate protection from splashes that can come from various angles. |
| Body Protection | Laboratory coat (flame-retardant recommended). | A lab coat protects skin and personal clothing from incidental contact and minor spills.[9] |
| Respiratory Protection | Use only within a certified chemical fume hood. | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors, which is a primary exposure route.[8][10] Respiratory protection (e.g., a NIOSH-approved respirator) may be required for spill cleanup outside of a hood, based on a risk assessment. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating workflow. Each step logically follows the last to minimize risk from receipt of the chemical to its final disposal.
Preparation and Pre-Handling
-
Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood.[8]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, spatulas, weighing paper, solvents, and waste containers) is present and clean. This minimizes traffic in and out of the designated area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8] Know the procedure for their use before you begin.
-
Don PPE: Put on all required PPE as specified in the table above. Check gloves for any signs of damage before use.
Handling and Experimental Use
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing dish to prevent contamination of balances.
-
Transfers: Conduct all transfers of the chemical, whether solid or in solution, slowly and carefully to avoid generating dust or splashes.
-
Heating: If heating is required, be aware of the potential for increased vapor pressure. Vapors may be flammable. Ensure the heating apparatus is stable and monitored. Upon combustion, hazardous gases like nitrogen oxides, hydrogen bromide, and hydrogen cyanide can be produced.[2]
-
Housekeeping: Clean any minor spills within the hood immediately using appropriate absorbent materials. Keep the work area tidy and uncluttered.
Workflow for Safe Handling
The following diagram outlines the critical path for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Emergency Procedures: Plan for the Unexpected
Rapid and correct response to an exposure is critical to minimizing harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[9][11] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air at once.[2][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12][13] Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[2]
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the immediate area and alert colleagues. Prevent entry to the area. Contact your institution's Environmental Health & Safety (EHS) department for cleanup.
Storage and Disposal: Completing the Lifecycle
Proper storage and disposal are non-negotiable aspects of chemical safety.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][14] The storage area should be secure and accessible only to authorized personnel ("Store locked up").[2][13]
-
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2] Do not dispose of it down the drain. Place it in a clearly labeled, sealed container and dispose of it through your institution's approved hazardous waste program.[9][14]
By adhering to these principles and protocols, you not only ensure your own safety but also contribute to a robust safety culture within your organization. Handle every chemical with the respect it deserves, backed by the knowledge of its properties and the proper procedures to manage its risks.
References
- Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
- This compound | C8H3BrF3N | CID 3015802. PubChem. [Link]
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Unigloves. [Link]
- Are Nitrile Gloves Considered PPE?. Armbrust American. [Link]
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- WHAT DO NITRILE GLOVES PROTECT US AGAINST?. S&S Glove. [Link]
- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Cole-Parmer. [Link]
Sources
- 1. This compound | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 7. armbrustusa.com [armbrustusa.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
